molecular formula C6H7BFNO2 B1248609 (4-Amino-3-fluorophenyl)boronic acid CAS No. 494752-42-0

(4-Amino-3-fluorophenyl)boronic acid

Cat. No.: B1248609
CAS No.: 494752-42-0
M. Wt: 154.94 g/mol
InChI Key: GNHWAOAYJATKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-3-fluorophenyl)boronic acid (CAS 494752-42-0) is a fluorinated boronic acid derivative of significant interest in biomedical materials research and synthetic chemistry. This compound features both an amine group and a boronic acid group on a fluorinated aromatic ring, making it a versatile building block. A prominent and innovative application is in the development of glucose-responsive drug delivery systems. Researchers have utilized this compound to functionalize hyaluronic acid polymers for creating "smart" microneedle patches that prevent hypoglycemia. In this mechanism, the boronic acid group acts as a glucose-sensing component; it binds to catechol groups in the polymer matrix but competitively forms cyclic boronate esters with ambient glucose at high concentrations, triggering the release of a therapeutic agent like glucagon when glucose levels drop . Beyond this specialized application, this compound serves as a valuable synthetic intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds in organic synthesis and pharmaceutical development. The amine group provides a handle for further chemical modification, expanding its utility. It is critical to note that, like many boronic acids, this compound may be susceptible to protodeboronation (degradation via cleavage of the boron-carbon bond) under certain conditions, a factor that should be considered for storage and experimental planning . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Proper storage conditions at 2-8°C in a dark place under an inert atmosphere are recommended to maintain stability .

Properties

IUPAC Name

(4-amino-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHWAOAYJATKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436528
Record name 4-AMINO-3-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494752-42-0
Record name 4-AMINO-3-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Amino-3-fluorophenyl)boronic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (4-Amino-3-fluorophenyl)boronic acid

Introduction

This compound is an organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a boronic acid group, an amino group, and a fluorine atom, make it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura coupling and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 494752-42-0[1]
Molecular Formula C₆H₇BFNO₂
Molecular Weight 154.93 g/mol [2]
Appearance White to light yellow solid[3]
Melting Point 150-160 °C (hydrochloride salt)[4]
Purity Typically ≥98%
Storage Temperature Ambient or 2-8°C[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 4-bromo-2-fluoroaniline.[5][6][7] The general synthetic route involves the protection of the amino group, followed by a lithium-bromine exchange, reaction with a borate ester, and subsequent acidic hydrolysis to yield the final product.[5][6] A 47% yield has been reported for this synthetic pathway.[5][6]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Step 1: Protection of Amino Group cluster_1 Step 2: Lithium-Bromine Exchange & Borylation cluster_2 Step 3: Hydrolysis cluster_3 Final Product A 4-bromo-2-fluoroaniline B Protection with Acetyl Chloride A->B C Protected Intermediate B->C D Lithium-Bromine Exchange C->D E Addition of Trimethyl Borate D->E F Boronate Ester Intermediate E->F G Acidic Hydrolysis F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Key Applications

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[8][9] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryls, polyolefins, and styrenes.[8][9] this compound is a valuable reagent in Suzuki-Miyaura coupling reactions, allowing for the introduction of the 4-amino-3-fluorophenyl moiety into a target molecule.[10]

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (R'-X) pd0->oxidative_addition 1 pd2_complex R'-Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OH)2 + Base) pd2_complex->transmetalation 2 pd2_aryl_complex R'-Pd(II)-Ar transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination 3 reductive_elimination->pd0 Catalyst Regeneration product R'-Ar (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., dioxane, toluene, or DMF/water mixture)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Role in Drug Discovery and Medicinal Chemistry

Boron-containing compounds, particularly boronic acids, have emerged as a significant class of molecules in drug discovery.[11][12][13] The unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles has led to the development of several boron-containing drugs.[12] this compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds.[14]

Furthermore, this compound has been utilized in the development of glucose-sensing materials that can operate at physiological pH.[5][6] The relatively low pKa value of the boronic acid (7.8 when acetylated) is advantageous for glucose sensing in bodily fluids.[5][6]

Safety Information

This compound should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility in Suzuki-Miyaura coupling reactions and its role as a building block in medicinal chemistry underscore its importance. As research in boron chemistry continues to expand, the applications of this compound are likely to grow, particularly in the development of novel therapeutics and advanced materials.

References

Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (4-Amino-3-fluorophenyl)boronic acid: Properties, Synthesis, and Core Applications

In the landscape of medicinal chemistry and synthetic organic chemistry, few functional groups have imparted as much versatility and transformative potential as the boronic acid moiety. First synthesized in 1860, boronic acids and their derivatives have evolved from chemical curiosities to indispensable tools in the construction of complex molecular architectures.[1] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for drug candidates.[1][2] This is exemplified by the FDA approval of boronic acid-containing drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, which has demystified earlier concerns about toxicity and spurred immense interest in the field.[1][2]

The utility of boronic acids is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4] This guide focuses on a particularly valuable building block: This compound . The strategic placement of the amino and fluoro groups on the phenyl ring provides medicinal chemists with a versatile scaffold to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. This document, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, and critical applications, grounded in established scientific principles and methodologies.

Part 1: Physicochemical Profile of this compound

Understanding the fundamental properties of a chemical reagent is paramount to its effective application. This compound is a substituted phenylboronic acid featuring an amine group para to the boronic acid and a fluorine atom in the meta position. These substitutions significantly influence its reactivity and electronic properties. The compound is typically available as a free base or as a more stable hydrochloride salt.

PropertyValueSource(s)
Chemical Formula C₆H₇BFNO₂
Molecular Weight 154.94 g/mol
CAS Number 494752-42-0
Appearance White to light yellow solid[5]
pKa 7.8 (for the acetylated derivative)[6][7]
Storage Store in a dry, cool place. Moisture sensitive.[5][6]

Note on Hydrochloride Salt: The hydrochloride salt of this compound (CAS: 1256355-32-4) is also commonly used. It has a molecular weight of 191.40 g/mol and is often preferred for its improved stability and handling characteristics.[8][9]

Part 2: Synthesis Pathway

The synthesis of this compound has been reported via a multi-step process starting from 4-bromo-2-fluoroaniline.[6][7] The key steps involve protection of the reactive amine group, a lithium-halogen exchange to introduce the boron moiety, and subsequent hydrolysis to yield the final boronic acid.

A representative synthesis workflow is outlined below. The initial protection of the amine is a critical step to prevent unwanted side reactions during the lithium-halogen exchange.

G A 4-Bromo-2-fluoroaniline B Amine Protection (e.g., with a silyl group) A->B C Protected Intermediate B->C D Lithium-Halogen Exchange (e.g., n-BuLi) C->D E Addition of Trimethyl Borate B(OMe)₃ D->E F Boronate Ester Intermediate E->F G Acidic Hydrolysis (Deprotection & B(OR)₂ -> B(OH)₂) F->G H This compound G->H

Caption: High-level workflow for the synthesis of this compound.

This process, while effective, requires careful handling of air- and moisture-sensitive reagents like n-butyllithium and trimethyl borate, necessitating an inert atmosphere (e.g., nitrogen or argon).[6]

Part 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing a direct route to complex biaryl structures that are foundational in many pharmaceutical compounds.[4][10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][11]

G cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArAr Ar-Pd(II)-Ar' L₂ Transmetal->PdII_ArAr PdII_ArAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_ArAr->Product RedElim->Pd0 ArX Ar-X ArX->PdII_ArX ArBOH Ar'B(OH)₂ + Base ArBOH->PdII_ArAr

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

The following protocol provides a robust, general procedure for coupling this compound with a generic aryl bromide. The causality behind each step is explained to ensure trustworthiness and reproducibility.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, DtBuPF)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3.0 equivalents)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, THF/Water mixture)

Protocol Workflow:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add solids: Aryl Bromide (1.0 eq) Boronic Acid (1.2 eq) Base (3.0 eq) to a dry Schlenk flask. B 2. Add anhydrous solvent. A->B C 3. Degas the mixture: (e.g., Argon bubbling for 15-20 min). B->C D 4. Add Pd catalyst and ligand under positive Argon flow. C->D E 5. Heat the mixture with vigorous stirring (e.g., 70-100 °C). D->E F 6. Monitor progress by TLC or LC-MS until starting material is consumed. E->F G 7. Cool to room temperature. Dilute with an organic solvent (e.g., EtOAc). F->G H 8. Wash with aqueous solution (e.g., water, brine) to remove salts. G->H I 9. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. H->I J 10. Purify crude product via column chromatography or recrystallization. I->J

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Causality and Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under argon or nitrogen is crucial for catalytic activity.[11]

  • Equivalents of Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion, compensating for potential homocoupling or protodeboronation side reactions.

  • Choice of Base: The base is essential for activating the boronic acid by forming the boronate anion ([ArB(OH)₃]⁻), which is more nucleophilic and facilitates the transmetalation step.[10] The choice of base (from milder K₂CO₃ to stronger Cs₂CO₃) can be optimized depending on the electronic nature of the coupling partners.

  • Degassing: Removing dissolved oxygen from the solvent is critical to prevent oxidation of the palladium catalyst and phosphine ligands.[11]

  • Monitoring: Techniques like TLC or LC-MS provide a real-time assessment of the reaction's progress, preventing unnecessary heating that could lead to product degradation or side reactions.

Part 4: Application in Biosensing

Beyond synthetic chemistry, this compound has been utilized in the development of materials for glucose sensing.[6][7] Boronic acids are known to bind reversibly with diols, such as those found in glucose. The fluorine substituent on the phenyl ring lowers the pKa of the boronic acid, making this interaction effective at the physiological pH of bodily fluids (around 7.4).[7] The pendant amine group facilitates the attachment of the molecule to polymer backbones or other materials, enabling the construction of sophisticated sensing platforms.[6][7]

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its hydrochloride salt must be handled with appropriate care.

  • Hazard Identification: The compound is classified as harmful if swallowed (GHS Hazard H302).[8][9] It may also cause skin and eye irritation.[12]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.

  • Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[6]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its unique substitution pattern offers a strategic advantage for fine-tuning molecular properties. A thorough understanding of its physicochemical characteristics, coupled with mechanistically sound and robust protocols like the Suzuki-Miyaura coupling, allows researchers to harness its full potential. By adhering to rigorous experimental design and safety protocols, scientists can confidently integrate this versatile building block into their synthetic and developmental workflows, accelerating the path toward novel therapeutics and advanced materials.

References

(4-Amino-3-fluorophenyl)boronic Acid: A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Versatile Building Block in Modern Chemistry

(4-Amino-3-fluorophenyl)boronic acid has emerged as a pivotal reagent in the landscape of synthetic organic chemistry and drug discovery. Its unique structural features—a boronic acid moiety for versatile cross-coupling, an amino group for further functionalization, and a fluorine atom to modulate electronic properties and metabolic stability—make it a highly sought-after building block. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its full potential. We will delve into its structural and physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and safe handling protocols, all grounded in authoritative scientific literature.

Physicochemical and Structural Properties

Understanding the fundamental physical and structural properties of this compound is crucial for its effective application in synthesis and formulation.

Structural and General Properties

This compound is a white to off-white solid at room temperature. The presence of both a Lewis acidic boronic acid group and a basic amino group imparts amphoteric character to the molecule. It is often supplied and used as the free base or as its hydrochloride salt, which can exhibit different solubility and stability profiles.

PropertyValueSource(s)
Chemical Formula C₆H₇BFNO₂[1][2]
Molecular Weight 154.94 g/mol [1][2]
CAS Number 494752-42-0[1][2]
Appearance White to light brown powder or solid[3]
Melting Point 150-160 °C (hydrochloride salt)[4][5][6]

Note: The melting point is for the hydrochloride salt, as the free base may decompose upon heating.

Solubility Profile
Acidity (pKa)

The pKa of the boronic acid moiety is a critical parameter that governs its reactivity, particularly in cross-coupling reactions and its interaction with biological systems. While the direct experimental pKa of this compound is not widely reported, a study by Asher et al. determined the pKa of its acetylated (acetamido) derivative to be 7.8[8][9]. The electron-withdrawing nature of the fluorine atom is expected to lower the pKa compared to the non-fluorinated analog, 4-aminophenylboronic acid. For comparison, the pKa of phenylboronic acid is approximately 8.8[1]. The pKa of the anilinic amino group is expected to be in the typical range for arylamines (around 4-5).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR (in D₂O): A published spectrum shows characteristic aromatic proton signals. The protons on the phenyl ring exhibit splitting patterns consistent with the substitution pattern.[9]

  • ¹³C NMR (in D₂O): The ¹³C NMR spectrum will show distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.[9]

Infrared (IR) Spectroscopy
  • O-H stretching: Broad band in the region of 3200-3600 cm⁻¹ associated with the boronic acid hydroxyl groups.

  • N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • B-O stretching: Strong band around 1350 cm⁻¹.

  • C-F stretching: Strong band in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

Synthesis of this compound

A reliable synthetic route to this compound is crucial for its accessibility in research. A detailed protocol has been reported by Asher et al., which involves a multi-step process starting from 4-bromo-2-fluoroaniline[9].

Synthetic Workflow Diagram

SynthesisWorkflow A 4-Bromo-2-fluoroaniline B Protection of Amino Group A->B e.g., silylation C Lithium-Halogen Exchange B->C n-BuLi or t-BuLi D Borylation with Trimethyl Borate C->D B(OMe)₃ E Hydrolysis and Deprotection D->E Acidic workup (e.g., HCl) F This compound E->F

Caption: Synthetic pathway to this compound.

Step-by-Step Experimental Protocol

The following protocol is adapted from the literature and should be performed by trained chemists under appropriate safety precautions[9].

  • Protection of the Amino Group: The amino group of 4-bromo-2-fluoroaniline is first protected, for example, by silylation, to prevent interference in the subsequent steps.

  • Lithium-Halogen Exchange: The protected intermediate is then subjected to a lithium-halogen exchange reaction at low temperature (e.g., -78 °C) using a strong organolithium base like n-butyllithium or tert-butyllithium. This generates a highly reactive aryllithium species. The choice of base and reaction conditions is critical to achieve high efficiency and avoid side reactions.

  • Borylation: The aryllithium intermediate is then reacted with an electrophilic boron source, typically trimethyl borate, at low temperature. This step forms the boronate ester.

  • Hydrolysis and Deprotection: The reaction mixture is quenched with an acidic aqueous solution (e.g., dilute HCl). This hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the protecting group from the amino function.

  • Workup and Purification: The product is then isolated through extraction and purified, for instance, by precipitation or recrystallization, to yield this compound. The final product is reported to be a light yellow solid[9].

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the boronic acid and amino functionalities, making it a versatile synthon.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[9]. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for the synthesis of complex biaryl and related structures. The fluorine and amino substituents can influence the electronic properties of the arylboronic acid, thereby affecting the efficiency of the transmetalation step in the catalytic cycle.

SuzukiCoupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Toluene, Dioxane, Water) A->C B Aryl/Vinyl Halide or Triflate (R-X) B->C D Substituted Biaryl or Styrene C->D C-C Bond Formation

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Chan-Lam N-Arylation

The amino group of this compound can potentially undergo Chan-Lam N-arylation with another arylboronic acid in the presence of a copper catalyst[13][14]. This reaction forms a diarylamine linkage. The reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups.

Petasis Borono-Mannich Reaction

This compound can also serve as the arylating agent in the Petasis borono-Mannich reaction, a three-component reaction involving an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid[8][15][16][17]. This reaction provides a direct route to α-amino acids and other substituted amines. The electron-rich nature of the aminophenyl ring may facilitate the reaction.

Other Potential Reactions

The amino group can be readily derivatized through acylation, alkylation, or diazotization, opening up a wide array of synthetic possibilities for creating libraries of compounds for drug discovery and materials science.

Stability and Storage

Proper handling and storage are essential to maintain the quality and reactivity of this compound.

  • Moisture Sensitivity: Like many boronic acids, this compound is moisture-sensitive and can undergo dehydration to form boroxines (cyclic anhydrides)[9]. This process is often reversible upon treatment with water.

  • Storage Recommendations: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place[9]. For long-term storage, refrigeration is advised.

  • Hydrolytic Stability: The stability of arylboronic acids in aqueous media is pH-dependent. While generally stable at neutral to acidic pH, they can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, particularly at elevated temperatures and in the presence of some metal catalysts.

Safety and Toxicology

As with any chemical reagent, it is imperative to handle this compound with appropriate safety precautions.

Hazard Identification

Based on available safety data sheets for the hydrochloride salt, the compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[4][18][19].

  • Skin Irritation (Category 2): Causes skin irritation[20][21].

  • Eye Irritation (Category 2): Causes serious eye irritation[20][21].

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[20][21].

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Toxicological Data

Conclusion: A Versatile Tool for Innovation

This compound stands out as a multifunctional building block with significant potential in diverse areas of chemical research and development. Its unique combination of a reactive boronic acid, a nucleophilic amino group, and a modulating fluorine atom provides a rich platform for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its physical and chemical characteristics, synthesis, reactivity, and handling, empowering researchers to confidently and effectively utilize this valuable reagent in their pursuit of scientific innovation. As the demand for sophisticated molecular architectures continues to grow, the importance of versatile synthons like this compound will undoubtedly continue to expand.

References

synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Amino-3-fluorophenylboronic Acid from 4-Bromo-2-fluoroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed overview of a robust synthetic route to 4-amino-3-fluorophenylboronic acid, a critical building block in modern medicinal chemistry. Starting from the commercially available 4-bromo-2-fluoroaniline, the synthesis proceeds through a multi-step sequence involving amine protection, lithium-halogen exchange, and borylation. We delve into the underlying chemical principles, provide a meticulously detailed experimental protocol, and discuss critical process parameters and characterization techniques. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex pharmaceutical intermediates.

Introduction: The Strategic Importance of 4-Amino-3-fluorophenylboronic Acid

Arylboronic acids are indispensable tools in contemporary drug discovery, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[1][2][3] Among this valuable class of compounds, 4-amino-3-fluorophenylboronic acid and its derivatives have emerged as particularly significant intermediates.[4][5]

The strategic value of this molecule is rooted in its trifunctional nature:

  • The Boronic Acid Moiety: Serves as the reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl structures common in active pharmaceutical ingredients (APIs).[3]

  • The Amino Group: Provides a nucleophilic site for subsequent derivatization, enabling the attachment of the scaffold to other parts of a target molecule, or for modulating solubility and pharmacokinetic properties.

  • The Fluorine Atom: The presence of fluorine ortho to the amino group significantly influences the molecule's electronic properties.[6] It lowers the pKa of the boronic acid, which can be advantageous for binding interactions at physiological pH.[1][6] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and membrane permeability.[6]

Given its utility, a reliable and well-understood synthetic pathway to 4-amino-3-fluorophenylboronic acid is paramount for research and development teams. This guide focuses on a field-proven method starting from 4-bromo-2-fluoroaniline.

Synthetic Strategy and Mechanistic Rationale

The conversion of an aryl bromide to an arylboronic acid can be approached via several methods. The most common include the Miyaura borylation and routes involving organometallic intermediates like Grignard or organolithium reagents.[7][8][9] For the , a strategy based on a lithium-halogen exchange followed by electrophilic trapping with a borate ester is particularly effective.[1][6][10]

The overall synthetic workflow is outlined below.

G cluster_0 Overall Synthetic Transformation A 4-Bromo-2-fluoroaniline (Starting Material) B N-(4-Bromo-2-fluorophenyl)acetamide (Protected Intermediate) A->B Step 1: Amine Protection C 4-Amino-3-fluorophenylboronic Acid (Target Molecule) B->C Steps 2-4: Lithiation, Borylation, & Hydrolysis

Caption: High-level overview of the synthetic pathway.

Causality Behind Experimental Choices

Step 1: Protection of the Amino Group The synthesis commences with the protection of the aniline's amino group. This step is not merely procedural but mechanistically essential. The subsequent step involves the use of a potent organometallic base, n-butyllithium (n-BuLi). The primary amine has an acidic proton (pKa ≈ 30 in DMSO) that would be readily deprotonated by n-BuLi, quenching the reagent and preventing the desired lithium-halogen exchange.[1][6] Acetylation, forming an acetamide, is a common and effective strategy. It neutralizes the acidic proton and the acetyl group can be readily removed during the final acidic workup.

Step 2: Lithium-Halogen Exchange With the amine protected, the core transformation is the conversion of the C-Br bond to a C-B bond. A lithium-halogen exchange is an excellent method for generating the required aryl anion (organolithium) intermediate.[11] This reaction is typically performed at very low temperatures (e.g., -78 °C) using an ethereal solvent like tetrahydrofuran (THF). The low temperature is critical to ensure the stability of the highly reactive aryllithium species and to prevent side reactions, such as reaction with the solvent.

Step 3: Borylation with a Borate Ester The generated aryllithium is a powerful nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate B(OMe)₃.[1][12] This forms a tetracoordinate boronate complex. It is crucial to maintain low temperatures during the addition to prevent over-addition, where a second or third equivalent of the aryllithium reagent could react with the boronate complex, leading to undesired borinic acid or triarylborane byproducts.[12]

Step 4: Hydrolysis and Deprotection The final step is an acidic workup. The addition of aqueous acid, such as HCl, accomplishes two critical transformations simultaneously:

  • Hydrolysis: The borate ester intermediate is hydrolyzed to the final boronic acid.

  • Deprotection: The N-acetyl protecting group is hydrolyzed, regenerating the free amino group.

This convergent final step enhances the efficiency of the overall synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials, including pyrophoric reagents (n-BuLi) and corrosive acids. It must be performed by trained personnel in a suitable laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, inert atmosphere).

Materials and Equipment
Reagent/MaterialM.W.QuantityMolesEquiv.Notes / Suggested Supplier
4-Bromo-2-fluoroaniline190.025.00 g26.3 mmol1.0Acros Organics, >98%
Tetrahydrofuran (THF)72.11~150 mL--Anhydrous, <50 ppm H₂O
Triethylamine (Et₃N)101.194.40 mL31.6 mmol1.2Distilled from CaH₂
Acetyl Chloride78.502.05 mL28.9 mmol1.1>98%
n-Butyllithium (n-BuLi)64.0636.2 mL57.9 mmol2.21.6 M solution in hexanes
Trimethyl Borate103.917.0 mL63.1 mmol2.4>99%
Hydrochloric Acid (HCl)36.46~65 mL--1.0 M aqueous solution
Diethyl Ether74.12~100 mL--Anhydrous
Pentane72.15~50 mL--Anhydrous
Anhydrous Na₂SO₄142.04As needed--For drying

Equipment:

  • Three-necked round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon manifold for inert atmosphere

  • Syringes and syringe pump

  • Low-temperature cooling bath (dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

Caption: Detailed experimental workflow for the synthesis.

Part A: Synthesis of N-(4-Bromo-2-fluorophenyl)acetamide

  • To a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add 4-bromo-2-fluoroaniline (5.00 g, 26.3 mmol) and anhydrous THF (50 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (4.40 mL, 31.6 mmol).

  • Slowly add acetyl chloride (2.05 mL, 28.9 mmol) dropwise over 10 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Quench the reaction by adding 50 mL of water. Transfer to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-bromo-2-fluorophenyl)acetamide as an off-white solid. This intermediate is typically used in the next step without further purification.

Part B: Synthesis of 4-Amino-3-fluorophenylboronic Acid

  • Transfer the crude N-(4-bromo-2-fluorophenyl)acetamide to a flame-dried 500 mL three-necked flask. Place under a nitrogen atmosphere and dissolve in anhydrous THF (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 36.2 mL, 57.9 mmol) dropwise via syringe pump over 1.5 hours, ensuring the internal temperature does not rise above -70 °C. The solution will turn dark in color.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • While maintaining the temperature at -78 °C, add trimethyl borate (7.0 mL, 63.1 mmol) dropwise over 20 minutes.

  • After the addition is complete, allow the reaction flask to slowly warm to room temperature and stir overnight under nitrogen.

  • Cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1.0 M HCl (63 mL). Caution: Initial quenching can be exothermic.

  • Stir the biphasic mixture vigorously overnight at room temperature to ensure complete hydrolysis of both the borate ester and the amide.

  • Transfer the mixture to a separatory funnel. Extract with diethyl ether (2 x 10 mL) to remove non-polar impurities; the product remains in the aqueous layer.

  • Separate the aqueous layer. While a detailed procedure from the literature suggests further purification steps, a common method involves adjusting the pH to induce precipitation or performing an extraction at the isoelectric point. An alternative cited method involves extracting the acidic aqueous layer with ether, drying the organic layer, and precipitating the product in pentane at 0°C.[1]

  • Isolate the resulting light yellow solid by vacuum filtration, wash with cold pentane, and dry under vacuum. The expected yield is approximately 45-50%.[1][6] The product can be moisture-sensitive and should be stored under an inert atmosphere in a refrigerator.[1]

Product Characterization and Validation

To confirm the successful synthesis and purity of the target compound, a suite of analytical techniques should be employed. The data below is representative of what should be expected.

Analysis TechniqueExpected Result
¹H NMR (D₂O)δ 7.28 (d, 2H), 6.84 (t, 1H).[1]
¹³C NMR (D₂O)δ 153, 150, 137, 130, 120, 117.[1]
¹⁹F NMR A single resonance corresponding to the aryl fluoride.
Mass Spec. (ESI+) m/z calculated for C₆H₇BFO₂: 155.05. Found: 156.06 [M+H]⁺.
Melting Point 150-160 °C (for the hydrochloride salt).
Appearance Light yellow solid.[1]

Troubleshooting and Process Optimization

  • Low Yield: This can often be traced back to insufficient drying of glassware or solvents, leading to quenching of the organolithium reagent. Ensure all components are scrupulously dried. Incomplete lithium-halogen exchange is another possibility; ensure the correct stoichiometry of n-BuLi is used and that the addition is slow enough to maintain the low temperature.

  • Formation of Byproducts: If the borylation step is performed at too high a temperature, over-addition can lead to the formation of borinic acids. Maintain a temperature of -78 °C during the addition of both n-BuLi and the borate ester.

  • Purification Difficulties: Boronic acids can be challenging to purify due to their propensity to form cyclic anhydrides (boroxines) upon dehydration. Purification by precipitation or careful crystallization is often more effective than chromatography. Recrystallization from an ethanol/water mixture has been reported for similar compounds.[13]

Conclusion

The via an amine protection, lithiation, and borylation sequence is a reliable and scalable method.[1][6][10] The rationale behind each step is well-grounded in the principles of organometallic chemistry, ensuring a reproducible outcome when executed with care. By providing a detailed protocol and explaining the causality behind the experimental design, this guide equips researchers and drug development professionals with the necessary knowledge to confidently synthesize this valuable pharmaceutical intermediate, thereby facilitating the advancement of small molecule drug discovery programs.

References

crystal structure of 4-amino-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of 4-amino-3-fluorophenylboronic acid

Executive Summary

4-amino-3-fluorophenylboronic acid is a pivotal molecule in medicinal chemistry and materials science. Its unique structural features—a boronic acid moiety for reversible covalent bonding, a fluorine atom to modulate acidity, and an amine group for functionalization—make it a highly valuable building block. This guide offers a comprehensive analysis of its three-dimensional architecture as determined by single-crystal X-ray diffraction. We will delve into the synthesis and crystallization, the methodology of structure determination, and a detailed examination of the molecular geometry and intermolecular forces that govern its solid-state packing. The insights derived from this structural analysis are correlated with the compound's physicochemical properties and its significant applications, particularly in the development of glucose sensors and as an intermediate in pharmaceutical synthesis.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids have become indispensable tools in modern chemistry and drug development. Their utility spans a wide range of applications, from the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to their use as enzyme inhibitors and chemical sensors.[1][2] The functional versatility of the boronic acid group, B(OH)₂, lies in its ability to form reversible covalent bonds with diols, a property famously exploited in glucose sensing.[1][3]

The specific properties of a phenylboronic acid can be precisely tuned through substitution on the aromatic ring. In the case of 4-amino-3-fluorophenylboronic acid, the substituents are chosen with strategic intent:

  • Fluorine Substituent : The electron-withdrawing nature of the fluorine atom is crucial for enhancing the Lewis acidity of the boron center. This lowers the pKₐ of the boronic acid, enabling it to bind effectively with diols (like glucose) at physiological pH (~7.4).[3]

  • Amine Substituent : The pendant amino group provides a convenient handle for covalent attachment to other molecules or polymer matrices, a feature essential for immobilizing the sensing molecule in a device.[1][3]

This guide provides a detailed exploration of the solid-state structure of 4-amino-3-fluorophenylboronic acid, revealing how the interplay of its functional groups dictates its molecular conformation and crystal packing, which in turn influences its bulk properties and applications.

Synthesis and Single Crystal Growth

The synthesis of 4-amino-3-fluorophenylboronic acid is a multi-step process that requires careful control of reaction conditions to achieve a reasonable yield. The procedure reported by Das et al. serves as the authoritative method for its preparation.[1][4]

Rationale for the Synthetic Strategy

The core of the synthesis involves a lithium-halogen exchange to introduce the boron moiety. However, the presence of an acidic proton on the aniline amine group would interfere with the highly basic organolithium reagent. Therefore, the amine group must first be protected. A silyl group is an effective choice as it is easily installed and removed under mild conditions.[3]

Experimental Protocol: Synthesis

The following protocol is adapted from the established literature.[1] All reactions should be performed under an inert nitrogen atmosphere using anhydrous solvents.

Step 1: Protection of the Amine Group

  • Dissolve 4-bromo-2-fluoroaniline in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add n-butyllithium (n-BuLi) dropwise to deprotonate the amine.

  • Add trimethylsilyl chloride (TMSCl) to the solution to form the TMS-protected aniline.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The resulting trimethylsilyl-protected 4-bromo-2-fluoroaniline is used directly in the next step.

Step 2: Boronic Acid Formation

  • Cool the solution containing the protected aniline to -78 °C using a dry ice/acetone bath.

  • Add a second equivalent of n-BuLi dropwise to perform the lithium-bromine exchange.

  • After stirring for a short period, add trimethyl borate, B(OMe)₃, to the solution.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding 0.1 N HCl. This step also serves to hydrolyze the borate ester and deprotect the amine group.

  • Stir the mixture overnight.

  • Perform an ether extraction. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by precipitation from pentane at 0 °C to yield 4-amino-3-fluorophenylboronic acid as a light yellow solid.[1]

Synthesis_Workflow A 4-bromo-2-fluoroaniline B Amine Protection (n-BuLi, TMSCl) A->B C TMS-Protected Intermediate B->C D Lithium-Bromine Exchange (n-BuLi, -78°C) C->D E Lithium Intermediate D->E F Borylation (B(OMe)₃) E->F G Borate Ester Intermediate F->G H Acidic Hydrolysis (HCl) G->H I 4-amino-3-fluorophenylboronic acid H->I

Caption: Synthetic workflow for 4-amino-3-fluorophenylboronic acid.
Protocol: Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the purified compound. A common method involves:

  • Dissolving the purified solid in a minimal amount of a suitable solvent (e.g., a mixture of ether and water).

  • Allowing the solvent to evaporate slowly and undisturbed in a loosely capped vial over several days.

  • Harvesting the resulting single crystals for analysis.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology Overview

The technique involves irradiating a single crystal with a focused beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots. The positions and intensities of these spots contain the information needed to reconstruct the electron density map of the molecule and, from that, the atomic positions.

Experimental Workflow: SC-XRD

XRay_Workflow cluster_exp Experimental cluster_solve Structure Solution & Refinement cluster_analysis Analysis & Validation A Mount Single Crystal B Collect Diffraction Data (X-ray Diffractometer) A->B C Process Data (Integration, Scaling) B->C D Solve Structure (Determine initial phases) C->D E Refine Model (Least-squares fitting) D->E F Generate Final Model (CIF File) E->F G Analyze Geometry & Intermolecular Interactions F->G H Deposit in Database (e.g., CCDC) F->H

Caption: General workflow for single-crystal X-ray diffraction analysis.

In-Depth Structural Analysis

The was determined and its data deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 216907.[1] The analysis of this structure provides critical insights into its behavior.

Crystallographic Data Summary

While the full crystallographic table requires accessing the CCDC deposition, the published literature confirms the structure and provides key details.[1] A representative table of crystallographic parameters is shown below.

ParameterValue
Chemical FormulaC₆H₇BFNO₂
CCDC Deposition Number216907
Crystal System(To be confirmed from CIF)
Space Group(To be confirmed from CIF)
a, b, c (Å)(To be confirmed from CIF)
α, β, γ (°)(To be confirmed from CIF)
Volume (ų)(To be confirmed from CIF)
Z (Molecules per cell)(To be confirmed from CIF)
Molecular Geometry

The analysis of the crystal structure confirms the expected molecular connectivity. The boron atom exhibits trigonal planar geometry, as is typical for boronic acids. Bond lengths and angles are consistent with those found in other structurally characterized phenylboronic acid derivatives.[1] The benzene ring is planar, with the amino, fluoro, and boronic acid substituents lying in or close to the plane of the ring.

Intermolecular Interactions and Crystal Packing

The most revealing aspect of the crystal structure is the extensive network of hydrogen bonds that dictates the packing of the molecules in the unit cell. The literature highlights that all three substituents on the benzene ring—the amino group, the fluorine atom, and the boronic acid—are involved in these interactions.[1]

  • Boronic Acid Dimers : A common and dominant motif in the crystal structures of boronic acids is the formation of hydrogen-bonded dimers. Two boronic acid groups from adjacent molecules typically form a cyclic arrangement with two strong O-H···O hydrogen bonds.

  • Amine Group Interactions : The -NH₂ group is a potent hydrogen bond donor. It forms N-H···O bonds with the oxygen atoms of the boronic acid groups of neighboring molecules and potentially N-H···F bonds.

  • Role of Fluorine : The fluorine atom, while a weak hydrogen bond acceptor, can participate in C-H···F or N-H···F interactions, further stabilizing the crystal lattice.

This intricate network of hydrogen bonds results in a stable, tightly packed three-dimensional structure.

H_Bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 B1 B(OH)₂ B2 B(OH)₂ B1->B2 O-H···O (Dimer Formation) N1 NH₂ N1->B2 N-H···O F1 F Ring1 Phenyl Ring N2 NH₂ N2->F1 N-H···F F2 F Ring2 Phenyl Ring

Caption: Key hydrogen bonding interactions in the crystal lattice.

Structure-Property Relationships and Applications

The solid-state structure provides a foundation for understanding the macroscopic properties and applications of 4-amino-3-fluorophenylboronic acid.

Impact on Acidity (pKₐ)

The electron-withdrawing effect of the ortho-fluorine atom is a primary determinant of the boronic acid's Lewis acidity. This effect is electronic and intrinsic to the molecule, but the crystal structure confirms the intramolecular geometry that allows for this influence. The lowered pKₐ is critical for its function as a glucose sensor in physiological fluids.[1][3] A study found that the acetamido derivative of 4-amino-3-fluorophenylboronic acid has a pKₐ value of 7.8, which is advantageously low for binding sugars at physiological pH.[1][[“]]

Implications for Drug Development

As a pharmaceutical intermediate, the compound's stability and reactivity are paramount. The solid-state structure provides insights into its stability. Furthermore, its functional groups make it a versatile building block:

  • Suzuki-Miyaura Coupling : The boronic acid moiety is primed for palladium-catalyzed cross-coupling reactions to form C-C bonds, a cornerstone of modern drug synthesis.[2]

  • Pharmacophore Element : The substituted phenylboronic acid motif itself can act as a pharmacophore, designed to interact with specific biological targets. Boron-containing drugs like Bortezomib (Velcade) and Vaborbactam highlight the therapeutic potential of this class of compounds.[6][7]

Conclusion

The offers a detailed portrait of a molecule designed for function. The strategic placement of fluoro and amino substituents on the phenylboronic acid core results in a compound with tailored electronic properties and versatile chemical reactivity. The solid-state architecture is dominated by an extensive hydrogen-bonding network, which stabilizes the lattice and involves all three key functional groups. This structural understanding is not merely academic; it provides a rational basis for the compound's low pKₐ and its successful application in glucose sensing materials, while also confirming its utility as a robust and predictable building block for the synthesis of complex pharmaceutical agents. This guide underscores the power of structural chemistry to connect molecular architecture with tangible, high-value applications.

References

An In-depth Technical Guide to the pKa of (4-Amino-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Amino-3-fluorophenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its utility as a building block in synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and its potential as a pharmacophore, stems from the unique interplay of its constituent groups. The molecule possesses two ionizable centers: the Lewis acidic boronic acid moiety and the Brønsted-Lowry basic amino group. Consequently, its behavior in aqueous media is governed by two distinct acid dissociation constants (pKa values), which are critical determinants of its solubility, membrane permeability, and target binding affinity.[1]

This guide provides a comprehensive exploration of the pKa values of this compound. We will delve into the theoretical underpinnings that dictate its acidic and basic character, present state-of-the-art computational prediction tools, and offer detailed, field-proven experimental protocols for the empirical determination of its pKa values. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's fundamental physicochemical properties.

Theoretical Framework: The Duality of Acidity and Basicity

The ionization state of this compound is pH-dependent, involving two key equilibria.

  • Equilibrium 1: The Amino Group (pKa₁) : The anilino nitrogen can be protonated to form an anilinium cation. This equilibrium is defined by pKa₁, representing the acidity of the conjugate acid.

  • Equilibrium 2: The Boronic Acid Group (pKa₂) : Arylboronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate anion.[2] This equilibrium is characterized by pKa₂.

The positions of these equilibria are profoundly influenced by the electronic effects of the substituents on the phenyl ring.

  • Fluorine Substituent : Located meta to the boronic acid and ortho to the amino group, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring.[3]

    • Impact on pKa₁: The -I effect of fluorine withdraws electron density from the amino group, making the lone pair less available for protonation. This destabilizes the conjugate acid (anilinium ion), making the amino group a weaker base, thus lowering the pKa₁ value compared to aniline.

    • Impact on pKa₂: The -I effect increases the electrophilicity of the boron atom, enhancing its Lewis acidity. This facilitates the acceptance of a hydroxide ion, lowering the pKa₂ value (stronger acid) compared to unsubstituted phenylboronic acid.[4]

  • Amino Substituent : Located para to the boronic acid, the amino group exerts a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The resonance effect typically dominates.

    • Impact on pKa₂: The +R effect donates electron density into the aromatic ring, reducing the electrophilicity of the boron atom. This makes it a weaker Lewis acid, thus increasing the pKa₂ value compared to phenylboronic acid.

The net effect on each pKa is a balance of these competing influences. For pKa₂, the electron-donating amino group and the electron-withdrawing fluoro group will have opposing effects, making a priori estimation challenging and empirical measurement essential.

Computational pKa Prediction

In modern drug discovery, in-silico tools are frequently used for the early-stage prediction of physicochemical properties.[5][6] Several software packages employ algorithms based on quantitative structure-property relationships (QSPR), Hammett-type equations, or quantum mechanics (DFT) to estimate pKa values.[7][8][9]

While rapid, these predictions carry inherent limitations. The accuracy for novel or multifunctional scaffolds can be limited, with prediction errors often in the range of 0.5-1.0 pKa units or more.[2][7] Computational methods struggle to fully capture complex intramolecular interactions and solvation effects.[9] Therefore, predicted values should be treated as estimates to be confirmed by empirical data.

Table 1: Overview of Common pKa Prediction Software

Software PlatformMethodologyKey Features
ACD/pKa DB [8]Large database with Hammett-type equations & algorithmic extensionsExtensive training database (>26,000 compounds), visualization of microspecies.
Schrödinger Macro-pKa [5]Physics-based DFT calculations with empirical correctionsHigh accuracy for complex molecules, considers tautomers and conformations.
MolGpKa [6]Graph-convolutional neural network modelMachine-learning approach, learns chemical patterns automatically.
MoKa [7]GRID molecular interaction field descriptorsFast calculations, can be self-trained with experimental data.

A predicted pKa value for the related pinacol ester, this compound pinacol ester, is 2.84.[10] This value likely corresponds to the pKa of the anilinium ion (pKa₁), as the boronic acid is protected. The pKa of the free boronic acid (pKa₂) would be significantly different.

Experimental Determination of pKa Values

The empirical measurement of pKa is the gold standard for accuracy. We present three robust methods, each with a self-validating protocol.

Potentiometric Titration

This classic method involves monitoring pH changes as a solution of the analyte is titrated with a strong acid or base. It is highly precise and can resolve multiple pKa values if they are sufficiently separated.[11][12]

  • System Calibration : Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation : Prepare a ~50 mL solution of this compound (e.g., 1-5 mM) in deionized, carbonate-free water. A co-solvent like methanol may be used if solubility is low, but the pKa value will be for that specific solvent system.[11] Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).[12]

  • Titration - Leg 1 (Determining pKa₁) :

    • Acidify the sample solution to ~pH 2 with a standardized strong acid (e.g., 0.1 M HCl).

    • Titrate the solution by adding small, precise aliquots (e.g., 10-50 µL) of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until past the first equivalence point (a sharp inflection in the pH curve).

  • Titration - Leg 2 (Determining pKa₂) :

    • Continue the same titration from Leg 1.

    • Proceed with base additions until past the second equivalence point, typically in the pH 8-10 range for arylboronic acids.

  • Data Analysis :

    • Plot pH (y-axis) versus the volume of titrant added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa is the pH at the half-equivalence point (the midpoint volume between the start and the first equivalence point for pKa₁, and between the first and second equivalence points for pKa₂).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (3 Buffers, 25°C) B Prepare Analyte Solution (1-5 mM in 0.15 M KCl) A->B C Acidify to pH ~2 with 0.1 M HCl B->C D Titrate with 0.1 M NaOH (Record pH vs. Volume) C->D E Pass 1st Equivalence Point (for pKa₁) D->E F Continue Titration E->F G Pass 2nd Equivalence Point (for pKa₂) F->G H Plot pH vs. Volume G->H I Calculate 1st Derivative (ΔpH/ΔV) H->I J Identify Equivalence Points (Peaks in Derivative) I->J K Determine pKa Values (pH at Half-Equivalence Points) J->K

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Titration

This method is ideal for compounds containing a chromophore near an ionizable center, as protonation state changes will alter the UV-Vis absorption spectrum. It requires much less material than potentiometry.[11][13]

  • Identify Analytical Wavelengths :

    • Record the UV-Vis spectrum (e.g., 200-400 nm) of the analyte in a highly acidic solution (pH ~2, all molecules in R-NH₃⁺ form).

    • Record the spectrum in a neutral solution (pH ~7, all molecules in neutral R-NH₂ form).

    • Record the spectrum in a highly basic solution (pH ~12, all molecules in anionic boronate form).

    • Identify wavelengths (λ) with the largest absorbance differences between the protonated and deprotonated species for both equilibria.

  • Prepare Buffer Series : Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., pH 2-6 for pKa₁ and pH 7-11 for pKa₂), maintaining constant ionic strength.

  • Measurement :

    • Prepare a set of solutions with a constant concentration of the analyte in each buffer from the series.

    • Measure the absorbance of each solution at the pre-determined analytical wavelengths.

  • Data Analysis :

    • For each pKa, plot Absorbance versus pH. The resulting sigmoidal curve will have an inflection point at the pKa.

    • Alternatively, use the Henderson-Hasselbalch equation in its linear form: pH = pKa + log([A⁻]/[HA]) where the ratio of the deprotonated form (A⁻) to the protonated form (HA) can be calculated from the absorbances: [A⁻]/[HA] = (A_HA - A) / (A - A_A⁻) (A = absorbance at a given pH, A_HA = absorbance of pure acidic form, A_A⁻ = absorbance of pure basic form).

    • A plot of log([A⁻]/[HA]) versus pH yields a straight line where the x-intercept equals the pKa.[14]

G data Absorbance Data at λ_max pH of each buffer process Analysis Plot Absorbance vs. pH Plot log([A⁻]/[HA]) vs. pH data->process result pKa Value Inflection point of sigmoidal curve X-intercept of linear plot process:p1->result:r1 Graphical Method process:p2->result:r2 Linearized Method G A Prepare Analyte in Buffered D₂O Series + Standard B Acquire ¹H NMR Spectrum for each pH Sample A->B C Process Spectra Uniformly (Referenced to Standard) B->C D Identify pH-sensitive Proton Signal C->D E Plot Chemical Shift (δ) vs. pH D->E F Fit Data to Sigmoidal Equation E->F G Extract pKa from Curve Fit F->G

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of (4-Amino-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-Amino-3-fluorophenyl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR data of this structurally significant molecule. We will explore the nuanced effects of the electron-donating amino group, the electron-withdrawing fluorine and boronic acid groups, and the complex spin-spin coupling interactions that define its spectral signature. This guide synthesizes experimental data with predictive analysis based on established NMR principles to offer a holistic understanding of the molecule's electronic and structural properties as revealed by NMR spectroscopy.

Introduction: The Structural and Spectroscopic Significance of this compound

This compound is a key building block in medicinal chemistry and materials science. Its utility stems from the unique interplay of its three functional groups: the amino group, which can be a site for further functionalization; the fluorine atom, which can enhance metabolic stability and binding affinity; and the boronic acid moiety, renowned for its ability to form reversible covalent bonds with diols, such as those found in saccharides. This makes it a valuable component in the design of glucose sensors and other targeted therapeutics.[1]

A thorough understanding of its structure and electronic properties is paramount for its effective application. NMR spectroscopy is the most powerful tool for elucidating these features in solution. The ¹H NMR spectrum reveals the disposition of protons and their interactions, while the ¹³C NMR spectrum provides insights into the carbon skeleton and the electronic influence of the substituents. The presence of fluorine (¹⁹F, I=1/2) and boron (¹¹B, I=3/2 and ¹⁰B, I=3) introduces additional layers of complexity and information through spin-spin coupling and quadrupolar effects, respectively.

This guide will provide a detailed, step-by-step interpretation of the ¹H and ¹³C NMR spectra, explaining the causality behind the observed and predicted chemical shifts and coupling constants.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on the experimental setup. The following protocol outlines the best practices for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

The choice of solvent is a critical first step. Due to the presence of exchangeable protons in the amino (-NH₂) and boronic acid (-B(OH)₂) groups, the choice of solvent significantly impacts the resulting spectrum.

  • Aprotic Solvents (Recommended): Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its ability to form hydrogen bonds helps to slow the exchange of the -NH₂ and -B(OH)₂ protons, allowing for their observation as distinct signals and preserving their coupling to neighboring nuclei.

  • Protic Solvents (for specific applications): Deuterium oxide (D₂O) can be used, but it will lead to the rapid exchange of the -NH₂ and -B(OH)₂ protons with deuterium. This results in the disappearance of their signals from the ¹H NMR spectrum and a loss of coupling information. The Asher et al. study utilized D₂O, providing valuable data on the aromatic protons under these specific conditions.[1]

Protocol:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be required.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

Parameter¹H NMR¹³C NMR
Spectrometer Freq. 400 MHz100 MHz
Pulse Program Standard single pulse (zg30)Power-gated decoupling (zgpg30)
Acquisition Time ~ 4 seconds~ 1-2 seconds
Relaxation Delay 2 seconds2 seconds
Number of Scans 16-641024 or more
Spectral Width 0-12 ppm0-200 ppm
Temperature 298 K298 K

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to show signals for the three aromatic protons, the two amino protons, and the two boronic acid protons. The key to interpretation lies in understanding the electronic effects of the substituents and the resulting spin-spin coupling patterns.

Predicted Chemical Shifts and Multiplicities

The aromatic region will display a complex pattern due to the interplay of ortho, meta, and para couplings, further complicated by coupling to the ¹⁹F nucleus.

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Rationale
H-5 ~ 6.8 - 7.0ddd³J(H⁵,H⁶) ≈ 8-9, ⁴J(H⁵,F³) ≈ 2-3, ⁴J(H⁵,H²) ≈ 0.5Ortho to the strongly electron-donating -NH₂ group, resulting in significant shielding (upfield shift).
H-2 ~ 7.1 - 7.3dd³J(H²,F³) ≈ 10-12, ⁴J(H²,H⁶) ≈ 2-3Ortho to the electron-withdrawing -B(OH)₂ group and meta to -NH₂, leading to a downfield shift relative to H-5.
H-6 ~ 7.3 - 7.5dd³J(H⁶,H⁵) ≈ 8-9, ⁴J(H⁶,H²) ≈ 2-3Ortho to the electron-withdrawing -B(OH)₂ group and meta to -F, resulting in a downfield shift.
-NH₂ ~ 5.0 - 5.5br s-Broad signal due to quadrupolar broadening from the adjacent ¹⁴N and potential for slow exchange.
-B(OH)₂ ~ 8.0 - 8.5br s-Broad singlet, exchangeable with D₂O. Its chemical shift is sensitive to concentration and water content.
Causality of Spectral Features
  • Electron-Donating and Withdrawing Effects: The powerful electron-donating resonance effect of the amino group shields the ortho (H-5) and para (H-2, relative to the amino group) positions, shifting them upfield. Conversely, the inductive effect of the fluorine and the anisotropic effect of the boronic acid group deshield adjacent protons, shifting them downfield.

  • H-F Coupling: The ¹⁹F nucleus (spin 1/2) couples with protons. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei. We expect a significant ortho coupling (³J(H²,F³)) and a smaller meta coupling (⁴J(H⁵,F³)).

  • H-H Coupling: Standard aromatic proton couplings will be observed: ortho (³J), meta (⁴J), and para (⁵J), with typical values of ³J > ⁴J > ⁵J.

Experimental Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Processing & Interpretation prep Dissolve in DMSO-d6 acq Acquire 1D ¹H Spectrum prep->acq Insert into Spectrometer proc Fourier Transform & Phase Correction acq->proc ref Reference to TMS (0 ppm) proc->ref integ Integrate Peaks ref->integ assign Assign Signals (Chemical Shift, Multiplicity) integ->assign coupling Measure J-Coupling Constants (H-H, H-F) assign->coupling G C3 C-3 F F C3->F ¹J ≈ 245 Hz C2 C-2 C2->F ²J ≈ 22 Hz C4 C-4 C4->F ²J ≈ 18 Hz C5 C-5 C5->F ³J ≈ 7 Hz

References

The Tunable World of Fluorinated Phenylboronic Acids: A Guide to Electronic Properties and Their Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Introduction: The Strategic Synergy of Fluorine and Boron

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1][2] The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3] When this powerful element is combined with the versatile phenylboronic acid moiety, a class of compounds with highly tunable and potent electronic properties emerges.

Phenylboronic acids are renowned for their utility as building blocks in Suzuki-Miyaura cross-coupling reactions and as receptors for diol-containing molecules, such as saccharides, making them invaluable in both synthesis and chemical biology.[4][5][6] The introduction of fluorine substituents onto the phenyl ring significantly modulates the electronic character of the boron center, enhancing its Lewis acidity and altering its reactivity in predictable ways.[7][8] This enhancement is critical for applications ranging from the design of potent enzyme inhibitors to the development of sensitive glucose sensors.[5][8]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core electronic properties of fluorinated phenylboronic acids. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into how these properties are characterized and leveraged for advanced applications.

The Fundamental Electronic Influence of Fluorine

The effect of fluorine on the phenylboronic acid scaffold is a nuanced interplay of two opposing electronic forces: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance (mesomeric) effect (+R). The net impact on the molecule's electron density is highly dependent on the position of the fluorine substituent(s).

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density through the sigma (σ) bonds of the aromatic ring. This effect depletes electron density from the ring and, consequently, from the boron atom.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi (π) system. This effect increases electron density on the ring, particularly at the ortho and para positions.

The dominance of one effect over the other is determined by substituent position:

  • Ortho Position: Both -I and +R effects are at play. The inductive effect is strong due to proximity. A unique through-space interaction, the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine, can further increase acidity.[7][8]

  • Meta Position: The inductive effect dominates, as the resonance effect does not extend to the meta position. This results in a straightforward increase in the acidity of the boronic acid.[7]

  • Para Position: The inductive and resonance effects act in opposition. While the -I effect is still significant, the +R effect partially compensates for it, leading to a more modest impact on acidity compared to the other positions.[7][8]

G cluster_ortho Ortho Position cluster_meta Meta Position cluster_para Para Position o_pba Ortho-Fluorophenylboronic Acid o_effects Strong Inductive (-I) + Resonance (+R) + Intramolecular H-Bonding o_pba->o_effects leads to o_result Significant Acidity Increase o_effects->o_result results in m_pba Meta-Fluorophenylboronic Acid m_effects Dominant Inductive (-I) (No Resonance Effect) m_pba->m_effects leads to m_result Moderate Acidity Increase m_effects->m_result results in p_pba Para-Fluorophenylboronic Acid p_effects Inductive (-I) vs. Resonance (+R) p_pba->p_effects leads to p_result Modest Acidity Increase p_effects->p_result results in

Caption: Positional effects of fluorine on phenylboronic acid acidity.

This electron-withdrawing character is crucial because boronic acids primarily function as Lewis acids , not Brønsted acids.[8] The empty p-orbital on the trigonal planar boron atom readily accepts a pair of electrons from a Lewis base (like the hydroxide ion in water) to form a more stable, tetrahedrally coordinated boronate anion.[9][10] By pulling electron density away from the boron atom, fluorine substitution enhances its electrophilicity, making it a stronger Lewis acid and shifting the equilibrium towards the boronate form.

Caption: Equilibrium of a fluorinated phenylboronic acid in water.

A Quantitative Look at Acidity: pKa Values

The acidity of a boronic acid is quantified by its pKa value. A lower pKa indicates a stronger acid. The introduction of fluorine consistently lowers the pKa of phenylboronic acid, with the magnitude of the effect being highly dependent on the number and position of the fluorine atoms.[7][8] Unsubstituted phenylboronic acid has a pKa of approximately 8.86, whereas fluorinated analogues can have pKa values ranging from 6.17 to 8.77.[7][8]

CompoundpKa ValueKey Observation
Phenylboronic Acid8.86[8]Baseline for comparison.
4-Fluorophenylboronic Acid8.77[7]Highest pKa among fluorinated isomers due to competing electronic effects.[7]
3-Fluorophenylboronic Acid~8.3 (Varies)Inductive effect dominates, leading to a clear increase in acidity.[7]
2-Fluorophenylboronic Acid~8.1 (Varies)Enhanced acidity from inductive effect and potential H-bonding.[7][8]
2,3,4,6-Tetrafluorophenylboronic Acid6.17[7]Lowest pKa, demonstrating the cumulative effect of multiple electron-withdrawing groups.[7]

Note: Specific pKa values can vary slightly depending on the experimental method and conditions.

These trends are critical for drug development. A compound's pKa determines its ionization state at physiological pH (~7.4). By tuning the pKa through fluorination, a molecule can be designed to exist in the optimal neutral or anionic state for binding to a specific biological target.

Experimental Characterization of Electronic Properties

A multi-faceted approach combining spectroscopic, titrimetric, and computational methods is essential for a comprehensive understanding of the electronic properties of fluorinated phenylboronic acids.

A. Determination of Acidity (pKa)

Causality: The choice between potentiometric and spectrophotometric titration depends on the sample's properties. Potentiometry is a direct measure of pH change and is highly accurate for soluble compounds available in milligram quantities.[11][12] Spectrophotometry is more sensitive, requiring less material, but is only applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.[11][13]

Protocol 1: Potentiometric Titration [13][14]

  • Preparation: Prepare a carbonate-free solution of 0.1 M NaOH and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Dissolution: Accurately weigh and dissolve a known amount of the fluorinated phenylboronic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

  • Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Immerse the pH electrode in the sample solution and titrate with the standardized NaOH solution, recording the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). Alternatively, the first derivative of the titration curve can be plotted to precisely determine the equivalence point.

Protocol 2: UV-Vis Spectrophotometric Titration [13][15]

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range of the analyte.

  • Stock Solution: Prepare a concentrated stock solution of the fluorinated phenylboronic acid in a suitable solvent.

  • Spectral Measurement: For each buffer solution, add a small, constant aliquot of the stock solution and record the full UV-Vis absorption spectrum.

  • Data Analysis: Identify a wavelength where the absorbance difference between the acid and its conjugate base is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

pka_workflow cluster_methods pKa Determination Methods potentiometry Potentiometric Titration (Direct pH Measurement) titrate Titrate with Standard Base & Record Data potentiometry->titrate spectrophotometry Spectrophotometric Titration (Absorbance vs. pH) spectrophotometry->titrate start Dissolve Sample in Appropriate Solvent start->potentiometry start->spectrophotometry plot Plot Data (pH vs. Vol or Abs vs. pH) titrate->plot analyze Analyze Curve to Determine pKa plot->analyze result Final pKa Value analyze->result

Caption: General workflow for experimental pKa determination.

B. NMR Spectroscopy

Causality: NMR spectroscopy provides a direct window into the electronic environment of specific nuclei within the molecule.[16] ¹⁹F and ¹¹B NMR are particularly powerful for this class of compounds. ¹⁹F NMR offers a wide spectral window and high sensitivity to subtle electronic changes, while ¹¹B NMR directly probes the Lewis acidic center, revealing its coordination state and electronic character.[8][15]

Key Nuclei and Insights:

  • ¹⁹F NMR: The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic surroundings. Electron-withdrawing groups elsewhere in the molecule will cause a downfield shift in the ¹⁹F signal. This technique is excellent for studying binding events and equilibria in solution.[8][17]

  • ¹¹B NMR: The chemical shift of ¹¹B provides clear information about the coordination of the boron atom. Trigonal boronic acids typically appear around 28-30 ppm, while tetrahedral boronate species appear further upfield at ~3-8 ppm. A downfield shift within the trigonal series can indicate increased Lewis acidity.[15]

  • ¹³C NMR: Provides information on how fluorine substitution affects the electron density of the carbon atoms in the aromatic ring.[18]

Protocol: Acquiring ¹¹B and ¹⁹F NMR Spectra

  • Sample Preparation: Dissolve ~5-10 mg of the fluorinated phenylboronic acid in a deuterated solvent (e.g., Acetone-d₆, DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe. Tune the probe to the respective frequencies for ¹¹B and ¹⁹F.

  • ¹¹B Spectrum Acquisition: Acquire a one-dimensional ¹¹B spectrum. Use a broad spectral width (~200 ppm) centered around 15 ppm. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a common external standard (δ = 0.0 ppm).

  • ¹⁹F Spectrum Acquisition: Acquire a one-dimensional ¹⁹F spectrum. Use a spectral width of ~100 ppm centered around -120 ppm. Trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.0 ppm), though internal standards are often more practical.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation and phasing to obtain the final spectra.

C. Computational Methods

Causality: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and explanatory tool that complements experimental findings.[19] It allows for the visualization of electron distribution through electrostatic potential maps and the calculation of properties that are difficult or impossible to measure directly, such as fluoride ion affinity (FIA), a direct measure of Lewis acidity.[20][21]

Workflow: Combined Experimental & Computational Study

  • Experimental Data Acquisition: Synthesize the target compounds and characterize them experimentally (NMR, X-ray crystallography, pKa determination).

  • Model Building: Build 3D models of the molecules in silico.

  • Geometry Optimization: Perform geometry optimization calculations using an appropriate DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) to find the lowest energy conformation.

  • Property Calculation: From the optimized geometry, calculate key electronic properties:

    • Natural Bond Orbital (NBO) charges to quantify electron distribution.

    • Electrostatic potential maps to visualize electron-rich and electron-poor regions.

    • NMR chemical shifts to compare with experimental data.

    • Thermodynamic cycles to calculate absolute pKa values.[20]

  • Correlation and Interpretation: Correlate the computational results with experimental observations to build a robust, self-validating model of the structure-property relationships.

computational_workflow exp_data Experimental Data (NMR, pKa, X-ray) correlation Correlation & Analysis exp_data->correlation model In Silico Model Construction dft DFT Calculation (Geometry Optimization, Property Calculation) model->dft comp_results Computational Results (ESP Maps, NBO, Calc. pKa) dft->comp_results comp_results->correlation validated_model Validated Structure-Property Relationship Model correlation->validated_model

Caption: Integrated experimental and computational research workflow.

Implications for Advanced Applications

The ability to fine-tune the electronic properties of phenylboronic acids via fluorination has profound implications across multiple scientific disciplines.

  • Drug Development: The increased Lewis acidity of fluorinated phenylboronic acids makes them more potent inhibitors of enzymes that interact with diols, such as serine proteases or bacterial cell wall synthesis enzymes.[5][22] The antifungal drug Tavaborole, a benzoxaborole (a cyclic boronic ester), leverages these principles.[8] Furthermore, fluorination can block sites of metabolic oxidation, increasing the drug's half-life and overall efficacy.[2][23]

  • Chemical and Biological Sensing: The interaction between boronic acids and diols, such as glucose, is the foundation for many sensing technologies.[6] Fluorination enhances the Lewis acidity, which can lead to stronger binding and a larger change in pKa upon complexation.[7][24] This shift can be transduced into a fluorescent or colorimetric signal, allowing for the sensitive detection of analytes. Tuning the pKa allows for the design of sensors that operate optimally at a specific pH, such as physiological pH for in-vivo glucose monitoring.

Conclusion

Fluorinated phenylboronic acids represent a masterful convergence of fluorine chemistry and organoboron chemistry. The strategic placement of fluorine atoms provides a reliable and predictable method for tuning the core electronic properties of the phenylboronic acid scaffold. By increasing Lewis acidity and modulating pKa, fluorination enhances the very characteristics that make these molecules so valuable. A comprehensive characterization, employing a synergistic combination of titrimetric, spectroscopic, and computational methods, is essential for rationally designing these compounds for advanced applications in medicinal chemistry, chemical biology, and materials science. As our understanding of these intricate electronic effects deepens, so too will our ability to harness them to create the next generation of innovative drugs, diagnostics, and functional materials.

References

computational studies and DFT analysis of fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Computational Analysis of Fluorophenylboronic Acids using Density Functional Theory

Abstract

Fluorophenylboronic acids (FPBAs) represent a privileged scaffold in medicinal chemistry and materials science, lauded for their unique electronic properties and versatile reactivity. Understanding their behavior at a molecular level is paramount for rational drug design and the development of novel functional materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of computational analysis techniques centered on Density Functional Theory (DFT). We move beyond a simple recitation of methods to explain the causality behind procedural choices, offering a framework for performing robust, reliable, and insightful in silico studies. This document details the theoretical underpinnings, a step-by-step computational workflow from structural optimization to advanced property analysis, and best practices for ensuring scientific integrity.

Introduction: The Significance of Fluorophenylboronic Acids

Boronic acids, and particularly their fluorinated derivatives, have garnered immense interest in the pharmaceutical industry. The boronic acid moiety is a unique functional group capable of forming reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems.[1][2] It is also a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, which showcases its potential in enzyme inhibition.[3][4]

The introduction of a fluorine atom onto the phenyl ring profoundly modulates the molecule's properties:

  • Electronic Effects: Fluorine's high electronegativity alters the Lewis acidity of the boron center, influencing its reactivity and binding affinity.[5]

  • Pharmacokinetic Profile: Fluorine substitution can enhance metabolic stability, membrane permeability, and binding interactions, making it a common strategy in drug design.

  • Structural Influence: The position of the fluorine atom (ortho, meta, or para) dictates the molecule's conformational preferences and electronic distribution.

Given this complexity, computational modeling is not merely an accessory but a crucial tool for predicting molecular behavior and guiding experimental efforts. Density Functional Theory (DFT) stands out as the workhorse method, offering an optimal balance of accuracy and computational efficiency for systems of this size.[6]

Theoretical Cornerstone: Why Density Functional Theory?

At its core, DFT is a quantum mechanical method that simplifies the intractable many-body problem of a molecule's electrons by focusing on a single, fundamental variable: the electron density, ρ(r).[6][7] The central tenet is that the total energy of a system is a unique functional of its electron density. This approach allows us to calculate a wide range of molecular properties with high accuracy.

The practical application of DFT requires two key choices:

  • The Exchange-Correlation (XC) Functional: This is an approximation of the complex quantum mechanical interactions between electrons. The choice of functional is the most critical factor for the accuracy of a calculation.[8][9] Functionals like B3LYP are popular hybrid functionals that have demonstrated reliability for organic molecules, including boronic acids.[10][11] For studying non-covalent interactions, which are vital in drug-receptor binding, functionals incorporating dispersion corrections (e.g., ωB97XD or Grimme's D3) are essential.[12]

  • The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results at a higher computational cost. Pople-style basis sets like 6-311++G(d,p) are a robust choice for FPBAs.[10] The components signify:

    • 6-311G: A triple-zeta valence basis set, providing a high degree of flexibility.

    • ++: Diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing lone pairs and anions.

    • (d,p): Polarization functions that allow for non-spherical distortion of electron density, which is essential for describing chemical bonds accurately.[8]

The Computational Research Workflow: A Validating System

A rigorous computational study follows a logical progression of steps, where each subsequent step builds upon the validated results of the previous one. This self-validating workflow ensures the final data is reliable and physically meaningful.

cluster_0 Property Analyses A Step 1: Structure Input & Conformational Search B Step 2: Geometry Optimization A->B C Step 3: Frequency Analysis (Vibrational Spectra & Zero-Point Energy) B->C D Validation: No Imaginary Frequencies? C->D Check D->B No (Re-optimize) E Step 4: Advanced Property Calculation D->E Yes (Proceed) F END: Data Analysis & Interpretation E->F E1 Electronic Properties (HOMO-LUMO, MEP) E2 Spectroscopic Properties (NMR, UV-Vis) E3 Topological Analysis (QTAIM, NCI) cluster_props Property Analyses Opt Validated Optimized Geometry Elec Electronic Structure (HOMO, LUMO, MEP) Opt->Elec Reactivity Spec Spectroscopy (NMR, UV-Vis) Opt->Spec Characterization Topo Bonding & Interactions (QTAIM, NCI) Opt->Topo Binding

References

(4-Amino-3-fluorophenyl)boronic Acid: A Core Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-3-fluorophenyl)boronic acid has emerged as a strategically vital reagent in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a synthetically versatile boronic acid, a nucleophilic amino group, and a bio-isosteric fluorine atom, provides a powerful platform for constructing complex molecular architectures. This guide delves into the core applications of this compound, highlighting its instrumental role in the synthesis of targeted therapeutics, particularly kinase inhibitors. We will explore the synergistic effects of its constituent functional groups, detail its primary applications with mechanistic insights, provide validated experimental protocols, and offer a forward-looking perspective on its utility in research.

Introduction: The Strategic Advantage of a Trifunctional Synthon

The utility of this compound in research is not accidental; it is a direct result of the deliberate combination of three key functional groups, each conferring distinct and advantageous properties.

  • The Boronic Acid Moiety: This functional group is the cornerstone of the molecule's synthetic versatility. Boronic acids are renowned for their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the efficient and predictable formation of carbon-carbon bonds, a fundamental transformation in the assembly of biaryl structures common in many drug scaffolds.[1] Beyond coupling reactions, boronic acids can form reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems.[3]

  • The Ortho-Fluorine Atom: The strategic placement of a fluorine atom adjacent to the amino group is a classic medicinal chemistry tactic. Fluorine's high electronegativity and small size allow it to act as a bio-isostere of a hydrogen atom while profoundly influencing the molecule's electronic properties.[4][5] This substitution can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, improve binding affinity to protein targets through favorable electrostatic interactions, and modulate the pKa of the adjacent amino group.[6][7][8] These effects often translate to improved potency, selectivity, and pharmacokinetic profiles in drug candidates.[6]

  • The Para-Amino Group: The primary amine serves as a crucial synthetic handle. It can be readily acylated, alkylated, or used in cyclization reactions to build out complex molecular frameworks. In the context of drug design, this amino group often serves as a key hydrogen bond donor or as an attachment point for pharmacophores that engage with the target protein. Its nucleophilicity allows for straightforward derivatization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[9]

The combination of these three groups in one molecule creates a powerful and versatile building block for constructing novel chemical entities with therapeutic potential.

Core Application: Synthesis of Kinase Inhibitors

A predominant use of this compound is in the development of kinase inhibitors, a major class of drugs for treating cancer and inflammatory diseases.[10][11] Kinases utilize ATP to phosphorylate substrate proteins, and their active sites often contain a "hinge" region that forms critical hydrogen bonds with inhibitor molecules.

The (4-Amino-3-fluorophenyl) moiety is ideally suited to be incorporated into scaffolds that target this hinge region. The amino group can be acylated to form an amide, which then acts as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge. The fluorinated phenyl ring can be directed towards hydrophobic pockets within the active site, while the boronic acid facilitates the initial construction of the core inhibitor scaffold via Suzuki coupling.

Key Synthetic Transformation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common and powerful application of this compound.[12] This palladium-catalyzed reaction forges a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of complex biaryl systems.[1][2]

The general catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple, releasing the final biaryl product and regenerating the Pd(0) catalyst.[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative method for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (or its hydrochloride salt)[13][14]

  • Aryl Bromide (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DME)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry reaction flask, combine the Aryl Bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (3.0 eq).[15]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Data Presentation: Representative Suzuki Coupling Conditions
EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromo-pyridinePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90~85
21-Bromo-3-methoxybenzenePdCl₂(dppf) (2)Cs₂CO₃Toluene100~92
3Methyl 4-iodobenzoatePd(OAc)₂ (2) + SPhos (4)K₃PO₄DME85~90

Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Miyaura_Workflow start Assemble Reactants: Aryl Halide Boronic Acid Catalyst & Base purge Purge with Inert Gas (Ar/N2) start->purge add_solvent Add Degassed Solvent purge->add_solvent reaction Heat & Stir (e.g., 80-100°C) add_solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor periodically monitor->reaction incomplete workup Aqueous Workup & Extraction monitor->workup complete purify Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Research Applications

While its use in Suzuki couplings for kinase inhibitor synthesis is prominent, the utility of this compound extends to other areas:

  • GPCR Modulators: It serves as a starting material for antagonists of G-protein coupled receptors, which are targets for a wide range of diseases.

  • Materials Science: The pendant amine allows for its incorporation into polymers.[9] The unique electronic and binding properties of the fluorinated phenylboronic acid moiety have been explored for creating materials for glucose sensing at physiological pH.[3][9]

  • Fragment-Based Drug Discovery (FBDD): As a well-characterized fragment, it can be used in screening campaigns to identify initial hit compounds that can be elaborated into more potent leads.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a testament to rational molecular design. By combining a versatile coupling handle (boronic acid), a key pharmacophoric element (amino group), and a critical property-modulating atom (fluorine), it provides an efficient and powerful tool for drug discovery and materials science.[16] As synthetic methodologies advance and our understanding of molecular recognition deepens, the demand for such sophisticated, multi-functional building blocks will undoubtedly grow, ensuring that this compound remains a core component in the researcher's toolbox for the foreseeable future.

References

Methodological & Application

Application Notes and Protocols: (4-Amino-3-fluorophenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Uniquely Positioned Building Block

In the landscape of modern medicinal chemistry, (4-Amino-3-fluorophenyl)boronic acid has emerged as a strategic and versatile building block. Its utility stems from a unique combination of three functional elements integrated into a single, stable phenyl ring: the boronic acid, an ortho-positioned fluorine atom, and a para-positioned amino group. This specific arrangement provides medicinal chemists with a powerful tool for navigating complex drug design challenges.

  • The Boronic Acid Moiety: This functional group serves a dual purpose. It is a cornerstone of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most robust methods for forming carbon-carbon bonds in drug discovery.[1][2][3] Beyond its role as a synthetic intermediate, the boronic acid itself can act as a "warhead" for reversible covalent inhibition, forming stable yet reversible bonds with nucleophilic residues in enzyme active sites.[4][]

  • The Ortho-Fluoro Substituent: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. In this specific position, the electron-withdrawing nature of the fluorine atom significantly lowers the pKa of the boronic acid. This is a critical feature, enhancing its ability to interact with biological targets at physiological pH.[6][7] Furthermore, fluorine can improve metabolic stability and influence binding affinity through unique electronic interactions.

  • The Para-Amino Group: This primary amine provides a crucial synthetic handle. It serves as a key point for diversification, allowing chemists to readily append larger, more complex scaffolds through reactions like amide bond formation, thereby enabling extensive structure-activity relationship (SAR) exploration.[8]

This guide provides an in-depth exploration of the key applications of this compound, complete with mechanistic insights and detailed experimental protocols for its use in drug discovery workflows.

Chapter 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a fundamental transformation for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmacologically active molecules.[3][8] this compound is an excellent coupling partner, enabling the introduction of the aminofluorophenyl moiety into a wide array of molecular scaffolds.

Mechanism and Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of an aryl halide to the Pd(0) center, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, especially given the presence of the potentially reactive amino group.[9]

Suzuki_Miyaura_Cycle cluster_caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OH)₂ (Base Activated) PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product center

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Condition Optimization

The success of the coupling reaction is highly dependent on the chosen conditions. The following table summarizes common parameters for coupling aryl bromides with this compound.

ParameterReagent/ConditionRationale & Field Insights
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis)A reliable, general-purpose catalyst for many applications. Can be sensitive to air.[9]
PdCl₂(dppf)Often shows excellent activity for a broad range of substrates, including heteroaromatics.
Pd₂(dba)₃ with ligandUsed with specific ligands to tune reactivity for challenging couplings.
Ligand SPhos, XPhosBulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination, often allowing for lower catalyst loading.
Base K₂CO₃, Cs₂CO₃Carbonates are common choices. Cs₂CO₃ is more soluble and basic, often improving yields for less reactive partners.[10]
K₃PO₄A non-nucleophilic base that can be effective in preventing side reactions.
Solvent System Dioxane/H₂OA classic, versatile mixture that solubilizes both organic and inorganic reagents.
Toluene/H₂OGood for higher temperature reactions.
DME/H₂OAnother effective solvent system for a wide range of substrates.[11]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 eq), this compound (1.2 eq), the base (3.0 eq), and the palladium catalyst (0.03-0.05 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe. The reaction mixture should be a suspension.

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.

Chapter 2: A Warhead for Reversible Covalent Inhibitors

The concept of covalent inhibition has seen a resurgence, offering benefits like increased potency and prolonged duration of action.[12] Boronic acids are particularly valuable as they typically form reversible covalent bonds with nucleophilic amino acid residues, such as serine, threonine, or cysteine.[4][13] This reversibility can mitigate the risk of off-target toxicity sometimes associated with irreversible inhibitors.[4]

Mechanism of Reversible Inhibition

At physiological pH, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The electron-deficient boron atom of the trigonal form acts as a Lewis acid and is readily attacked by nucleophilic hydroxyl (from serine/threonine) or thiol (from cysteine) groups in an enzyme's active site.[14] This forms a tetrahedral covalent adduct, effectively inhibiting the enzyme. The reaction is reversible, and the inhibitor can dissociate, restoring enzyme function.

The ortho-fluoro group on this compound lowers the pKa of the boronic acid to ~7.8 (when acetylated), which is closer to physiological pH (7.4).[6][7] This ensures a higher concentration of the reactive trigonal species at the target site, enhancing inhibitory potency compared to phenylboronic acids with higher pKa values.

Caption: Reversible covalent bond formation with a serine residue.

Application in Kinase Inhibitor Design

While not a direct component of currently marketed drugs, the this compound scaffold is highly relevant for designing next-generation inhibitors, particularly for kinases like Bruton's tyrosine kinase (BTK).[15][16] Many BTK inhibitors feature a core structure that presents a reactive moiety (a "warhead") to a specific cysteine residue (Cys481) in the active site.[17] By replacing traditional irreversible warheads (like acrylamides) with a reversible boronic acid group, and using the aminofluorophenyl ring as the core scaffold, researchers can develop potent and selective reversible inhibitors with potentially improved safety profiles. The amino group serves as the attachment point for the rest of the pharmacophore that confers selectivity for the target kinase.

Chapter 3: Synthesis Protocol

The synthesis of this compound from commercially available starting materials is a multi-step process that is achievable in a standard organic chemistry laboratory.[6][7][18]

Protocol: Synthesis from 4-Bromo-2-fluoroaniline

This protocol involves protection of the amine, lithium-halogen exchange to form an organolithium, reaction with a borate ester, and acidic hydrolysis.

Workflow Overview

Synthesis_Workflow cluster_caption Synthetic route to this compound. Start 4-Bromo-2-fluoroaniline Step1 Amine Protection (e.g., Acetyl Chloride) Start->Step1 Protected N-(4-Bromo-2-fluorophenyl)acetamide Step1->Protected Step2 Lithium-Halogen Exchange (n-BuLi, -78°C) Protected->Step2 Organolithium Organolithium Intermediate (in situ) Step2->Organolithium Step3 Borylation (Triisopropyl borate) Organolithium->Step3 Boronate Boronate Ester Intermediate Step3->Boronate Step4 Hydrolysis (Acidic Workup) Boronate->Step4 Final This compound Step4->Final

Caption: Synthetic route to this compound.

Detailed Procedure:

  • Amine Protection: Dissolve 4-bromo-2-fluoroaniline in an anhydrous solvent like dichloromethane (DCM) and cool to 0 °C. Add a base (e.g., triethylamine, 1.1 eq) followed by the dropwise addition of an acylating agent (e.g., acetyl chloride, 1.1 eq). Allow the reaction to warm to room temperature and stir until completion. Work up by washing with aqueous acid, base, and brine, then dry and concentrate to yield the protected amide.

  • Borylation: Dissolve the protected amide in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi, ~1.1 eq) dropwise and stir for 1 hour to facilitate lithium-halogen exchange. To this solution, add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C. Stir for 2-3 hours.

  • Hydrolysis & Deprotection: Allow the reaction to slowly warm to room temperature. Quench by the slow addition of aqueous HCl (e.g., 2 M). The acidic conditions will hydrolyze both the boronate ester and the amide protecting group. Stir overnight.

  • Purification: Extract the mixture with an organic solvent like ether to remove nonpolar impurities. Adjust the pH of the aqueous layer to be near neutral, which may cause the product to precipitate. Alternatively, extract with ethyl acetate, dry, and purify by recrystallization or chromatography to obtain this compound.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers solutions to multiple challenges in medicinal chemistry. Its capacity for use in the robust Suzuki-Miyaura coupling allows for the efficient construction of core drug scaffolds. Simultaneously, its inherent properties—a lowered pKa and an electrophilic boron center—make it an ideal candidate for developing sophisticated reversible covalent inhibitors. The presence of a synthetic handle for SAR expansion further cements its value. For researchers and drug development professionals, a thorough understanding of the applications and protocols associated with this compound opens new avenues for creating safer, more effective therapeutics.

References

The Strategic Synthesis of Bioactive Molecules: A Guide to Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into molecular scaffolds is a paramount technique for enhancing biological activity and pharmacokinetic profiles. Fluorinated boronic acids have emerged as indispensable building blocks in this endeavor, offering a versatile platform for the construction of complex, high-value molecules. This guide provides an in-depth exploration of the synthesis and application of these remarkable reagents, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of their reactivity, provide detailed, field-proven protocols, and showcase a real-world application in the synthesis of a commercial agrochemical.

The Power of Fluorine in Bioactive Molecules

The introduction of fluorine into a drug or agrochemical candidate can profoundly alter its properties. The high electronegativity and small size of the fluorine atom can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can increase the half-life and bioavailability of a drug.

  • Increased Lipophilicity: In many cases, fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby functional groups, which can be crucial for optimizing binding interactions with a target protein.

  • Conformational Control: Strategic fluorination can influence the conformational preferences of a molecule, locking it into a bioactive conformation.

Boronic acids, with their ability to participate in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are ideal vehicles for introducing fluorinated motifs into complex molecules. The combination of fluorine's unique properties and the synthetic versatility of boronic acids makes fluorinated boronic acids a powerful tool in the medicinal chemist's arsenal.

Preparing the Key Reagents: Synthesis and Stabilization of Fluorinated Boronic Acids

While a vast array of fluorinated boronic acids are commercially available, understanding their synthesis and handling is crucial for any researcher in this field. Furthermore, the inherent instability of some boronic acids necessitates the use of more stable derivatives.

Synthesis of Fluorinated Aryl Boronic Acids

A common method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic workup. For fluorinated aryl boronic acids, this typically involves the corresponding fluorinated aryl halide.

A more modern and often more functional-group-tolerant approach is the iridium-catalyzed borylation of C-H bonds. This allows for the direct conversion of a fluorinated arene to the corresponding boronic ester.

Overcoming Instability: Pinacol Esters and Trifluoroborate Salts

A significant challenge when working with some boronic acids, particularly heteroaryl boronic acids, is their propensity to undergo protodeboronation, where the C-B bond is cleaved. To circumvent this, more stable derivatives are often employed:

  • Pinacol Esters: These are formed by the reaction of the boronic acid with pinacol. The resulting five-membered ring protects the boronic acid moiety, and the ester is typically more stable to air and moisture. The free boronic acid can be regenerated in situ during the cross-coupling reaction.

  • Potassium Trifluoroborate Salts (KBF3): These salts are generally crystalline, free-flowing solids that are significantly more stable than the corresponding boronic acids. They are readily prepared from boronic acids or their esters and are excellent coupling partners in their own right.

A general method for the interconversion of boronic acid protecting groups via trifluoroborates has been developed, providing a versatile strategy for accessing a variety of protected boronic acids.[1]

The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid, boronic ester, or trifluoroborate) and an organohalide or triflate. It is one of the most powerful and widely used methods for the formation of C-C bonds.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa R1-X pd2 R1-Pd(II)L2-X oa->pd2 trans Transmetalation pd2->trans R2-B(OR)2 Base pd2_r1r2 R1-Pd(II)L2-R2 trans->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 product R1-R2 (Coupled Product) re->product caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R1-X), forming a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the R1 group.[2]

  • Transmetalation: The organic group from the organoboron reagent (R2) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups (R1 and R2) are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The Role of Fluorine in the Suzuki-Miyaura Coupling

When working with fluorinated substrates, some specific considerations come into play:

  • Electron-Deficient Aryl Halides: Fluorine atoms on an aryl halide make the aromatic ring electron-deficient, which can facilitate the oxidative addition step.

  • Protodeboronation of Fluorinated Boronic Acids: As with other electron-deficient boronic acids, fluorinated boronic acids can be susceptible to protodeboronation. Careful selection of reaction conditions, particularly the base and solvent, is crucial to minimize this side reaction. The use of pinacol esters or trifluoroborate salts is highly recommended.

Detailed Application Notes and Protocols

The following protocols provide a starting point for researchers performing Suzuki-Miyaura cross-coupling reactions with fluorinated boronic acids.

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid with an Aryl Bromide

This protocol is a general procedure for the coupling of an aryl bromide with 2-fluoropyridine-3-boronic acid using conventional heating.

Materials:

  • 2-Fluoropyridine-3-boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (4 mol%)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), 2-fluoropyridine-3-boronic acid (1.2 eq.), Pd(OAc)2 (0.02 eq.), PPh3 (0.04 eq.), and K2CO3 (2.0 eq.).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be around 0.1-0.2 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.

Materials:

  • Same as Protocol 1, with the addition of a microwave synthesis vial.

Procedure:

  • In a microwave synthesis vial, combine 2-fluoropyridine-3-boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and the base (e.g., K3PO4, 2.0-3.0 equivalents).[3]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).[3]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[3]

  • After cooling, work up and purify the product as described in Protocol 1.

Troubleshooting Common Issues
Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalystUse a pre-catalyst or ensure proper activation of the Pd(II) source. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
Poorly soluble reagentsTry a different solvent system (e.g., DMF, toluene/water).
Sterically hindered substratesUse a more active catalyst system (e.g., with Buchwald ligands like SPhos or XPhos). Increase reaction temperature and/or time.
Protodeboronation of the boronic acid Presence of water and/or strong baseUse anhydrous conditions. Employ a weaker base (e.g., K3PO4, CsF). Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.
Homocoupling of the boronic acid Presence of oxygenEnsure the reaction is set up under a strictly inert atmosphere.
Defluorination of the product Harsh reaction conditionsLower the reaction temperature. Use a milder base. Reduce the reaction time.

Case Study: Synthesis of the Agrochemical Pyraziflumid

The fungicide Pyraziflumid is a commercial example of a bioactive molecule synthesized using a fluorinated boronic acid via a Suzuki coupling.

Pyraziflumid_Synthesis cluster_0 Fluorinated Boronic Acid Synthesis cluster_1 Suzuki Coupling cluster_2 Final Amidation building_block Fluorine-containing building block (31) boronic_acid Boronic acid (32) building_block->boronic_acid Borylation biphenyl_amine Biphenyl amine intermediate (34) chloroaniline 2-Chloroaniline (33) chloroaniline->biphenyl_amine Suzuki Coupling (Pd catalyst) pyraziflumid Pyraziflumid pyrazine_moiety Fluorinated pyrazine moiety (30) pyrazine_moiety->pyraziflumid Amidation caption Key steps in the synthesis of Pyraziflumid

Caption: A workflow diagram illustrating the key steps in the synthesis of Pyraziflumid.

The synthesis involves the Suzuki coupling of a fluorine-containing boronic acid (32) with 2-chloroaniline (33) to yield the biphenyl amine intermediate (34) in excellent yield. This intermediate is then coupled with another fluorinated moiety to produce the final product. This example highlights the industrial relevance and efficiency of using fluorinated boronic acids in the synthesis of complex bioactive molecules.

Conclusion

Fluorinated boronic acids are powerful and versatile reagents that have become cornerstones in the synthesis of modern pharmaceuticals and agrochemicals. A thorough understanding of their preparation, handling, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, is essential for any scientist working in these fields. By carefully selecting the appropriate boronic acid derivative, catalyst system, and reaction conditions, researchers can efficiently construct novel fluorinated molecules with enhanced biological activity and improved pharmacokinetic properties. The protocols and insights provided in this guide are intended to empower researchers to successfully incorporate these valuable building blocks into their synthetic strategies.

References

palladium-catalyzed cross-coupling reactions with (4-Amino-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with (4-Amino-3-fluorophenyl)boronic acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for utilizing this compound in palladium-catalyzed cross-coupling reactions. The focus is on the widely applied Suzuki-Miyaura coupling, offering insights into reaction mechanisms, optimization strategies, and detailed experimental procedures.

Introduction: The Strategic Importance of this compound

This compound is a pivotal building block in modern organic synthesis, particularly within medicinal chemistry. Its structure incorporates three key features that are highly sought after in the design of bioactive molecules:

  • Aniline Moiety: The primary amine serves as a crucial handle for subsequent functionalization, such as amide bond formation, or as a key pharmacophoric element for interacting with biological targets.

  • Fluorine Substitution: The strategic placement of a fluorine atom ortho to the amine can profoundly influence the molecule's physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the adjacent amino group, thereby affecting binding affinity to target proteins.[1]

  • Boronic Acid Functionality: This group is the cornerstone of its utility, enabling highly efficient and selective carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.[2][3]

The convergence of these features makes this reagent invaluable for synthesizing complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials. The Suzuki-Miyaura reaction stands as the preeminent method for leveraging this reagent's synthetic potential due to its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate.[5][6] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is generally accepted to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with a catalytically active, 14-electron Pd(0) complex. This species reacts with the aryl halide (Ar¹-X), inserting the palladium atom into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to a 16-electron Pd(II) complex. The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[9]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. The this compound is first activated by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) to form a more nucleophilic borate species [Ar²B(OH)₃]⁻.[10][11] This borate then displaces the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate and releasing the boron byproduct. The choice and stoichiometry of the base can be critical for reaction success, as it directly influences the concentration of the active borate species.[10][11]

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are expelled as the desired biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂-X pd0->oa_complex re_label Reductive Elimination pd0->re_label tm_complex Ar¹-Pd(II)L₂-Ar² oa_complex->tm_complex oa_label Oxidative Addition oa_complex->oa_label Ar¹-X tm_complex->pd0 Ar¹-Ar² tm_label Transmetalation tm_complex->tm_label oa_label->pd0 re_label->tm_complex tm_label->oa_complex [Ar²B(OH)₃]⁻ Workflow A 1. Reagent Preparation (Flask under Inert Gas) B 2. Add Solids: Boronic Acid, Aryl Halide, Base (K₃PO₄) A->B C 3. Add Solvents (Dioxane/Water) B->C D 4. Degas Mixture (e.g., Ar bubbling for 15 min) C->D E 5. Add Catalyst System (Pd(OAc)₂ + SPhos) D->E F 6. Reaction Execution (Heat to 80-100 °C) E->F G 7. Monitor Progress (TLC / LC-MS) F->G H 8. Reaction Workup (Cool, Dilute, Extract) G->H I 9. Purification (Flash Chromatography) H->I J 10. Characterization (NMR, MS) I->J

References

Application Notes and Protocols for the Derivatization of (4-Amino-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Scaffold in Modern Drug Discovery

(4-Amino-3-fluorophenyl)boronic acid is a pivotal building block for researchers, scientists, and drug development professionals. Its unique trifunctional nature—a nucleophilic amino group, a versatile boronic acid moiety, and a fluorinated phenyl ring—offers a rich platform for chemical diversification. The fluorine substituent enhances metabolic stability and modulates the pKa of the boronic acid, making it particularly valuable for creating compounds that interact with biological targets under physiological conditions.[1][2] This guide provides a comprehensive overview of key derivatization strategies for this scaffold, complete with detailed protocols and expert insights to empower your research and development endeavors.

Strategic Derivatization Pathways

The derivatization of this compound can be strategically approached by targeting its three key functional regions: the amino group, the boronic acid, and the aromatic ring. The choice of reaction pathway depends on the desired final compound and the need for orthogonal protection-deprotection strategies.

Derivatization_Pathways cluster_boronic Boronic Acid Derivatization Acylation N-Acylation Suzuki Suzuki-Miyaura Coupling Acylation->Suzuki Protected Intermediate Sulfonylation N-Sulfonylation Urea Urea Formation ChanLam Chan-Lam Amination Esterification Esterification Esterification->Suzuki Protected Intermediate Start This compound Start->Acylation Start->Sulfonylation Start->Urea Start->Esterification

Figure 1: Key derivatization strategies for this compound, targeting either the amino or the boronic acid functional groups.

I. Derivatization of the Amino Group

The nucleophilic amino group is a prime site for modification. However, its reactivity often necessitates protection before further transformations, particularly those involving the boronic acid moiety.

A. N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation that converts the primary amine into a more stable amide. This is often a prerequisite for subsequent cross-coupling reactions, as the acetylated product, N-(4-borono-2-fluorophenyl)acetamide, exhibits improved stability and modified reactivity.

Protocol 1: N-Acetylation with Acetyl Chloride

This protocol details the conversion of the amino group to its acetamido derivative, a reaction noted in the synthesis of related boronic acid derivatives.[1]

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the suspension.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Scientist's Notes:

  • Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The anhydrous conditions are crucial as acetyl chloride reacts readily with water.

  • Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the amide product. The final product can be characterized by ¹H NMR, observing the appearance of a singlet around 2.2 ppm for the acetyl methyl group, and by mass spectrometry.

B. N-Sulfonylation: Sulfonamide Synthesis

Sulfonylation of the amino group yields sulfonamides, a common motif in medicinal chemistry. This reaction typically proceeds by reacting the amine with a sulfonyl chloride in the presence of a base.

Protocol 2: N-Tosylation with p-Toluenesulfonyl Chloride

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl to remove pyridine, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography (silica gel).

Scientist's Notes:

  • Causality: Pyridine serves as both a solvent and a base to scavenge the HCl produced. The reaction is generally slower than acylation and may require longer reaction times or gentle heating.

  • Self-Validation: The formation of the sulfonamide can be confirmed by the disappearance of the starting amine on TLC and the appearance of a new product spot. Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) will confirm the structure, showing characteristic signals for the tosyl group.

C. Urea Formation

The synthesis of urea derivatives is a valuable strategy in drug design, often achieved by reacting the amine with an isocyanate.

Protocol 3: Synthesis of a Phenylurea Derivative

This protocol is a general method for the synthesis of urea derivatives from an amine and an isocyanate.[3]

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add phenyl isocyanate (1.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting materials.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography.

Scientist's Notes:

  • Causality: The reaction proceeds through the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate. The reaction is typically fast and high-yielding.

  • Self-Validation: The formation of the urea product can be monitored by the disappearance of the starting amine on TLC. The structure can be confirmed by IR spectroscopy (appearance of a C=O stretch for the urea) and NMR spectroscopy.

II. Derivatization of the Boronic Acid Group

The boronic acid moiety is a versatile handle for a variety of powerful C-C and C-heteroatom bond-forming reactions.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. The electronic nature of the substituents on both the boronic acid and the aryl halide can influence the reaction efficiency. Generally, electron-withdrawing groups on the aryl halide and electron-donating groups on the boronic acid facilitate the reaction.[4][5]

Protocol 4: Coupling with 4-Iodoanisole

This protocol describes the coupling of an N-protected this compound with an electron-rich aryl iodide. It is adapted from general Suzuki-Miyaura coupling procedures.[6][7]

Materials:

  • N-(4-borono-2-fluorophenyl)acetamide (from Protocol 1) (1.2 eq)

  • 4-Iodoanisole (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add N-(4-borono-2-fluorophenyl)acetamide (1.2 eq), 4-iodoanisole (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Scientist's Notes:

  • Causality: The palladium catalyst facilitates the cross-coupling through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is crucial for the activation of the boronic acid for transmetalation. The choice of ligand (PPh₃) is important for stabilizing the palladium catalyst and promoting the reaction. The N-acetylation of the starting material prevents potential side reactions involving the free amine.

  • Self-Validation: The reaction can be monitored for the disappearance of 4-iodoanisole. The product, a biaryl compound, will have a distinct NMR spectrum and mass compared to the starting materials.

B. Chan-Lam Amination

The Chan-Lam reaction provides a powerful method for forming C-N bonds using a copper catalyst. This reaction is advantageous as it can be performed under milder conditions, often in the presence of air. However, the coupling of electron-rich anilines can sometimes be challenging.[8][9]

Protocol 5: Coupling with Piperidine

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Copper(II) acetate (Cu(OAc)₂) (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine this compound (1.0 eq), piperidine (1.2 eq), Cu(OAc)₂ (1.1 eq), and pyridine (2.0 eq) in a flask open to the air.

  • Add anhydrous DCM and stir the mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Scientist's Notes:

  • Causality: The copper(II) catalyst mediates the coupling of the boronic acid with the amine. The reaction is believed to proceed through a Cu(III) intermediate. Pyridine can act as both a base and a ligand to facilitate the reaction. The reaction is often run open to air as oxygen can act as a terminal oxidant to regenerate the active catalyst.

  • Self-Validation: The progress of the reaction can be followed by observing the consumption of the boronic acid by TLC. The product will be a tertiary amine, and its formation can be confirmed by NMR and mass spectrometry.

C. Boronic Acid Esterification

Conversion of the boronic acid to a boronate ester, such as a pinacol ester, can enhance its stability, improve its solubility in organic solvents, and modify its reactivity in subsequent coupling reactions.[10]

Protocol 6: Pinacol Ester Formation

This protocol is based on a general procedure for the esterification of boronic acids.[11]

Materials:

  • This compound

  • Pinacol

  • Anhydrous Diethyl ether or THF

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq), pinacol (1.0 eq), and anhydrous MgSO₄ (1.5 eq) in anhydrous diethyl ether or THF.

  • Stir the suspension under an argon atmosphere at room temperature for 24 hours.

  • Filter off the solids and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • The product can be purified by distillation or column chromatography if necessary.

Scientist's Notes:

  • Causality: The reaction is an equilibrium process. The removal of water by the drying agent (MgSO₄) drives the reaction to completion.

  • Self-Validation: The formation of the pinacol ester can be monitored by ¹H NMR, with the appearance of a characteristic singlet for the 12 methyl protons of the pinacol group around 1.3 ppm.

Data Presentation: Comparative Yields for Derivatization Reactions

The following table provides representative yields for the derivatization reactions described. Actual yields may vary depending on the specific substrate and reaction conditions.

Derivatization ReactionReagentsProduct TypeRepresentative Yield (%)Reference
N-AcetylationAcetyl chloride, TEAAmide~90% (for related anilines)[12]
Suzuki-Miyaura CouplingAryl halide, Pd catalyst, BaseBiaryl60-95%[4][6]
Chan-Lam AminationAmine, Cu(OAc)₂Arylamine40-85%[8][9]
Urea FormationIsocyanateUrea>80%[3]
Pinacol EsterificationPinacol, MgSO₄Boronate Ester78-83% (for isobutylboronic acid)[11]

Conclusion

This compound is a highly adaptable synthetic intermediate. By strategically targeting its amino and boronic acid functionalities, a diverse array of complex molecules can be accessed. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful derivatization of this valuable scaffold in your research and drug discovery programs.

References

Application Notes & Protocols: The Petasis Reaction with Fluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Novel Chemical Space with Fluorine

The Petasis reaction, a powerful multicomponent transformation, enables the one-pot synthesis of substituted amines from an amine, a carbonyl compound, and an organoboronic acid.[1][2][3] This versatile reaction, also known as the Petasis borono-Mannich (PBM) reaction, has garnered significant attention in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of structurally diverse molecules, including unnatural α-amino acids.[1][2][3][4] The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, bioavailability, and binding affinity.[5][6][7] This guide focuses on the strategic application of fluorophenylboronic acids in the Petasis reaction, providing insights into the reaction mechanism, practical applications, and detailed experimental protocols for the synthesis of novel fluorinated compounds.

The use of fluorophenylboronic acids as coupling partners in the Petasis reaction opens avenues to a vast array of fluorinated amines and their derivatives. These products are of high interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the fluorine atom.[4][6]

Reaction Mechanism and the Role of Fluorophenylboronic Acids

The Petasis reaction proceeds through a series of equilibrium steps, culminating in the irreversible transfer of the organic group from the boron atom to an in situ-formed iminium ion.[2]

The key mechanistic steps are:

  • Iminium Ion Formation: The amine and carbonyl compound condense to form an iminium ion.

  • Ate Complex Formation: The boronic acid reacts with the intermediate species to form a tetracoordinate boronate "ate" complex.

  • Nucleophilic Transfer: The phenyl group from the boronate complex undergoes an irreversible nucleophilic addition to the electrophilic iminium ion.

  • Product Formation: Hydrolysis of the resulting intermediate yields the final substituted amine product.

The electronic nature of the substituents on the arylboronic acid can influence the reaction rate. While electron-rich arylboronic acids are generally more reactive, electron-poor variants, such as fluorophenylboronic acids, can also participate effectively, sometimes requiring elevated temperatures or microwave irradiation to proceed efficiently.[2] The electron-withdrawing fluorine atom can impact the nucleophilicity of the phenyl group, potentially slowing the transfer step. However, the reaction's irreversible nature often drives it to completion, allowing for the synthesis of a wide range of fluorinated products.

Petasis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Amine Amine (R1R2NH) Iminium Iminium Ion [R1R2N=CHR3]+ Amine->Iminium Condensation Carbonyl Carbonyl (R3CHO) Carbonyl->Iminium FPBA Fluorophenyl- boronic Acid (F-Ph-B(OH)2) Ate_Complex Boronate 'Ate' Complex FPBA->Ate_Complex Iminium->Ate_Complex Complexation Product Fluorinated Amine Product Ate_Complex->Product Irreversible Phenyl Transfer

Caption: General mechanism of the Petasis reaction with fluorophenylboronic acids.

Applications in Drug Discovery and Materials Science

The introduction of a fluorophenyl moiety via the Petasis reaction can significantly modulate the pharmacological and material properties of a molecule.

Synthesis of Fluorinated α-Amino Acids

A prominent application of the Petasis reaction is the synthesis of unnatural α-amino acids.[2][3] By employing glyoxylic acid as the carbonyl component, a variety of α-(fluorophenyl)glycine derivatives can be synthesized in a single step.[2] These fluorinated amino acids are valuable building blocks for creating peptides with enhanced stability and unique conformational properties.[5][6]

Scaffold Decoration in Medicinal Chemistry

The Petasis reaction serves as an excellent tool for the late-stage functionalization of complex molecules. Attaching a fluorophenyl group to a pharmacologically active scaffold can improve its metabolic profile, lipophilicity, and target-binding interactions. For instance, the synthesis of analogs of known drugs with a fluorophenyl group can lead to second-generation candidates with improved properties.

Development of Novel Agrochemicals

Similar to pharmaceuticals, the biological activity of agrochemicals can be fine-tuned by the incorporation of fluorine. The Petasis reaction provides a straightforward route to novel fluorinated amines that can be screened for herbicidal, insecticidal, or fungicidal activity.[4]

Detailed Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates.

Protocol 1: Synthesis of a Fluorinated α-Aryl Glycine Derivative

This protocol describes the synthesis of 2-((4-fluorophenyl)(methylamino))acetic acid using 4-fluorophenylboronic acid, methylamine, and glyoxylic acid.

Materials:

  • 4-Fluorophenylboronic acid (1.0 eq)

  • Glyoxylic acid monohydrate (1.1 eq)

  • Methylamine (40% in water, 1.2 eq)

  • Dichloromethane (DCM) or Ethanol (as solvent)

Procedure:

  • To a round-bottom flask, add 4-fluorophenylboronic acid and glyoxylic acid monohydrate.

  • Add the solvent (DCM or ethanol) to the flask (concentration typically 0.1-0.5 M).

  • Stir the mixture at room temperature until the solids are partially dissolved.

  • Slowly add the methylamine solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol_Workflow start Start reagents Combine 4-Fluorophenylboronic Acid and Glyoxylic Acid in Solvent start->reagents add_amine Add Methylamine Solution reagents->add_amine react Stir at Room Temperature (12-24h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Workup: Precipitation or Concentration monitor->workup Reaction Complete purify Purification: Recrystallization or Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the synthesis of a fluorinated α-aryl glycine.

Protocol 2: Microwave-Assisted Petasis Reaction with an Electron-Poor Amine

For less reactive amines or boronic acids, microwave heating can significantly accelerate the reaction.[2]

Materials:

  • 3-Fluorophenylboronic acid (1.0 eq)

  • 4-Nitroaniline (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • 1,4-Dioxane (as solvent)

Procedure:

  • In a microwave-safe vial, combine 3-fluorophenylboronic acid, 4-nitroaniline, and paraformaldehyde.

  • Add 1,4-dioxane to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After cooling, filter the reaction mixture to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary and Comparison

The choice of solvent and reaction conditions can significantly impact the yield of the Petasis reaction. The following table summarizes typical conditions and expected outcomes.

Fluorophenylboronic AcidAmineCarbonylSolventConditionsTypical Yield
4-Fluorophenylboronic acidSecondary AliphaticGlyoxylic AcidDCM / EtOHRoom Temp, 24hGood to Excellent
3-Fluorophenylboronic acidPrimary AromaticParaformaldehydeDioxaneMicrowave, 150°C, 30 minModerate to Good
2-Fluorophenylboronic acidSterically HinderedBenzaldehydeTolueneReflux, 12hFair to Moderate

Troubleshooting and Expert Insights

  • Low Yields: For electron-deficient fluorophenylboronic acids, consider using a more polar solvent like hexafluoroisopropanol (HFIP) which can promote the formation of the iminium species.[8] Alternatively, acid catalysis (e.g., with trifluoroacetic acid) can accelerate the reaction.[9]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing side reaction, especially at elevated temperatures. Using a slight excess of the boronic acid can help mitigate this.

  • Purification Challenges: The amino acid products can be zwitterionic and may require specific chromatographic conditions (e.g., reverse-phase chromatography or ion-exchange) for effective purification.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Boronic acids can be irritants; avoid inhalation and skin contact.

  • Microwave reactions should be conducted in specialized equipment with appropriate safety features.

References

The Versatile Virtuoso: (4-Amino-3-fluorophenyl)boronic Acid as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking New Chemical Space

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and amine functionalities into aromatic systems is a cornerstone of molecular design. (4-Amino-3-fluorophenyl)boronic acid has emerged as a pivotal building block, offering a unique trifecta of reactive handles: a boronic acid for versatile cross-coupling, an amine for further derivatization, and a fluorine atom to modulate electronic properties and metabolic stability. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth insights and detailed protocols for leveraging this powerful synthetic tool.

The presence of a fluorine atom ortho to the amino group and meta to the boronic acid significantly influences the molecule's reactivity and physicochemical properties. The electron-withdrawing nature of fluorine enhances the Lewis acidity of the boronic acid, which can impact its reactivity in cross-coupling reactions and its ability to bind to diols, a property exploited in chemical sensors.[1][2] This guide will delve into the practical applications of this unique reagent, focusing on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Chan-Lam amination.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is paramount for its successful application and safe handling.

PropertyValueReference
CAS Number 1256355-32-4[3]
Molecular Formula C₆H₇BFNO₂[3]
Molecular Weight 154.94 g/mol
Appearance Solid[3]
Melting Point 150-160 °C[3]
Storage 2-8°C, under inert atmosphere[3]

This compound is typically supplied as a hydrochloride salt to improve its stability.[3] Like many boronic acids, it is susceptible to dehydration to form boroxines (cyclic anhydrides). While this usually does not impede its reactivity in cross-coupling reactions, it is crucial to store the reagent in a cool, dry place under an inert atmosphere to maintain its integrity. For reactions requiring precise stoichiometry, it is advisable to use freshly opened material or to briefly dry the reagent under vacuum.

Core Application I: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[4][5] The resulting biaryl motifs are prevalent in a vast array of pharmaceuticals and functional materials.[5][6] this compound is an excellent substrate for these transformations, allowing for the introduction of the 4-amino-3-fluorophenyl moiety into diverse molecular architectures.

The electron-donating amino group and the electron-withdrawing fluorine atom on the boronic acid's phenyl ring can influence the reaction kinetics. The fluorine atom, in particular, can enhance the rate of transmetalation, a key step in the catalytic cycle.

Reaction Mechanism: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Mechanism cluster_1 cluster_2 cluster_3 cluster_4 Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX Ar'-X Pd_complex1 Ar'-Pd(II)L₂-X OxAdd->Pd_complex1 Transmetalation Transmetalation Pd_complex1->Transmetalation Boronic (HO)₂B-Ar Base Base Pd_complex2 Ar'-Pd(II)L₂-Ar Transmetalation->Pd_complex2 RedElim Reductive Elimination Pd_complex2->RedElim Product Ar'-Ar Pd0_regen Pd(0)L₂ RedElim->Pd0_regen

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Detailed Protocol: Synthesis of a 4-Amino-3-fluoro-biaryl Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Core Application II: Chan-Lam Amination for C-N Bond Formation

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed cross-coupling of an arylboronic acid with an amine or alcohol to form a C-N or C-O bond, respectively. This reaction is a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often proceeding under milder conditions and even in the presence of air. The amino group of this compound can participate in this reaction, but more commonly, the boronic acid moiety is coupled with another amine to synthesize complex diarylamines.

Reaction Mechanism: A Copper-Mediated Pathway

The mechanism of the Chan-Lam coupling is still a subject of study but is believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. A plausible pathway involves the formation of a copper-aryl species, which then coordinates with the amine. An oxidative step followed by reductive elimination yields the desired C-N bond and regenerates the active copper catalyst.

Chan_Lam_Mechanism Cu_II Cu(II)L₂ Intermediate1 [Ar-Cu(II)-NR₂]⁺ Cu_II->Intermediate1 + (HO)₂B-Ar + R₂NH + Base Boronic_Acid (HO)₂B-Ar Amine R₂NH Base Base Oxidant Oxidant (e.g., O₂) Intermediate2 Ar-Cu(III)L₂(NR₂) Intermediate1->Intermediate2 Oxidation Product Ar-NR₂ Intermediate2->Product Reductive Elimination Product->Cu_II Regeneration of Catalyst

Figure 2. Plausible Catalytic Cycle for the Chan-Lam Amination.
Detailed Protocol: Synthesis of a Substituted Diarylamine

This protocol outlines a general procedure for the Chan-Lam coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., aniline or a secondary amine, 1.2 eq)

  • Copper(II) acetate (Cu(OAc)₂, 0.1-1.0 eq)

  • Pyridine (as a ligand and/or base, 2.0 eq)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add copper(II) acetate (e.g., 0.2 eq), the amine (1.2 eq), and activated 4 Å molecular sieves.

  • Solvent and Reagent Addition: Add the solvent (DCM or MeOH) followed by pyridine (2.0 eq). Stir the mixture for 10 minutes at room temperature. Then, add this compound (1.0 eq).

  • Reaction: Leave the flask open to the air (or under an oxygen balloon for less reactive substrates) and stir vigorously at room temperature. The reaction can take from 12 to 72 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired diarylamine.

Applications in Drug Discovery and Beyond

The strategic placement of the amino and fluoro groups makes this compound a highly valuable building block in medicinal chemistry.

  • Kinase Inhibitors: The 4-amino-3-fluorophenyl scaffold can be found in various kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase, and the fluorine atom can enhance binding affinity or improve metabolic stability.

  • Glucose Sensing: The lowered pKa of the boronic acid due to the electron-withdrawing fluorine atom makes it suitable for creating glucose sensors that can operate at physiological pH.[1][2]

  • Materials Science: The ability to form stable C-C and C-N bonds makes this reagent useful in the synthesis of novel organic electronic materials, where fine-tuning of electronic properties is crucial.

Conclusion

This compound is a versatile and powerful building block that provides a gateway to a wide range of complex molecules. Its unique combination of reactive sites allows for its strategic incorporation into molecular scaffolds through robust and well-established synthetic methodologies like the Suzuki-Miyaura and Chan-Lam couplings. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

Application Notes & Protocols: Covalent Attachment of (4-Amino-3-fluorophenyl)boronic Acid to Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

(4-Amino-3-fluorophenyl)boronic acid (Am-FPBA) is a versatile building block for functionalizing polymer matrices. Its unique properties, including the amine handle for covalent attachment and the fluorinated phenylboronic acid moiety for diol recognition at physiological pH, make it highly valuable for a range of applications from affinity chromatography and biosensing to targeted drug delivery. This guide provides an in-depth overview of the principles, experimental protocols, and characterization techniques for the covalent attachment of Am-FPBA to various polymer supports.

Introduction: The Significance of Boronic Acid Functionalized Polymers

Boronic acid-containing polymers are a sophisticated class of materials renowned for their ability to form reversible covalent bonds with 1,2- and 1,3-cis-diols, a functional group prevalent in sugars, glycoproteins, and ribonucleosides.[1][2][3] This interaction is the foundation for developing "smart" materials that can respond to specific biological cues, most notably glucose concentrations.

The incorporation of a fluorine atom ortho to the boronic acid group, as in this compound, is a critical design feature. It lowers the pKa of the boronic acid, enhancing its ability to bind diols at physiological pH (around 7.4).[4] The amino group provides a convenient and versatile point of attachment to a wide array of polymer backbones, allowing for the stable, covalent immobilization of this sensing moiety.[4]

This document serves as a practical guide for researchers aiming to leverage these properties by covalently attaching Am-FPBA to polymer matrices. We will explore the underlying chemistry, provide step-by-step protocols for common polymer types, and discuss essential characterization methods to validate the functionalization.

Principles of Covalent Attachment

The choice of conjugation chemistry is dictated by the functional groups present on the polymer matrix. The primary amino group of Am-FPBA is a nucleophile that can readily participate in several reliable covalent bond-forming reactions.

Key Conjugation Chemistries
  • Amide Bond Formation: This is one of the most common and robust methods. It involves reacting the amino group of Am-FPBA with a carboxylated polymer matrix. The reaction is typically mediated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the active intermediate.[5][6]

  • Reductive Amination: For polymers bearing aldehyde or ketone functionalities, the amino group of Am-FPBA can form a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

  • Nucleophilic Substitution: Polymers with good leaving groups, such as chloromethyl or tosyl groups (e.g., poly(chloromethylstyrene-co-divinylbenzene)), can be directly functionalized by the amino group of Am-FPBA via nucleophilic substitution.[7]

The selection of the polymer matrix is equally crucial and depends on the final application. Common supports include:

  • Hydrogels (e.g., Polyacrylamide): For creating responsive materials and sensors.

  • Solid Resins (e.g., Polystyrene): For applications in solid-phase synthesis and chromatography.[7]

  • Nanoparticles (e.g., Magnetic Beads, Silica): For affinity purification, diagnostics, and targeted delivery.[5][6][8]

  • Biodegradable Polymers (e.g., Polyesters): For drug delivery systems.[1]

Below is a diagram illustrating the primary conjugation pathways.

G cluster_reactants Reactants cluster_chemistries Conjugation Chemistries cluster_products Functionalized Polymers AmFPBA (4-Amino-3-fluorophenyl) boronic acid (Am-FPBA) Amide Amide Bond Formation (e.g., EDC/NHS) AmFPBA->Amide R-NH₂ Reductive Reductive Amination AmFPBA->Reductive R-NH₂ Substitution Nucleophilic Substitution AmFPBA->Substitution R-NH₂ Polymer Polymer Matrix Polymer->Amide R'-COOH Polymer->Reductive R'-CHO Polymer->Substitution R'-CH₂Cl AmidePolymer Amide-Linked Am-FPBA Polymer Amide->AmidePolymer AminePolymer Amine-Linked Am-FPBA Polymer Reductive->AminePolymer SubstPolymer C-N Linked Am-FPBA Polymer Substitution->SubstPolymer

Caption: Key covalent attachment strategies for Am-FPBA.

Experimental Protocols

As a Senior Application Scientist, it is crucial to not just follow steps, but to understand the rationale behind them. The following protocols are designed to be self-validating, with integrated quality control points.

Protocol 1: Attachment to Carboxylated Magnetic Beads via Amide Coupling

This protocol is ideal for creating affinity media for glycoprotein capture.[5][6]

Materials:

  • Carboxylic acid-terminated magnetic beads (e.g., 1 µm diameter)

  • This compound hydrochloride (Am-FPBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: PBS with 0.05% Tween-20

  • Magnetic separator

Procedure:

  • Bead Preparation:

    • Resuspend 10 mg of magnetic beads in 1 mL of Activation Buffer.

    • Place on a magnetic separator, wait for beads to pellet, and discard the supernatant. Repeat this wash step twice.

    • Rationale: This step removes storage buffers and equilibrates the beads to the optimal pH for EDC/NHS chemistry.

  • Carboxyl Group Activation:

    • Resuspend the washed beads in 1 mL of Activation Buffer.

    • Add 10 mg of NHS followed by 20 mg of EDC.

    • Incubate for 30 minutes at room temperature with gentle rotation.

    • Rationale: EDC reacts with carboxyl groups to form a highly reactive O-acylisourea intermediate. NHS stabilizes this intermediate by converting it to an NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines.

  • Washing Activated Beads:

    • Pellet the beads using the magnetic separator and discard the supernatant.

    • Wash the beads three times with 1 mL of cold Coupling Buffer.

    • Rationale: This crucial step removes excess EDC and NHS, which could interfere with the subsequent coupling reaction. Performing this step quickly and with cold buffer minimizes hydrolysis of the activated NHS-ester.

  • Covalent Coupling of Am-FPBA:

    • Immediately after the final wash, resuspend the beads in 1 mL of Coupling Buffer containing 5 mg of Am-FPBA.

    • Incubate for 2-4 hours at room temperature with gentle rotation.

    • Rationale: The primary amine of Am-FPBA nucleophilically attacks the NHS-ester, displacing NHS and forming a stable amide bond.

  • Quenching and Blocking:

    • Pellet the beads, discard the supernatant.

    • Resuspend the beads in 1 mL of Quenching Buffer and incubate for 30 minutes.

    • Rationale: Tris contains a primary amine that reacts with any remaining NHS-esters, effectively blocking unreacted sites and preventing non-specific binding in downstream applications.

  • Final Washes:

    • Wash the functionalized beads three times with 1 mL of Wash Buffer.

    • Resuspend the beads in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

Protocol 2: Functionalization of Chloromethylated Polystyrene Resin

This method is suitable for preparing solid-phase supports for affinity chromatography or solid-phase synthesis.[7]

Materials:

  • Chloromethylated polystyrene resin (e.g., Merrifield's resin)

  • This compound (Am-FPBA)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Resin Swelling:

    • Place 1 g of resin in a reaction vessel.

    • Add 10 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.

    • Rationale: Swelling the polymer matrix in a good solvent exposes the reactive chloromethyl groups located within the bead pores, ensuring efficient reaction.

  • Coupling Reaction:

    • In a separate vial, dissolve 1.5 equivalents (relative to the resin's loading capacity) of Am-FPBA and 3 equivalents of DIPEA in 5 mL of DMF.

    • Drain the DMF from the swollen resin and add the Am-FPBA/DIPEA solution.

    • Heat the reaction mixture to 50-60°C and maintain for 16-24 hours with agitation.

    • Rationale: The amino group of Am-FPBA acts as a nucleophile, displacing the chloride ion from the chloromethyl group. DIPEA is a non-nucleophilic base that scavenges the HCl generated during the reaction, driving it to completion.

  • Washing the Functionalized Resin:

    • Drain the reaction solution.

    • Wash the resin sequentially with 10 mL portions of DMF (3 times), DCM (3 times), and Methanol (3 times).

    • Rationale: A thorough washing sequence with different polarity solvents is essential to remove unreacted reagents, the DIPEA-HCl salt, and any byproducts.

  • Drying:

    • Dry the resin under vacuum to a constant weight. The functionalized resin is now ready for use or characterization.

Characterization of Functionalized Polymers

Validation of successful covalent attachment is a critical step. A combination of techniques should be employed.

Technique Purpose Expected Outcome for Successful Functionalization
FT-IR Spectroscopy To identify functional groups.Appearance of new peaks (e.g., amide I and II bands around 1650 cm⁻¹ and 1540 cm⁻¹) and disappearance or reduction of starting material peaks (e.g., carboxyl C=O stretch).
NMR Spectroscopy To confirm the covalent linkage and quantify loading (for soluble polymers).Appearance of aromatic proton signals corresponding to the Am-FPBA moiety in the polymer's ¹H NMR spectrum.[9]
Elemental Analysis To determine the amount of immobilized ligand.Detection and quantification of Boron (B) and Fluorine (F) content.
X-ray Photoelectron Spectroscopy (XPS) Surface-sensitive technique to confirm immobilization on solid supports.Appearance of B 1s, F 1s, and N 1s signals on the surface of the polymer matrix.
Functional Assays To verify the activity of the immobilized boronic acid.Demonstration of specific binding to a diol-containing molecule (e.g., glucose, horseradish peroxidase) which can be quantified by colorimetric or fluorescence assays.

Applications and Case Studies

Glycoprotein Enrichment for Mass Spectrometry

Am-FPBA functionalized magnetic beads, prepared as per Protocol 1, are highly effective for selectively capturing glycoproteins from complex biological samples like serum or cell lysates.[5][6] The bound glycoproteins can be washed to remove non-specific proteins and then eluted with a low pH buffer or a competing diol like sorbitol, ready for analysis by MALDI-TOF MS.[5][10]

G cluster_workflow Glycoprotein Enrichment Workflow Start Complex Sample (Proteins + Glycoproteins) Incubate Incubate with Am-FPBA Beads Start->Incubate Wash Magnetic Separation & Washing Incubate->Wash Glycoproteins Bind Elute Elution (Low pH or Sorbitol) Wash->Elute Non-specific proteins removed Analyze MS Analysis (MALDI-TOF) Elute->Analyze

Caption: Workflow for glycoprotein enrichment.

Glucose-Responsive Hydrogels for Drug Delivery

Am-FPBA can be copolymerized into hydrogel networks (e.g., with acrylamide). The resulting hydrogel will swell or shrink in response to glucose concentration. This property can be harnessed to create self-regulating insulin delivery systems, where the hydrogel becomes more permeable to release encapsulated insulin as ambient glucose levels rise.[9]

Troubleshooting

Problem Possible Cause Solution
Low Ligand Density Inefficient activation (Protocol 1); Steric hindrance; Incomplete reaction.Increase EDC/NHS concentration or reaction time. Use a polymer with a long spacer arm. Increase temperature and reaction time for Protocol 2.
High Non-Specific Binding Incomplete blocking of unreacted sites; Hydrophobic interactions.Ensure the quenching step is performed thoroughly. Include a non-ionic detergent (e.g., Tween-20) in wash buffers.
No Diol Binding Activity Boronic acid group is damaged or inaccessible.Use milder reaction conditions. Confirm the structure of Am-FPBA before use. Ensure the polymer matrix is well-swelled and hydrated during binding assays.

Conclusion

The covalent attachment of this compound to polymer matrices is a powerful technique for creating advanced functional materials. By selecting the appropriate polymer backbone and conjugation chemistry, researchers can design tailored solutions for a multitude of challenges in biotechnology and medicine. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis, characterization, and application of these versatile materials.

References

Application Notes and Protocols: Affinity Purification of Antibodies Using Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Approach to Antibody Purification

The purification of monoclonal antibodies (mAbs) is a cornerstone of biopharmaceutical development and research. While Protein A affinity chromatography is the established industry standard, there is a growing interest in alternative and complementary purification strategies. Boronic acid affinity chromatography presents a robust and cost-effective method for the purification of antibodies, leveraging the unique chemistry of boronic acids to interact with the glycan structures present on these biomolecules.

This comprehensive guide provides an in-depth exploration of the principles, protocols, and practical considerations for utilizing boronic acid derivatives in antibody purification. We will delve into the mechanistic underpinnings of this technique, provide detailed, field-proven protocols, and offer insights to empower researchers to optimize their purification workflows.

The Principle: A pH-Mediated Covalent Interaction

Boronic acid affinity chromatography is a specialized form of affinity chromatography that relies on the reversible covalent interaction between boronic acid and molecules containing cis-1,2- or 1,3-diols.[1] Antibodies, being glycoproteins, possess oligosaccharide chains, particularly in the Fc region, which contain cis-diol-bearing sugar residues such as mannose and galactose.[2]

The core of this technique lies in the pH-dependent equilibrium of boronic acid. In an alkaline environment (typically pH > 8), the boronic acid moiety transitions from a trigonal planar state to a tetrahedral boronate anion. This anionic form readily reacts with cis-diols on the antibody's glycan chains to form stable, five- or six-membered cyclic esters.[1][3] This interaction effectively captures the antibody on the boronic acid-functionalized solid support.

Conversely, lowering the pH to an acidic state (typically pH < 6.5) disrupts this equilibrium.[4][5] The boronate ester hydrolyzes, reversing the covalent bond and releasing the purified antibody from the support. This pH-controlled capture and release mechanism allows for a highly specific and tunable purification process.[6]

An alternative elution strategy involves the use of a competing agent, such as sorbitol, which is a small sugar molecule rich in cis-diols.[1][4] By introducing a high concentration of sorbitol, the bound antibodies are displaced from the boronic acid resin, offering a milder elution condition that can be beneficial for pH-sensitive antibodies.

Figure 1: Mechanism of Boronic Acid Affinity Chromatography cluster_binding Binding (Alkaline pH > 8) cluster_elution Elution (Acidic pH < 6.5 or Competitive Elution) Antibody_Glycan Antibody with cis-diol Glycan Boronic_Acid_Resin_Alkaline Boronic Acid Resin (Tetrahedral Boronate Anion) Bound_Complex Stable Covalent Complex Antibody_Glycan->Bound_Complex Forms Cyclic Ester Boronic_Acid_Resin_Alkaline->Bound_Complex Bound_Complex_Elution Stable Covalent Complex Bound_Complex->Bound_Complex_Elution pH Shift or Addition of Competitor Purified_Antibody Purified Antibody Bound_Complex_Elution->Purified_Antibody Hydrolysis (Acidic pH) Bound_Complex_Elution->Purified_Antibody Displacement Boronic_Acid_Resin_Acidic Boronic Acid Resin (Trigonal Planar) Bound_Complex_Elution->Boronic_Acid_Resin_Acidic Releases Sorbitol Sorbitol (Competitive Eluent) Sorbitol->Boronic_Acid_Resin_Acidic Competes for Binding

Caption: Figure 1: Mechanism of Boronic Acid Affinity Chromatography

Advantages of Boronic Acid Affinity Chromatography

  • Cost-Effectiveness: Boronic acid-based resins are generally less expensive than Protein A resins, offering a significant advantage in large-scale purification processes.

  • Robustness: Boronic acid ligands are chemically stable and can withstand rigorous cleaning and regeneration procedures, leading to a long resin lifetime.

  • Mild Elution Conditions: The ability to elute with a pH shift or a competitive agent like sorbitol provides flexibility and can be gentler on antibodies that are sensitive to the highly acidic conditions often used in Protein A chromatography.[7]

  • High Purity: This method has been shown to effectively remove host cell proteins (HCPs) and other contaminants, achieving high levels of product purity.[8]

Experimental Protocols

The following protocols provide a comprehensive guide for the purification of monoclonal antibodies from a clarified CHO cell culture supernatant using boronic acid affinity chromatography.

Materials and Reagents
  • Affinity Resin: Boronic acid-functionalized agarose or magnetic beads.

  • Binding/Wash Buffer: 50 mM EPPS, 10 mM Tris, 200 mM NaCl, pH 8.3.[9]

  • Elution Buffer (pH Shift): 100 mM Glycine-HCl, pH 2.5-3.0.[7][10]

  • Elution Buffer (Competitive): 500 mM Sorbitol in Binding/Wash Buffer.[9]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.[7]

  • Sample: Clarified CHO cell culture supernatant containing the target monoclonal antibody.

Protocol 1: Purification using a Packed Column

This protocol is suitable for standard laboratory-scale purifications.

1. Column Preparation and Equilibration: a. Pack the boronic acid agarose resin into a suitable chromatography column according to the manufacturer's instructions. b. Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer at a linear flow rate of 100-150 cm/h. c. Monitor the column effluent with a pH meter and UV detector (280 nm) until the pH and absorbance stabilize to that of the Binding/Wash Buffer.

2. Sample Loading: a. Adjust the pH of the clarified CHO cell supernatant to 8.3 with 1 M Tris-HCl. b. Load the pH-adjusted sample onto the equilibrated column. The flow rate during loading should be optimized to allow for sufficient residence time for binding, typically around 75-100 cm/h. c. Collect the flow-through fraction for analysis of unbound antibody.

3. Washing: a. Wash the column with 5-10 CV of Binding/Wash Buffer to remove unbound contaminants and host cell proteins. b. Continue washing until the UV absorbance at 280 nm returns to baseline.

4. Elution:

  • Option A: pH Shift Elution i. Apply the Elution Buffer (pH Shift) to the column. ii. Begin collecting fractions immediately. The purified antibody will elute as a sharp peak. iii. Neutralize the collected fractions by adding a predetermined volume of Neutralization Buffer (approximately 1/10th of the fraction volume) to preserve antibody integrity.[7]
  • Option B: Competitive Elution i. Apply the Elution Buffer (Competitive) to the column. ii. Collect fractions as the sorbitol displaces the bound antibody.

5. Regeneration: a. After elution, regenerate the column by washing with 3-5 CV of Elution Buffer (pH Shift) followed by 5-10 CV of Binding/Wash Buffer to prepare it for the next purification cycle.

Protocol 2: Purification using Magnetic Beads

This protocol is ideal for small-scale purifications and high-throughput screening.

1. Bead Preparation: a. Resuspend the boronic acid magnetic beads in their storage buffer. b. Transfer the desired amount of bead slurry to a microcentrifuge tube. c. Place the tube on a magnetic stand to pellet the beads and carefully aspirate the supernatant. d. Wash the beads twice with Binding/Wash Buffer, each time pelleting the beads with the magnetic stand and removing the supernatant. e. After the final wash, resuspend the beads in Binding/Wash Buffer to their original concentration.

2. Antibody Binding: a. Adjust the pH of the clarified CHO cell supernatant to 8.3. b. Add the equilibrated magnetic beads to the pH-adjusted supernatant. c. Incubate on a rotator or shaker for 30-60 minutes at room temperature to allow for binding.

3. Washing: a. Place the tube on the magnetic stand to pellet the beads. b. Aspirate the supernatant (unbound fraction). c. Add Binding/Wash Buffer to the beads, resuspend, and briefly incubate. d. Repeat the wash step two more times.

4. Elution: a. After the final wash, pellet the beads and remove the supernatant. b. Resuspend the beads in a minimal volume of either the pH Shift Elution Buffer or the Competitive Elution Buffer. c. Incubate for 5-10 minutes with occasional vortexing. d. Place the tube on the magnetic stand and carefully transfer the supernatant containing the purified antibody to a new tube. e. If using the pH Shift Elution Buffer, immediately neutralize the eluate with Neutralization Buffer.

Figure 2: Experimental Workflow for Antibody Purification Start Start: Clarified CHO Cell Supernatant Equilibrate_Resin Equilibrate Boronic Acid Resin (Binding Buffer, pH 8.3) Start->Equilibrate_Resin Load_Sample Load pH-Adjusted Sample (pH 8.3) Equilibrate_Resin->Load_Sample Wash Wash with Binding Buffer (Remove Contaminants) Load_Sample->Wash Elution_Choice Elution Wash->Elution_Choice pH_Elution pH Shift Elution (Acidic Buffer, pH 2.5-3.0) Elution_Choice->pH_Elution Option A Competitive_Elution Competitive Elution (Sorbitol Buffer) Elution_Choice->Competitive_Elution Option B Neutralize Neutralize Eluate (1M Tris-HCl, pH 8.5) pH_Elution->Neutralize Collect_Purified_Ab Collect Purified Antibody Competitive_Elution->Collect_Purified_Ab Neutralize->Collect_Purified_Ab Regenerate Regenerate Resin Collect_Purified_Ab->Regenerate

Caption: Figure 2: Experimental Workflow for Antibody Purification

Performance Data

The following table summarizes typical performance data for the purification of a human monoclonal antibody from CHO cell culture supernatant using boronic acid functionalized magnetic particles.

ParameterBinding at pH 7.4Binding at pH 8.5
Overall Yield 86%58%
Host Cell Protein (HCP) Removal 88%97%
Genomic DNA Removal >97%>97%
Data adapted from a study evaluating boronic acid magnetic particles for mAb purification from CHO feedstock.[2][8]

Analysis of Performance Data:

The data indicates a trade-off between yield and purity depending on the binding pH.[8] A more basic pH of 8.5 leads to higher purity (97% HCP removal) but a lower yield (58%).[8] Conversely, a near-neutral pH of 7.4 results in a higher yield (86%) but slightly lower HCP removal (88%).[8] This is likely due to increased competition for binding from other cis-diol-containing molecules in the cell culture supernatant at the more basic pH.[8] Researchers should therefore optimize the binding pH based on the specific requirements of their application, prioritizing either yield or purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Antibody Yield - Incomplete binding (pH too low, insufficient residence time).- Incomplete elution (elution buffer not strong enough).- Antibody precipitation during neutralization.- Ensure binding buffer pH is > 8.0.- Decrease flow rate during sample loading.- Decrease elution pH or increase sorbitol concentration.- Add neutralization buffer slowly while gently mixing.
Low Purity (Contaminant Carryover) - Inefficient washing.- Non-specific binding.- Increase wash volume (to 10-15 CV).- Add a mild non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.- Optimize binding pH for higher specificity (e.g., increase to 8.5).[8]
Loss of Antibody Activity - Exposure to harsh elution conditions (low pH).- Use the competitive elution method with sorbitol.- Neutralize the eluate immediately after collection.

Conclusion

Boronic acid affinity chromatography is a powerful and versatile tool for the purification of antibodies. Its unique mechanism, cost-effectiveness, and robust performance make it an attractive alternative to traditional methods. By understanding the underlying principles and carefully optimizing the protocol parameters, researchers can achieve high yields of pure, active antibodies for a wide range of research and therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield in Suzuki Coupling with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of Fluorinated Boronic Acids in Suzuki Coupling

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with fluorinated boronic acids. The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry, often enhancing metabolic stability and binding affinity. However, the unique electronic properties of fluorinated boronic acids introduce specific challenges in Suzuki coupling, one of the most robust methods for C-C bond formation.[1][2]

The strong electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[3][4] Furthermore, these substrates are often highly susceptible to an undesired side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields and purification challenges.[5][6][7]

This guide provides in-depth, question-and-answer-based troubleshooting advice to help you overcome these common obstacles. We will delve into the underlying chemical principles and offer field-proven solutions to optimize your reaction yields.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Low or No Product Formation

Q1: My Suzuki coupling with a fluoroaryl boronic acid is giving very low to no yield. What are the most likely causes?

A1: Low or no yield with fluorinated boronic acids is a common issue and typically points to one of three primary problems: inefficient transmetalation, catalyst deactivation, or degradation of the boronic acid.

  • Inefficient Transmetalation: The electron-withdrawing fluorine atoms reduce the electron density on the carbon atom attached to boron. This makes the organic group less nucleophilic and slows its transfer to the palladium center.[3]

  • Catalyst Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates. The oxidative addition or reductive elimination steps can be difficult, requiring more specialized catalyst systems.[8]

  • Protodeboronation: Fluorinated aryl boronic acids are particularly prone to this side reaction, where the C-B bond is cleaved by a proton source (like water or alcohol in the solvent) before it can participate in the cross-coupling.[5][6][9] This is often exacerbated by the basic conditions of the reaction.[7]

Q2: How can I enhance the rate of transmetalation for my electron-deficient fluorinated boronic acid?

A2: To overcome slow transmetalation, you need to increase the nucleophilicity of the boron species. This can be achieved through careful selection of the base and ligand.

  • Base Selection: The role of the base is to activate the boronic acid by forming a more nucleophilic boronate species.[10] For electron-deficient systems, stronger bases are often required.

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are excellent choices. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[8]

    • Fluoride Sources (CsF, KF): Fluoride ions can be particularly effective bases in these reactions. They can form a palladium-fluorido intermediate that facilitates transmetalation.[8][11][12]

  • Ligand Choice: Electron-rich and bulky phosphine ligands are crucial. They stabilize the palladium center and promote the key steps of the catalytic cycle.

    • Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): These are highly recommended for challenging couplings involving electron-deficient partners.[8][13] They increase the electron density on the palladium, facilitating oxidative addition and reductive elimination.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Section 2: Managing Side Reactions

Q3: I'm observing a significant amount of the protodeboronated side product. How can I prevent this?

A3: Protodeboronation is a major yield-reducing pathway for fluorinated boronic acids.[5] Several strategies can effectively suppress this side reaction:

  • Use a More Stable Boron Reagent: This is often the most effective solution.

    • Pinacol Boronic Esters (BPin): These are significantly more stable than the corresponding boronic acids and are less susceptible to premature decomposition.[6][10]

    • Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable to air and moisture and often show enhanced reactivity.[10][14] They are less prone to protodeboronation.[14]

    • MIDA Boronates: These are exceptionally stable, crystalline solids that can withstand harsh conditions and chromatography.[10]

  • Employ Anhydrous Conditions: Since water is a common proton source for protodeboronation, running the reaction under strictly anhydrous conditions can be beneficial.[10][15]

    • Use freshly distilled, dry solvents.

    • Dry the base (e.g., K₃PO₄) in an oven before use.

    • Consider bases like potassium trimethylsilanolate (TMSOK) for highly sensitive substrates.[10]

  • Optimize Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[10] Run the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling.

Q4: My reaction is producing a lot of homocoupled product from the boronic acid. What causes this and how can I stop it?

A4: Homocoupling of the boronic acid is typically caused by the presence of oxygen, which can interfere with the catalytic cycle. It can also be a sign of issues with the palladium catalyst's oxidation state.

  • Rigorous Degassing: Ensure that your solvent is thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[10] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a pre-catalyst that readily generates the active Pd(0) species can help.[13] If you are using a Pd(II) source like Pd(OAc)₂, ensure the conditions are suitable for its in-situ reduction to Pd(0).

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help keep its concentration low and disfavor homocoupling.

Suzuki_Cycle

References

Technical Support Center: Troubleshooting Protodeboronation in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals who are encountering protodeboronation as a significant side reaction. Here, we will delve into the mechanistic underpinnings of this common issue and provide actionable, field-proven strategies to mitigate it, ensuring the success of your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in my Suzuki coupling reaction?

A: Protodeboronation is a chemical side reaction where the carbon-boron (C-B) bond of your boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your nucleophilic coupling partner, leading to a reduced yield of the desired product and the formation of a byproduct that can complicate purification.[2] This side reaction is particularly prevalent with certain classes of boronic acids, such as electron-rich, heteroaromatic, and vinyl boronic acids.[3][4] The propensity for a given boronic acid to undergo protodeboronation is highly dependent on the reaction conditions.[1]

Q2: I'm observing significant protodeboronation. What are the primary factors I should investigate?

A: The rate of protodeboronation is influenced by several key reaction parameters. To effectively troubleshoot, you should systematically evaluate the following:

  • The Nature of the Boronic Acid: Some boronic acids are inherently more susceptible to protodeboronation. For instance, 2-pyridineboronic acid is notoriously unstable.[2] Electron-deficient arylboronic acids can also be prone to this side reaction.[4]

  • Base: The choice and strength of the base are critical. Strong bases, especially in aqueous media, are known to catalyze and accelerate protodeboronation.[3][5]

  • Solvent: The presence of a proton source, most commonly water in aqueous solvent mixtures, is a prerequisite for protodeboronation.[3]

  • Temperature: Higher reaction temperatures generally increase the rate of all reactions, including the undesired protodeboronation.

  • Catalyst System (Palladium Source & Ligand): The catalyst system not only mediates the desired Suzuki coupling but can also influence the rate of protodeboronation.[2] Recent studies have shown that bulky phosphine ligands can, in some cases, paradoxically accelerate protodeboronation.[5][6]

In-Depth Troubleshooting Guides

Issue 1: My heteroarylboronic acid is rapidly decomposing.

Heteroarylboronic acids, particularly those containing basic nitrogen atoms like 2-pyridylboronic acid, present a unique challenge.

Root Cause Analysis:

Unlike simple arylboronic acids, which often undergo protodeboronation fastest at high pH, certain basic heteroaromatic boronic acids have a different decomposition pathway.[2] For example, 2-pyridineboronic acid can form a highly reactive zwitterionic intermediate under neutral pH conditions, which then undergoes rapid C-B bond fragmentation.[2] Counterintuitively, adding either acid or base can shift the equilibrium away from this reactive species and slow down protodeboronation.[2]

Mitigation Strategies:
  • Switch to a More Stable Boron Reagent: This is often the most effective solution. Instead of using the free boronic acid, consider employing a more robust derivative:

    • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, often crystalline solids that participate in a "slow release" of the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1]

    • Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability.[1][2][7]

    • Pinacol Esters: While generally less stable than MIDA boronates, they are more robust than the corresponding boronic acids.

  • Optimize Reaction Kinetics: The goal is to make the desired Suzuki coupling kinetically favored over the protodeboronation pathway.

    • Use a Highly Active Catalyst: Modern catalyst systems with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) can significantly accelerate the catalytic cycle, allowing the desired coupling to outcompete the decomposition.[1][2][3]

    • Increase Catalyst Loading: A higher catalyst loading might accelerate the productive reaction relative to the background decomposition.[8]

Experimental Protocol: Screening for Optimal Boron Reagent

This protocol provides a framework for comparing the performance of a boronic acid against its more stable derivatives.

  • Setup: Prepare three identical reaction vials under an inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Reagents:

    • Vial 1 (Control): Aryl halide (1.0 equiv), heteroarylboronic acid (1.2 equiv), Pd precatalyst (e.g., XPhos Pd G3, 2 mol%), base (e.g., K₃PO₄, 3.0 equiv).[2][3]

    • Vial 2 (Pinacol Ester): Aryl halide (1.0 equiv), heteroarylboronic acid pinacol ester (1.2 equiv), Pd precatalyst (2 mol%), base (3.0 equiv).

    • Vial 3 (MIDA Boronate): Aryl halide (1.0 equiv), heteroaryl-MIDA boronate (1.2 equiv), Pd precatalyst (2 mol%), base (3.0 equiv).[2]

  • Solvent: Add a degassed solvent system (e.g., Dioxane/H₂O, 10:1) to each vial.[3][9]

  • Reaction: Heat all vials to the same temperature (e.g., 80 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reactions at regular intervals (e.g., 1, 2, 4, and 8 hours) by LC-MS or GC-MS to determine the ratio of desired product to the protodeboronated byproduct.

  • Analysis: Compare the product-to-byproduct ratio across the three conditions to identify the most effective boron reagent.

Issue 2: Significant protodeboronation is observed even with "stable" arylboronic acids.

Even when using seemingly stable boronic acids, protodeboronation can be a persistent issue. This often points to suboptimal reaction conditions that favor the decomposition pathway.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving this problem.

troubleshooting_workflow start High Protodeboronation Observed check_base Step 1: Evaluate Base Is the base too strong? start->check_base change_base Action: Switch to a weaker base (e.g., K₂CO₃, CsF, K₃PO₄) check_base->change_base Yes check_solvent Step 2: Evaluate Solvent Are aqueous conditions necessary? check_base->check_solvent No change_base->check_solvent use_anhydrous Action: Switch to anhydrous solvent (e.g., Toluene, Dioxane, 2-MeTHF) check_solvent->use_anhydrous No check_temp Step 3: Evaluate Temperature Is the reaction temperature too high? check_solvent->check_temp Yes use_anhydrous->check_temp lower_temp Action: Lower the reaction temperature (e.g., from 100°C to 60-80°C) check_temp->lower_temp Yes check_catalyst Step 4: Evaluate Catalyst System Is the catalytic cycle slow? check_temp->check_catalyst No lower_temp->check_catalyst change_catalyst Action: Use a more active ligand (e.g., Buchwald-type ligands) check_catalyst->change_catalyst Yes end Problem Resolved check_catalyst->end No, re-evaluate substrate stability change_catalyst->end

Caption: A decision tree for troubleshooting protodeboronation.

Detailed Actionable Steps:
  • Re-evaluate the Base: Strong bases like NaOH or KOH can significantly accelerate protodeboronation.[2] Consider switching to weaker inorganic bases like K₃PO₄, K₂CO₃, or exploring fluoride-based bases like CsF if compatible with your system.[2][3]

  • Implement Anhydrous Conditions: Since water is the proton source for the side reaction, moving to anhydrous conditions can be highly effective.[3]

    • Solvent Choice: Use anhydrous solvents like toluene, dioxane, or 2-MeTHF.[8][10] Ensure solvents are properly degassed to remove not only oxygen but also dissolved water.

    • Base Choice: Use a non-hydroxide base that has low water content. Finely powdering the base can also be beneficial.[3]

    • Recent Advances: Some methods have been developed that allow for direct transmetalation from boronic esters under anhydrous conditions, effectively suppressing protodeboronation.[11]

  • Modify Temperature: While higher temperatures increase the rate of the Suzuki coupling, they can disproportionately accelerate decomposition.[9] Try running the reaction at a more moderate temperature (e.g., 60-80 °C) to find a balance where the desired reaction proceeds efficiently while minimizing the side reaction.[2][9]

  • Optimize the Catalyst/Ligand: The goal is to accelerate the rate-limiting step of the Suzuki cycle (often transmetalation or reductive elimination) so that it outpaces protodeboronation.

    • Ligand Choice: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are known to promote efficient catalytic turnover for a wide range of substrates, which can help minimize the lifetime of the vulnerable boronic acid in solution.[1][3] However, be aware that some studies suggest bulky ligands themselves can promote protodeboronation, so screening may be necessary.[5][6]

Parameter Impact Summary Table

The following table summarizes the qualitative impact of various parameters on minimizing protodeboronation.

ParameterChange to Minimize ProtodeboronationRelative ImpactRationale
Boron Reagent Boronic Acid → Pinacol Ester → MIDA BoronateVery HighIncreases stability and allows for "slow release" of the active nucleophile.[1]
Base Strong Base (e.g., NaOH) → Weaker Base (e.g., K₂CO₃, K₃PO₄)HighReduces the rate of base-catalyzed decomposition pathways.[2][3][12]
Solvent Aqueous mixtures → Anhydrous polar aprotic (e.g., Dioxane, THF)HighRemoves the primary proton source for the side reaction.[3][11]
Temperature High (e.g., >100 °C) → Moderate (e.g., 60-80 °C)MediumSlows the rate of decomposition, often more significantly than the desired coupling.[9]
Catalyst Ligand Standard Ligand (e.g., PPh₃) → Bulky Biaryl Phosphine LigandMedium-HighAccelerates the desired C-C coupling to outcompete protodeboronation.[1][2][3]
Q3: Can I run my Suzuki coupling without any base to avoid protodeboronation?

A: Traditionally, a base is considered essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[13] However, for acutely base-sensitive boronic acids, such as certain polyfluoroaryl and heteroaryl substrates, base-promoted protodeboronation can be so rapid that the coupling fails under standard conditions.[14][15][16]

Recent research has led to the development of "cationic" Suzuki-Miyaura coupling methods that proceed in the absence of a base.[14][15][16] These systems utilize specific palladium catalysts (e.g., with PAd₃ ligands) that are thought to proceed through a cationic organopalladium intermediate, enabling transmetalation without the need for a traditional base.[14][16] This approach has proven effective for a range of sensitive boronic acids that are otherwise incompatible with classic Suzuki conditions.[15][16]

Conclusion

Protodeboronation is a complex and multifaceted side reaction in Suzuki-Miyaura coupling. A successful troubleshooting strategy relies on a mechanistic understanding of the factors that promote this undesired pathway. By systematically evaluating and optimizing the choice of boron reagent, base, solvent, and catalyst system, it is possible to significantly suppress protodeboronation and achieve high yields of the desired cross-coupled product. The "slow-release" strategy using MIDA boronates and the careful tuning of reaction kinetics are among the most powerful tools at the disposal of the modern synthetic chemist to overcome this challenge.

References

hydrolytic stability issues of (4-Amino-3-fluorophenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.

Technical Support Center: (4-Amino-3-fluorophenyl)boronic acid

A Guide to Understanding and Overcoming Hydrolytic Stability Challenges in Solution

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, troubleshoot, and resolve stability-related issues, ensuring the success and reproducibility of your experiments.

This compound is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, its utility can be compromised by its susceptibility to hydrolytic degradation in solution. This guide will delve into the mechanisms of this instability and provide practical, field-proven strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is hydrolytic instability and why is this compound susceptible to it?

Hydrolytic instability, in this context, refers to the degradation of the boronic acid in the presence of water. The primary degradation pathway is protodeboronation , a reaction where the carbon-boron (C–B) bond is cleaved and replaced by a carbon-hydrogen (C–H) bond.[2] This process converts this compound into the corresponding 4-fluoroaniline, an inactive byproduct in most coupling reactions.

The susceptibility of arylboronic acids to protodeboronation is highly dependent on factors like pH and the electronic properties of substituents on the aromatic ring.[3][4]

Q2: What are the primary factors that influence the degradation of this compound in solution?

Several factors can accelerate the degradation of your boronic acid:

  • pH: This is the most critical factor. The pH of the solution dictates the equilibrium between the neutral, trigonal boronic acid (ArB(OH)₂) and its more reactive anionic, tetrahedral boronate form (ArB(OH)₃⁻).[3] While the boronate form is necessary for the desired transmetalation step in Suzuki-Miyaura coupling, it is also more prone to protodeboronation under certain conditions, especially at high pH.[3][5]

  • Solvent: The presence of water is necessary for hydrolysis. While many Suzuki-Miyaura reactions use aqueous-organic solvent mixtures, minimizing excess water or using anhydrous conditions where possible can enhance stability.[5] Aprotic solvents are recommended for preparing stock solutions.[6]

  • Temperature: Higher temperatures generally increase the rate of all chemical reactions, including protodeboronation.

  • Oxygen: While the primary degradation pathway is hydrolytic, the presence of oxygen can lead to oxidative side reactions, such as homocoupling of the boronic acid to form a biaryl byproduct, especially in the presence of palladium catalysts.[1]

Q3: How can I visually or analytically determine if my this compound has degraded?

Visual inspection is often unreliable. While the solid reagent should be a stable powder, degradation typically occurs once it is in solution.[7] The most reliable way to assess the integrity of your boronic acid or its solution is through analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent boronic acid from its primary degradant, 4-fluoroaniline. This allows for the quantification of purity.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of new aromatic signals corresponding to 4-fluoroaniline. ¹⁹F NMR is also highly sensitive to changes in the fluorine environment, and ¹¹B NMR can directly probe the boron center.[6]

Q4: What are the consequences of using degraded boronic acid in my experiment?

Using a partially or fully degraded solution of this compound will have significant negative consequences:

  • Reduced Reaction Yield: Since the active reagent concentration is lower than assumed, the yield of your desired product will decrease.

  • Formation of Byproducts: The main byproduct, 4-fluoroaniline, can sometimes compete in side reactions or complicate the purification of your target molecule.

  • Poor Reproducibility: If the rate of degradation is not controlled, you will observe significant variability between experimental runs, making it difficult to optimize or validate a process.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical framework for resolving them.

Troubleshooting_Workflow start Problem: Low Yield or Failed Reaction check_reagent 1. Verify Reagent Integrity - Prepare fresh solution - Run HPLC/NMR on stock start->check_reagent reagent_ok Reagent is >95% Pure? check_reagent->reagent_ok reagent_bad Solution Degraded. Prepare fresh & re-run. reagent_ok->reagent_bad No check_conditions 2. Evaluate Reaction Conditions - pH too high/low? - Degassing sufficient? - Temperature optimal? reagent_ok->check_conditions Yes reagent_bad->check_reagent conditions_ok Conditions Optimized? check_conditions->conditions_ok conditions_bad Adjust pH, degas thoroughly, or lower temperature. conditions_ok->conditions_bad No consider_alternatives 3. Consider Advanced Strategies - Convert to Pinacol Ester - Use a 'slow-release' boronate (e.g., MIDA) conditions_ok->consider_alternatives Yes conditions_bad->check_conditions success Problem Resolved consider_alternatives->success

Caption: Troubleshooting workflow for failed Suzuki-Miyaura reactions.

Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
  • Primary Suspect: Protodeboronation of this compound either before or during the reaction.

  • Causality & Troubleshooting Steps:

    • Re-evaluate Your Base and pH: The choice of base is critical. While a base is required to form the active boronate species for transmetalation, excessively harsh basic conditions (e.g., high concentrations of NaOH or KOH) can dramatically accelerate protodeboronation.[3]

      • Solution: Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). The optimal pH is a balance between activating the boronic acid and minimizing its degradation. This balance is often found in a pH range of ~8-10, but is system-dependent.

    • Check Reagent and Solution Age: Boronic acid solutions, especially in protic or aqueous solvents, have a limited shelf life. A solution prepared weeks ago, even if refrigerated, may have significantly degraded.

      • Solution: Prepare fresh solutions of the boronic acid in an appropriate aprotic solvent (like dioxane or THF) immediately before use.[6] If you must store solutions, keep them under an inert atmosphere (N₂ or Ar) at low temperatures (2-8°C).

    • Control Reaction Temperature: High temperatures can accelerate C-B bond cleavage.

      • Solution: While many Suzuki couplings require heat, determine the minimum temperature necessary for efficient coupling. If the reaction is sluggish, consider a more active palladium catalyst/ligand system rather than simply increasing the temperature.

    • Consider a More Stable Boronic Acid Derivative: If protodeboronation remains a persistent issue, the most robust solution is to use a more stable derivative.

      • Solution: Convert the boronic acid to its corresponding pinacol ester or use an N-methyliminodiacetic acid (MIDA) boronate. These derivatives are significantly more stable to hydrolysis and slowly release the active boronic acid in situ under the reaction conditions, keeping its standing concentration low and minimizing degradation.[2]

Issue 2: Inconsistent Yields and Poor Reproducibility
  • Primary Suspect: Variable concentration of the active boronic acid in your stock solution due to ongoing, uncontrolled degradation.

  • Causality & Troubleshooting Steps:

    • Standardize Solution Preparation: Small variations in how a stock solution is prepared can lead to large differences in stability.

      • Solution: Implement a strict, validated protocol for solution preparation. Use anhydrous solvents, prepare the solution under an inert atmosphere, and store it consistently in a sealed vial at a specified temperature. See the protocol below for guidance.

    • Implement Quality Control (QC) Checks: Do not assume a stored solution is still viable.

      • Solution: Before using a stock solution in a critical reaction, perform a quick purity check. An HPLC analysis is ideal for this purpose. A 1-2% injection can quickly tell you the ratio of boronic acid to its 4-fluoroaniline degradant.[8]

Issue 3: Identification of 4-Fluoroaniline or Biaryl Homocoupling Byproducts
  • Primary Suspects: Protodeboronation (leading to 4-fluoroaniline) and/or oxidative homocoupling.

  • Causality & Troubleshooting Steps:

    • Confirming Protodeboronation: If you suspect the presence of 4-fluoroaniline, confirm its identity.

      • Solution: Use LC-MS to analyze your crude reaction mixture. The mass of 4-fluoroaniline (C₆H₆FN, M.W. ≈ 111.11 g/mol ) should be readily identifiable.

    • Minimizing Homocoupling: The formation of a biaryl byproduct (from the coupling of two boronic acid molecules) is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[1]

      • Solution: Ensure your reaction setup is properly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and reagents, or by using several freeze-pump-thaw cycles.

Key Mechanistic Insights & Visualizations

Understanding the underlying chemical processes is key to effective troubleshooting.

Hydrolytic_Degradation cluster_0 pH-Dependent Equilibrium cluster_1 Degradation Pathway ArBOH2 This compound Ar-B(OH)₂ Trigonal, Less Reactive ArBOH3 Boronate Anion [Ar-B(OH)₃]⁻ Tetrahedral, More Reactive ArBOH2->ArBOH3 + OH⁻ / - H₂O ArH Protodeboronation Product 4-Fluoroaniline (Ar-H) Inactive Byproduct ArBOH3->ArH Protodeboronation (C-B Cleavage)

Caption: Hydrolytic degradation pathway via protodeboronation.

The fluorine atom ortho to the amino group and meta to the boronic acid is electron-withdrawing, which lowers the pKa of the boronic acid compared to unsubstituted phenylboronic acid.[9][10] This means the equilibrium shown above will shift towards the reactive boronate anion at a lower pH, a crucial factor to consider during reaction design.

Validated Experimental Protocols

Protocol 1: Preparation of a Standardized Stock Solution

This protocol minimizes initial degradation and provides a consistent starting point for your experiments.

  • Preparation: Work in a fume hood and wear appropriate personal protective equipment (PPE).[11][12]

  • Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator.

  • Inert Atmosphere: Assemble the glassware and flush the entire system with a dry, inert gas (e.g., argon or nitrogen).

  • Reagent Handling: Weigh the required amount of solid this compound quickly and transfer it to the reaction flask under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or THF) via a syringe through a septum to achieve the desired concentration (e.g., 0.5 M).

  • Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved.

  • Storage: If the solution is not for immediate use, store it in a sealed, amber vial with a Teflon-lined cap. Purge the headspace with inert gas before sealing. Store in a refrigerator at 2-8°C. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. It is recommended to re-qualify the solution by HPLC if stored for more than 1-2 weeks.

Protocol 2: Monitoring Degradation by Reverse-Phase HPLC

This method allows for the quantitative assessment of the purity of your boronic acid solution.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., Acquity BEH C18)Provides good retention and separation for aromatic compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier helps to ensure sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minA gradient is necessary to elute both the polar boronic acid and the less polar aniline degradant.
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 254 nmBoth the boronic acid and the aniline byproduct have strong UV absorbance at this wavelength.
Sample Prep Dilute stock solution in Mobile Phase A/B (50:50)Ensures compatibility with the starting mobile phase conditions to prevent peak distortion.[6]

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Prepare a sample by diluting your stock solution to an appropriate concentration (e.g., ~0.1 mg/mL).

  • Inject a small volume (e.g., 5 µL) of the sample.

  • Run the gradient method and record the chromatogram.

  • Identify the peaks: this compound will typically have a shorter retention time than the more non-polar 4-fluoroaniline.

  • Calculate the purity by integrating the peak areas: % Purity = [Area(Boronic Acid) / (Area(Boronic Acid) + Area(4-Fluoroaniline))] x 100.

References

purification methods for (4-Amino-3-fluorophenyl)boronic acid post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Amino-3-fluorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common challenges encountered during post-synthesis purification, offering troubleshooting advice and detailed protocols grounded in chemical principles to ensure you achieve the desired purity and stability for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purity critical?

This compound is a bifunctional organic compound featuring a boronic acid group and a fluoro-substituted aniline moiety. Its unique structure makes it a valuable building block in several areas:

  • Suzuki-Miyaura Cross-Coupling: It serves as a key partner in palladium-catalyzed reactions to form complex biaryl structures, which are common motifs in pharmaceuticals.[1][2]

  • Biosensors: The boronic acid group can reversibly bind to cis-diols, a feature exploited in the development of glucose sensors that operate at physiological pH.[1][3][4][[“]] The fluorine and amino substituents help to lower the pKa of the boronic acid to a functional range.[3][4]

Purity is paramount because common impurities can severely impact these applications by causing reduced reaction yields, catalyst poisoning, formation of difficult-to-remove byproducts, and compromised activity in the final product.[6]

Q2: What are the typical impurities found after synthesizing this compound?

The impurity profile depends heavily on the synthetic route, which often starts from 4-bromo-2-fluoroaniline.[1][4][7] Based on this, you can anticipate several classes of impurities.

Impurity ClassSpecific ExamplesOriginMethod for Removal
Starting Materials 4-bromo-2-fluoroanilineIncomplete reactionAcid-Base Extraction, Recrystallization
Deboronated Byproduct 2-fluoroanilineProtodeboronation (hydrolytic loss of the B(OH)₂ group)[8][9]Acid-Base Extraction
Homocoupling Products Biphenyl derivativesSide reaction during synthesis or subsequent Suzuki coupling[2]Recrystallization, Chromatography
Boronic Acid Anhydrides Boroxines (trimeric cyclic anhydrides)Dehydration of the boronic acid during workup or storageHydrolysis during aqueous workup or extraction
Inorganic Salts Lithium salts, Magnesium saltsByproducts from Grignard or organolithium reactionsAqueous wash, Recrystallization
Q3: What key chemical properties influence the purification strategy?

Understanding the molecule's properties is crucial for designing an effective purification scheme:

  • Amphoteric Nature: The molecule possesses a basic amino group (-NH₂) and an acidic boronic acid group (-B(OH)₂). This allows it to exist as a cation in strong acid, an anion in strong base, and a zwitterion or neutral molecule at intermediate pH. This behavior is the cornerstone of the acid-base extraction method.[10]

  • pKa: The acetylated derivative of this compound has a pKa of 7.8, which is lower than many other phenylboronic acids.[1][3][4] This acidity is sufficient for it to be deprotonated by mild bases like sodium bicarbonate.

  • Solubility: It is typically a solid that is sparingly soluble in nonpolar organic solvents and water but shows increased solubility in polar organic solvents like ethers and alcohols.[3] Its salt forms are highly soluble in water.

  • Instability: Boronic acids are susceptible to protodeboronation , a reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh acidic or basic conditions or at high temperatures.[8][9][11] They can also dehydrate to form boroxines.

Q4: How can I reliably assess the purity of my final product?

A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point: A sharp melting point range is indicative of high purity. The hydrochloride salt has a reported melting point of 150-160 °C.

  • High-Performance Liquid Chromatography (HPLC): The most common quantitative method for assessing purity levels (e.g., >98%).

Troubleshooting Purification Workflows

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: My crude product is a sticky oil or waxy solid and fails to crystallize.

Primary Cause: This is often due to the presence of impurities that inhibit lattice formation, such as residual solvents, inorganic salts, or the formation of non-crystalline boronic anhydrides (boroxines).

Solution Pathway:

G start Sticky Crude Product triturate Triturate with a non-polar solvent (e.g., Hexane, Pentane) start->triturate filter Filter and Dry triturate->filter check_solid Is the product a free-flowing solid? filter->check_solid recrystallize Proceed to Recrystallization (Protocol 1) check_solid->recrystallize Yes extract Perform Acid-Base Extraction (Protocol 2) check_solid->extract No

Workflow for handling non-crystalline crude product.

Detailed Steps:

  • Trituration: Vigorously stir or sonicate the crude oil in a minimal amount of a non-polar solvent like hexanes or pentane. This can help crash out the desired product as a solid while dissolving non-polar impurities.

  • Acid-Base Extraction: If trituration fails, the most robust method is an acid-base extraction, which is highly effective at removing both acidic and basic impurities as well as inorganic salts. See Protocol 2 for a detailed procedure.

Problem 2: Recrystallization gives a poor yield or does not significantly improve purity.

Primary Cause: The chosen solvent system may not be optimal, leading to co-precipitation of impurities or significant loss of product in the mother liquor. The impurity profile may also be too similar in polarity to the product for recrystallization to be effective.

Solution: Implement a pH-Controlled Purification Strategy.

The amphoteric nature of this compound is your greatest asset here. An acid-base extraction selectively isolates the product by manipulating its solubility based on pH.[10][12][13]

G start Crude Product in Organic Solvent (e.g., EtOAc) add_base Extract with Aqueous Base (e.g., NaHCO₃ solution) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer: Contains neutral and basic impurities separate_layers->organic_layer Top aqueous_layer Aqueous Layer: Contains boronate salt of the product separate_layers->aqueous_layer Bottom wash_org Wash, Dry, Evaporate (Impurity Fraction) organic_layer->wash_org acidify_aq Acidify Aqueous Layer (e.g., with HCl) to pH ~5-6 aqueous_layer->acidify_aq precipitate Precipitate Forms acidify_aq->precipitate filter_dry Filter, Wash with Water, and Dry under Vacuum precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

References

optimizing base and solvent conditions for Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing base and solvent conditions. Here, we move beyond simple protocols to explain the underlying principles that govern this powerful C-C bond-forming reaction, enabling you to troubleshoot effectively and rationalize your experimental choices.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your Suzuki-Miyaura coupling reactions.

Question 1: My reaction has a very low yield or has not worked at all. Where should I start troubleshooting?

Answer:

Low or no yield in a Suzuki-Miyaura reaction is a common issue that can often be traced back to a few key factors related to your base and solvent system.

  • Reagent Quality and Setup: Before diving into extensive optimization, perform initial checks on your reagents and reaction setup. Ensure your palladium catalyst and phosphine ligands have not degraded and have been stored under an inert atmosphere, as phosphine ligands are susceptible to oxidation.[1] Use anhydrous and properly degassed solvents, as oxygen can deactivate the catalyst and lead to homocoupling side products.[1][2]

  • Base Activation: The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate "ate" complex, which is crucial for the transmetalation step.[3][4][5] If the base is not strong enough or is not sufficiently soluble in the reaction medium, this activation will be inefficient.

  • Solvent Choice: The solvent plays a critical role in solubilizing the reactants, catalyst, and base. Poor solubility of any component can severely hamper the reaction rate. For instance, many inorganic bases have limited solubility in common organic solvents like toluene or THF.

Initial Troubleshooting Steps:

  • Verify Reagent Integrity: Run a control reaction with known reactive substrates, like bromobenzene and phenylboronic acid, to confirm your catalyst's activity.[2]

  • Ensure Proper Degassing: Rigorously degas your solvent and reaction mixture to prevent catalyst deactivation and homocoupling.[1]

  • Re-evaluate Base and Solvent Compatibility: Consider if your chosen base is soluble in your solvent system. If not, a biphasic system with water or a different solvent/base combination may be necessary.

Question 2: I'm observing a significant amount of protodeboronation (hydrolysis of my boronic acid). How can I minimize this side reaction?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing side reaction, especially with electron-deficient or heteroaryl boronic acids.[1][6] This process is often exacerbated by the reaction conditions, particularly the choice of base and the presence of water.[2]

Strategies to Mitigate Protodeboronation:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often beneficial.[1]

  • Anhydrous Conditions: While many Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[1] Employing anhydrous conditions with a suitable base can help minimize this side reaction.[2]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][7] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[6][7]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Question 3: My reaction is producing a lot of homocoupling product (biaryl from two boronic acid molecules). What is the cause and how can I prevent it?

Answer:

The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction that consumes your starting material and reduces the yield of the desired cross-coupled product.[8]

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][9] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial for prevention.[1][2]

  • Catalyst Choice: Using a Pd(0) source directly, rather than a Pd(II) precatalyst, can sometimes help reduce homocoupling.[2]

Question 4: I am working with sterically hindered substrates and getting low yields. How should I adjust my base and solvent conditions?

Answer:

Sterically hindered substrates present a significant challenge as they can slow down both the oxidative addition and reductive elimination steps. Overcoming this often requires more forcing conditions.

  • Stronger Bases: For sterically demanding couplings, stronger bases are often required. Potassium tert-butoxide (t-BuOK) has been shown to be effective, particularly with less reactive aryl chlorides.[10][11] Potassium phosphate (K₃PO₄) is another reliable choice for many hindered couplings.[11]

  • High-Boiling Point Solvents: Anhydrous, non-polar aprotic solvents are generally preferred. Toluene and dioxane are common choices.[11] For particularly challenging couplings, higher boiling point solvents like xylenes may be necessary to increase the reaction temperature and overcome the higher activation energy barriers.[11][12]

  • Specialized Ligands: While not directly a base or solvent condition, the choice of ligand is intimately linked. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos, and XPhos) or N-heterocyclic carbenes (NHCs) are often essential to promote the desired reaction.[11]

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and best practices for selecting and optimizing your reaction conditions.

Question 5: How do I choose the right base for my Suzuki-Miyaura reaction?

Answer:

The choice of base is critical and depends on several factors, including the reactivity of your substrates and the presence of base-sensitive functional groups.[4]

  • Basicity: The base must be strong enough to facilitate the formation of the reactive boronate species. However, overly strong bases can promote side reactions.

  • Solubility: The base must have some solubility in the reaction medium to be effective. This is a key consideration when choosing between different inorganic salts.

  • Counter-ion: The nature of the cation can also influence the reaction, though this effect is less well-understood.

Commonly Used Bases in Suzuki-Miyaura Reactions:

BaseCommon SubstratesTypical YieldsNotes
K₂CO₃Aryl bromides, iodidesHighA versatile and commonly used base, often in aqueous solutions.[13]
Cs₂CO₃Aryl bromides, challenging substratesHigh to excellentMore soluble in organic solvents than K₂CO₃, often providing better results.[14]
K₃PO₄Aryl bromides, chlorides, sterically hindered substratesHigh to excellentA strong, non-nucleophilic base that is effective in many challenging cases.[13]
t-BuOKAryl chlorides, sterically hindered substratesGood to highA very strong base, useful for less reactive substrates.
KFSubstrates with base-sensitive groupsModerate to highA milder base where fluoride ions are thought to play a role in activating the boronic acid.[5]

Question 6: What are the advantages and disadvantages of using a biphasic solvent system (e.g., toluene/water)?

Answer:

Biphasic systems are very common in Suzuki-Miyaura reactions, primarily because many effective inorganic bases (like K₂CO₃ and K₃PO₄) are soluble in water but not in common organic solvents like toluene or THF.[15]

Advantages:

  • Solubilizes Inorganic Bases: Allows the use of a wide range of effective and inexpensive inorganic bases.

  • Facilitates Product Separation: The organic product is often easily separated from the aqueous phase containing the base and boron byproducts.

Disadvantages:

  • Mass Transfer Limitations: The reaction occurs at the interface of the two phases, which can be rate-limiting. Vigorous stirring is essential.

  • Role of Water: Water can participate in the catalytic cycle, but an excess can also promote protodeboronation.[16][17][18] The optimal amount of water can be a critical parameter to screen.[19]

Question 7: When should I consider using a polar aprotic solvent like DMF or DMSO?

Answer:

Polar aprotic solvents like DMF, DMSO, or acetonitrile can be beneficial in certain situations, although their role can be complex and not simply related to their dielectric constant.[20][21]

  • Solubility: They can be excellent solvents for a wide range of substrates and reagents, including some that are poorly soluble in ethers or aromatic hydrocarbons.

  • Selectivity: In some cases, polar solvents can influence the selectivity of the reaction, for example, in the coupling of chloroaryl triflates.[20][21] It has been proposed that polar solvents can stabilize anionic transition states during oxidative addition.[20][21]

However, it is important to note that these solvents can be difficult to remove completely and may coordinate to the palladium center, influencing catalytic activity.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Base and Solvent Screening

This protocol provides a systematic approach to identifying the optimal base and solvent for your specific Suzuki-Miyaura coupling.[22]

  • Preparation: In an array of reaction vials, add your aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and a stir bar.

  • Catalyst/Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, 2-10 mol%) to each vial.

  • Solvent Addition: Add the desired anhydrous and degassed solvent (e.g., dioxane, toluene, 2-MeTHF, or DMF) to each vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Base Addition: Add the base to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.). For aqueous systems, prepare a stock solution of the base in degassed water.

  • Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring and Analysis: Monitor the reaction progress by TLC, GC, or LC-MS. Upon completion, quench the reaction and analyze the crude mixture to determine the conversion and yield of the desired product.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura reaction, highlighting the crucial role of the base in the transmetalation step.[23]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Ar-Pd(II)-X_L_n Ar-Pd(II)-X (L_n) Oxidative_Addition->Ar-Pd(II)-X_L_n Transmetalation Transmetalation Ar-Pd(II)-X_L_n->Transmetalation Ar-Pd(II)-Ar'_L_n Ar-Pd(II)-Ar' (L_n) Transmetalation->Ar-Pd(II)-Ar'_L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product Base Base Boronate [Ar'B(OH)_3]⁻ Base->Boronate Activates Boronic_Acid Ar'B(OH)_2 Boronic_Acid->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Decision Tree for Solvent and Base Selection

This workflow provides a logical approach to selecting initial reaction conditions.

Condition_Selection start Start: Define Substrates (Aryl Halide & Boronic Acid) steric_check Are substrates sterically hindered? start->steric_check base_sensitive_check Are substrates base-sensitive? steric_check->base_sensitive_check No strong_base Use strong base: K₃PO₄ or t-BuOK steric_check->strong_base Yes standard_base Start with standard base: K₂CO₃ or Cs₂CO₃ base_sensitive_check->standard_base No mild_base Use mild base: KF or NaHCO₃ base_sensitive_check->mild_base Yes high_boiling_solvent Use high-boiling solvent: Toluene or Xylenes strong_base->high_boiling_solvent standard_solvent Use common solvent: Dioxane/H₂O or Toluene/H₂O standard_base->standard_solvent mild_base->standard_solvent

Caption: A decision-making guide for initial condition selection.

References

Technical Support Center: The Researcher's Guide to Boronic Acid Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support and field-proven insights into the proper handling and storage of moisture-sensitive boronic acids. Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their sensitivity to environmental conditions, particularly moisture, is a frequent source of experimental irreproducibility and low reaction yields. This guide will equip you with the knowledge to mitigate these challenges, ensuring the integrity of your reagents and the success of your research.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of boronic acid stability and handling.

Q1: What makes boronic acids so sensitive to moisture?

A1: The moisture sensitivity of boronic acids stems from their inherent tendency to undergo a reversible dehydration reaction to form cyclic trimeric anhydrides known as boroxines.[1][2] This process involves the condensation of three boronic acid molecules with the elimination of three water molecules.[3] The equilibrium between the boronic acid and its corresponding boroxine can be influenced by factors such as temperature and the presence of water.[4][5] While boroxine formation is reversible upon exposure to water, the presence of significant amounts of boroxine can lead to inaccurate quantification of the active boronic acid and may negatively impact reaction kinetics and yields.

Q2: How can I visually identify a degraded boronic acid?

A2: While a definitive assessment of purity requires analytical techniques, there are some physical signs that may indicate degradation. Boronic acids are typically free-flowing crystalline solids. Clumping or caking of the solid is a strong indicator of moisture absorption.[6][7] In some cases, a change in color or the appearance of an oily residue may also suggest decomposition. However, it is important to note that many boronic acids can degrade without obvious visual cues.

Q3: What are the ideal storage conditions for moisture-sensitive boronic acids?

A3: Proper storage is paramount to preserving the integrity of boronic acids. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Room temperature (15–25°C / 59–77°F)[6]Avoids acceleration of degradation pathways.[6]
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Light Store in opaque containers away from direct light[6]Minimizes potential for light-induced degradation.
Container Tightly sealed, airtight containers (e.g., screw-top lids)[6]Prevents ingress of moisture from the ambient environment.[6]
Humidity Store in a desiccator or dry boxMaintains a low-humidity environment to prevent water absorption.[6]

Q4: Besides boroxine formation, what other degradation pathways should I be aware of?

A4: Beyond boroxine formation, two other significant degradation pathways can affect boronic acids:

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[8] This side reaction is a common cause of low yields in cross-coupling reactions and is particularly prevalent with electron-deficient or heteroaromatic boronic acids.[8][9][10]

  • Oxidation: The carbon-boron bond can be susceptible to oxidation, leading to the formation of phenols or other oxygenated byproducts.[11] This is why handling under an inert atmosphere is crucial, as it excludes both moisture and oxygen.[9]

Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer format to address specific problems you might encounter during your experiments.

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield, and I suspect the boronic acid is the culprit. What should I investigate first?

A1: When troubleshooting a low-yielding Suzuki-Miyaura reaction, a systematic evaluation of your boronic acid's quality and handling is a critical first step.

Workflow for Troubleshooting Low Yields in Suzuki-Miyaura Coupling

G cluster_0 Initial Checks cluster_1 Boronic Acid Assessment cluster_2 Corrective Actions cluster_3 Reaction Optimization Start Low Yield Observed Reagent_Check Assess Boronic Acid Quality Start->Reagent_Check Suspect Reagent Visual_Inspection Visual Inspection (Clumping, Discoloration) Reagent_Check->Visual_Inspection Purity_Analysis Analytical Check (NMR, HPLC, Titration) Visual_Inspection->Purity_Analysis Degradation Suspected Use_Fresh Use Fresh Reagent Purity_Analysis->Use_Fresh Impurity Confirmed Purify Purify Existing Stock Purity_Analysis->Purify Impurity Confirmed Use_Protected Use Protected Boronic Acid (e.g., Pinacol or MIDA ester) Purity_Analysis->Use_Protected Persistent Instability Optimize_Conditions Optimize Reaction Conditions (Inert Atmosphere, Degassed Solvents) Use_Fresh->Optimize_Conditions Purify->Optimize_Conditions Use_Protected->Optimize_Conditions End Improved Yield Optimize_Conditions->End

Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yields.

Q2: I've noticed significant homocoupling of my boronic acid in my reaction. How can I minimize this side reaction?

A2: Homocoupling, the self-coupling of two boronic acid molecules, is a common side reaction that consumes your starting material and complicates purification.[12] It is often promoted by the presence of oxygen or Pd(II) species.[13][14] To minimize homocoupling, ensure your reaction is thoroughly degassed to remove oxygen, and consider using a Pd(0) source or a precatalyst that is efficiently reduced to the active Pd(0) state.[15]

Q3: My boronic acid is known to be particularly unstable. Are there alternatives to using it directly?

A3: Yes, for notoriously unstable boronic acids, such as some 2-heterocyclic, vinyl, and cyclopropyl derivatives, using a more stable surrogate is a highly effective strategy.[16][17] Common protecting groups that form more stable boronic esters include:

  • Pinacol esters: These are widely used and offer increased stability, often allowing for easier purification.[18]

  • MIDA (N-methyliminodiacetic acid) esters: These are exceptionally stable and can be stored on the benchtop. They are designed for slow release of the active boronic acid under the reaction conditions, which can be advantageous for preventing decomposition.[16]

  • Potassium trifluoroborate salts: These are another class of stable, crystalline solids that can be used in place of the corresponding boronic acids.[15]

Experimental Protocols

Protocol 1: Aliquoting and Storing a New Bottle of Moisture-Sensitive Boronic Acid

  • Preparation: Move the sealed bottle of boronic acid, a set of appropriately sized, pre-dried vials with screw caps, a balance, and spatulas into an inert atmosphere glovebox.

  • Inert Atmosphere: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon).

  • Aliquoting: Carefully open the main bottle of boronic acid. Weigh the desired amount of boronic acid into each pre-dried vial.

  • Sealing: Tightly seal each vial with its screw cap. For added protection, you can wrap the cap with paraffin film.

  • Labeling: Clearly label each vial with the name of the boronic acid, the amount, and the date it was aliquoted.

  • Storage: Store the aliquoted vials in a desiccator inside a cabinet, away from heat and light.[6][19] The main stock bottle should also be tightly resealed and stored under the same conditions.

Protocol 2: Preparing a Moisture-Sensitive Boronic Acid for a Reaction

  • Glassware Preparation: Ensure all glassware for the reaction is thoroughly dried in an oven and cooled under a stream of inert gas.[20]

  • Inert Atmosphere Setup: Assemble the reaction apparatus and purge it with an inert gas (argon or nitrogen) using a Schlenk line or a balloon.[21][22] Maintain a slight positive pressure of the inert gas throughout the experiment.[23]

  • Reagent Addition:

    • If you are using a solid boronic acid, briefly remove the septum or stopper and add the boronic acid to the reaction flask under a positive flow of inert gas.

    • If you are adding a solution of the boronic acid, use a dry, gas-tight syringe to transfer the solution from a sealed container to the reaction flask through a septum.

  • Solvent Addition: Use anhydrous, degassed solvents for the reaction. Solvents can be degassed by sparging with an inert gas or by the freeze-pump-thaw method.

  • Reaction Initiation: Once all reagents and solvents have been added under an inert atmosphere, proceed with your reaction protocol (e.g., heating, stirring).

Understanding Boronic Acid Degradation: The Formation of Boroxines

The primary degradation pathway for boronic acids in the presence of trace moisture is the formation of a six-membered ring called a boroxine. This is a reversible equilibrium, but the presence of boroxine can significantly impact the stoichiometry of your reaction.

G cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer cluster_2 Water 3 R-B(OH)2 3 x Boronic Acid Boroxine Boroxine (RBO)3 3 R-B(OH)2->Boroxine Dehydration Boroxine->3 R-B(OH)2 Hydrolysis 3 H2O 3 x Water Boroxine->3 H2O +

References

protecting boronic acid groups with diethanolamine for improved stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for boronic acid protection using diethanolamine (DEA). This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the stability, handling, and utility of boronic acids in their synthetic workflows. Here, you will find answers to common questions, solutions to experimental challenges, and detailed protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why should I protect my boronic acid with diethanolamine?

A1: Boronic acids are versatile reagents, but many are prone to decomposition pathways like oxidation and protodeboronation, especially unstable derivatives such as some heteroaryl, vinyl, and cyclopropyl boronic acids.[1][2] Many are also difficult to handle and purify due to their propensity to form cyclic, trimeric anhydrides (boroxines) upon dehydration.[3]

Protection with diethanolamine converts the trigonal planar, sp²-hybridized boronic acid into a stable, tetracoordinate, sp³-hybridized zwitterionic complex, often referred to as a DABO boronate.[3][4][5] This structural change offers several key advantages:

  • Enhanced Stability: DEA boronates are typically air-stable, crystalline solids that are resistant to decomposition and can be stored for extended periods at room temperature with no noticeable degradation.[1][3][6]

  • Ease of Handling & Purification: The formation of the DEA adduct often results in a crystalline solid that precipitates from common organic solvents, providing a simple and efficient method for purification by filtration, avoiding the need for chromatography.[3][4]

  • Improved Stoichiometry: As stable, well-defined solids, DEA boronates allow for more accurate and reproducible reaction stoichiometry compared to boronic acids of uncertain purity or hydration state.[3]

Q2: How does the diethanolamine protection mechanism work?

A2: The protection is a transesterification reaction where the two hydroxyl groups of diethanolamine react with the boronic acid. The nitrogen atom of diethanolamine then forms a dative coordinate bond with the electron-deficient boron atom. This intramolecular coordination creates a stable bicyclic structure, changing the boron's geometry from trigonal planar to tetrahedral.[4][5] This tetracoordinate structure shields the boron center from unwanted reactions, contributing to its enhanced stability.[5]

Caption: Mechanism of Diethanolamine Protection.

Q3: How does diethanolamine protection compare to other methods like pinacol or MIDA esters?

A3: Each protecting group has distinct advantages and is suited for different applications. The choice depends on the required stability, intended subsequent reactions, and deprotection conditions.

Protecting GroupKey AdvantagesCommon Limitations
Diethanolamine (DEA) - Excellent stability, often crystalline.[3] - Simple, high-yielding formation.[3] - Facile deprotection under mild acidic conditions.[4][5] - Can often be used directly in Suzuki-Miyaura couplings.[3][6]- Not as inert as MIDA for multi-step sequences requiring harsh reagents.
Pinacol (Bpin) - Most common protecting group.[7] - Good stability for chromatography.[2][7] - Can be installed directly via Miura or Hartwig borylation.[7]- Often oily and difficult to crystallize.[8] - Deprotection can be sluggish or require harsh conditions.[4][7] - Transmetalation in couplings can be slower than for boronic acids.[3]
N-Methyliminodiacetic Acid (MIDA) - Exceptionally stable to a wide range of reagents (e.g., strong base, oxidants), enabling multi-step synthesis.[9][10] - Allows for "slow-release" cross-coupling.[1]- Formation can require more forcing conditions (e.g., heating with azeotropic water removal).[3] - Deprotection requires aqueous base.[9][10]

Q4: Can I use the DEA-protected boronate directly in a Suzuki-Miyaura cross-coupling reaction?

A4: Yes, in many cases. DEA boronates can often be used directly as coupling partners in Suzuki-Miyaura reactions, particularly when the reaction is performed in the presence of water or a protic co-solvent.[3][6] The prevailing hypothesis is that the DEA boronate hydrolyzes in situ under the aqueous basic conditions of the coupling reaction to generate the active boronic acid species required for transmetalation to the palladium catalyst.[3] Using anhydrous conditions may lead to reduced yields, supporting the need for hydrolysis to occur for efficient coupling.[3]

Troubleshooting Guide

Q5: My diethanolamine boronate is not precipitating or is forming an oil. What should I do?

A5: This is a common issue that can often be resolved by adjusting the reaction and workup conditions.

  • Problem: The DEA boronate is soluble in the reaction solvent.

    • Causality: The polarity of the solvent is too high, keeping the zwitterionic DEA boronate in solution. The reaction to form the adduct is an equilibrium; precipitation drives the reaction to completion.

    • Solution: The protection reaction is often performed in a nonpolar solvent like diethyl ether or dichloromethane to facilitate precipitation.[3][4] If you used a more polar solvent like THF or methanol, try removing it under reduced pressure and replacing it with ether, hexane, or ethyl acetate. Triturating the crude residue or oil with a nonpolar solvent can induce crystallization.[3]

  • Problem: The concentration of reactants is too low.

    • Causality: The product may be below its saturation point.

    • Solution: Concentrate the reaction mixture. If an oil persists, attempt trituration with a nonpolar solvent as described above.

  • Problem: Impurities are inhibiting crystallization.

    • Causality: Excess diethanolamine, residual water, or impurities from the starting boronic acid can interfere with lattice formation.

    • Solution: Ensure you are using a 1:1 stoichiometry of boronic acid to diethanolamine.[3] Excess diethanolamine can sometimes be removed by washing the crude solid with a solvent in which the product has low solubility, such as ethyl acetate.[3] If the starting boronic acid is impure, consider purifying it first or attempting to crystallize the DEA adduct from a different solvent system.

Q6: The yield of my DEA boronate is low. What are the likely causes?

A6: Low yields typically point to an incomplete reaction or loss of product during isolation.

G start Low Yield of DEA Boronate incomplete_rxn Incomplete Reaction start->incomplete_rxn loss_on_workup Loss During Workup start->loss_on_workup sub_stoich Incorrect Stoichiometry (Check molar equivalents) incomplete_rxn->sub_stoich sub_time Insufficient Reaction Time (Monitor by TLC/NMR) incomplete_rxn->sub_time sub_sterics Steric Hindrance (e.g., 2,6-disubstituted aryl) incomplete_rxn->sub_sterics sub_solubility Product is Soluble in Wash Solvent loss_on_workup->sub_solubility sub_transfer Mechanical Losses (During filtration/transfers) loss_on_workup->sub_transfer

Caption: Troubleshooting Low Yields.
  • Check Stoichiometry: Use a slight excess (e.g., 1.0-1.1 equivalents) of diethanolamine to ensure the boronic acid is fully consumed.[4]

  • Monitor the Reaction: Don't assume a standard reaction time. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or another suitable method. The reaction is often complete within 30 minutes.[4]

  • Consider Steric Hindrance: Extremely bulky boronic acids, such as those with substitution at both ortho positions (e.g., 2,6-dimethylphenylboronic acid), may fail to form the DEA adduct due to steric hindrance preventing the formation of the tetrahedral boronate.[3]

  • Review Your Isolation Technique: Ensure the precipitate is not partially soluble in your filtration wash solvent. Wash with a minimal amount of cold, nonpolar solvent.

Q7: I'm struggling with the deprotection step. The hydrolysis is slow or incomplete.

A7: Successful deprotection relies on efficiently breaking the B-N and B-O bonds to regenerate the free boronic acid.

  • Problem: Inefficient hydrolysis.

    • Causality: The DEA boronate requires acidic conditions to protonate the nitrogen, which breaks the dative B-N bond and facilitates hydrolysis. The biphasic nature of the reaction can also limit the rate if mixing is poor.

    • Solution: A common and effective method is to suspend or dissolve the DEA boronate in an organic solvent (like diethyl ether) and wash it with a dilute aqueous acid, such as 0.1 M to 1 M HCl.[4][5] Vigorous stirring is essential to maximize the interfacial area in a biphasic system. The reaction is typically fast, often complete in under 30 minutes.[4]

    • Pro Tip: Monitor the reaction by TLC. The free boronic acid will have a different Rf from the DEA adduct. Once the starting material is consumed, proceed with the extraction.

Q8: My boronic acid is decomposing during the acidic deprotection. How can I prevent this?

A8: Some boronic acids are inherently unstable, especially in polar protic or acidic media, and can undergo protodeboronation.[4][5]

  • Minimize Contact Time: Perform the acidic wash and extraction quickly. As soon as the reaction is complete by TLC, immediately proceed to the extraction and drying steps.

  • Use Milder Conditions: If strong acid is causing decomposition, try a milder acidic wash or use an ion-exchange resin to remove the diethanolamine.[11]

  • In Situ Trapping: For particularly unstable boronic acids, one strategy is to perform the deprotection in the presence of a trapping agent. For example, if the goal is to form a pinacol ester from an unstable acid, the DEA boronate can be hydrolyzed in a biphasic mixture of dilute acid and an organic solvent (e.g., hexanes) containing pinacol. The unstable boronic acid is formed at the interface and immediately trapped as the more stable pinacol ester.[4]

Q9: What are the best analytical methods to characterize my DEA boronate?

A9: Characterization can be straightforward, but some common techniques have limitations.

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): This is the most reliable method. In ¹H NMR, you will see characteristic shifts for the diethanolamine methylene protons.

  • X-Ray Crystallography: As DEA boronates are often crystalline, single-crystal X-ray diffraction provides definitive structural proof and confirms the tetrahedral geometry at the boron center.[4][5]

  • Mass Spectrometry (MS) & Elemental Analysis (EA): These can be problematic. DEA boronates may not fly well in MS, and elemental analysis results, particularly for carbon, can sometimes be consistently lower than theoretical values.[3] Therefore, reliance on NMR and, if possible, X-ray data is recommended for structural confirmation.

Detailed Experimental Protocols

Protocol 1: Protection of an Aryl Boronic Acid with Diethanolamine

This protocol is adapted from procedures described for the synthesis of various aryl and heteroaryl DABO boronates.[3]

  • Setup: To a round-bottom flask, add the aryl boronic acid (1.0 equiv).

  • Solvent Addition: Add a suitable solvent, such as dichloromethane or diethyl ether (approx. 0.2–0.5 M concentration). Stir to create a suspension.

  • Reagent Addition: Add diethanolamine (1.0–1.1 equiv) dropwise via syringe at room temperature.

  • Reaction: A white precipitate should begin to form within minutes.[4] Stir the suspension at room temperature for 30–60 minutes.

  • Monitoring: Monitor the reaction for the disappearance of the starting boronic acid by TLC.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any excess diethanolamine.[3]

  • Drying: Dry the crystalline product under vacuum to afford the pure DEA boronate.

Protocol 2: Transesterification from a Pinacol Boronate (Bpin)

This protocol is useful when starting from a Bpin ester to generate the DEA adduct, which can be an effective purification strategy.[4][12]

  • Setup: Dissolve or suspend the pinacol boronate ester (1.0 equiv) in diethyl ether in a round-bottom flask.

  • Reagent Addition: Add diethanolamine (1.1 equiv) to the solution/suspension.

  • Reaction & Precipitation: Stir at room temperature. A white precipitate of the DEA boronate will typically form within 30-60 minutes.

  • Completion: Allow the reaction to proceed until the starting Bpin ester is completely consumed as monitored by TLC or GC-MS.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the desired DEA boronate.

Protocol 3: Deprotection of a DEA Boronate

This protocol regenerates the free boronic acid using a mild acidic workup.[4][5]

  • Setup: Place the DEA boronate (1.0 equiv) in a separatory funnel or flask and add an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidification: Add dilute aqueous hydrochloric acid (e.g., 0.1 M or 1.0 M HCl).

  • Hydrolysis: Stir the biphasic mixture vigorously for 20–30 minutes at room temperature.

  • Monitoring: Check for the complete disappearance of the DEA boronate starting material by TLC.

  • Extraction: Once complete, separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the free boronic acid.

References

Technical Support Center: Overcoming Challenges in Suzuki Coupling of Sterically Hindered and Fluorinated Arenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for one of the more challenging subclasses of the Suzuki-Miyaura cross-coupling: reactions involving arenes that are both sterically congested and electronically modified by fluorine substituents. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve complex synthetic challenges.

The dual nature of this challenge—steric bulk impeding key catalytic steps and the robust nature of C-F bonds—requires a nuanced approach to reaction optimization. This guide is structured to help you diagnose problems, select the right components, and successfully synthesize your target molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions to quickly orient you to the core challenges.

Q1: My Suzuki coupling with a hindered, fluorinated arene is giving a very low yield. Where should I start troubleshooting?

A1: Low yields in these complex couplings typically trace back to one of three areas: the catalyst system, the reaction conditions, or substrate stability.

  • Catalyst & Ligand Ineffectiveness: Standard catalysts like Pd(PPh₃)₄ are often completely ineffective for these substrates.[1] The reaction requires a highly active catalyst, which is generated from a palladium source and a specialized ligand. The most critical first step is ensuring you are using a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type biarylphosphine like XPhos or SPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2][3] These are essential to promote both the difficult oxidative addition and the sterically hindered reductive elimination steps.[4][5]

  • Sub-Optimal Base or Solvent: The choice of base is critical. It must be strong enough to promote transmetalation but not so harsh that it causes side reactions.[6][7] A good starting point for difficult couplings is often potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] The solvent must solubilize all components; anhydrous, degassed dioxane, THF, or toluene are common choices.[3][6]

  • Side Reactions: The most common yield-reducing side reactions are protodeboronation (the boronic acid is replaced by a hydrogen) and homocoupling (two boronic acid molecules couple together).[2][5][6] These are often exacerbated by non-optimal bases, residual oxygen, or excessive heat.[5]

Q2: What is the bigger challenge: the steric hindrance or the C-F bond?

A2: This depends on the specific substrate, but generally, they present distinct and compounding challenges.

  • Steric Hindrance primarily inhibits the reductive elimination step, where the final C-C bond is formed and the product is released from the palladium center.[8] Bulky groups on both coupling partners make it difficult for them to come together, often requiring specialized bulky ligands that facilitate this step.[1][5]

  • The C-F bond is the strongest carbon-halogen bond, making the initial oxidative addition step extremely difficult.[9] This step is often the rate-limiting factor. C-F bond activation is typically only feasible when the arene is "activated" by other strong electron-withdrawing groups (e.g., a nitro group ortho to the fluorine).[9][10] For unactivated aryl fluorides, they are generally considered poor substrates compared to the much more reactive aryl chlorides, bromides, and iodides.[4]

In a molecule with both features (e.g., an ortho,ortho'-disubstituted aryl fluoride), you face a battle on two fronts: initiating the reaction is hard (C-F activation), and completing the catalytic cycle is slow (sterically hindered reductive elimination).

Q3: My starting materials are consumed, but I see a complex mixture of byproducts. What is likely happening?

A3: This classic symptom points towards competing side reactions out-pacing your desired product formation. The main culprits are:

  • Protodeboronation: This is the hydrolysis of the C-B bond, replacing it with a C-H bond. It is especially problematic with electron-deficient boronic acids and can be promoted by using certain bases or having excess water in the reaction.[6] Using more stable boronic esters (like pinacol or MIDA esters) or using milder bases like potassium fluoride (KF) can mitigate this.[6][11]

  • Homocoupling: This is the dimerization of your boronic acid partner to form a symmetric biaryl. This side reaction is often promoted by the presence of oxygen or if the reduction of the Pd(II) precatalyst to the active Pd(0) state is inefficient.[2][5] Ensuring your reaction is rigorously degassed and using a reliable Pd(0) source or an efficient precatalyst can minimize homocoupling.[2][5]

  • Dehalogenation: In this case, the aryl halide is reduced to an arene. This can occur in conjunction with boronic acid homocoupling, especially with challenging substrates.[12]

Part 2: In-Depth Troubleshooting Guide (By Symptom)

Symptom 1: No Reaction or Very Low Conversion of Aryl Halide
Question: I've run my reaction for 24 hours at 100 °C and my TLC/LC-MS shows primarily unreacted starting materials. What is the bottleneck and how do I overcome it?

Answer: This scenario strongly suggests a failure in the initial oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (or C-F) bond. This is the first and often rate-limiting step of the catalytic cycle.[5][13]

Causality & Solutions:

  • Insufficiently Active Catalyst: Your catalyst is not powerful enough to break the C-X bond.

    • Upgrade Your Ligand: This is the most crucial variable. For hindered systems, especially those involving aryl chlorides or fluorides, standard ligands like PPh₃ are inadequate.[14] You must use a modern, bulky, and electron-rich ligand. These ligands stabilize the Pd(0) center and promote the formation of the highly reactive, coordinatively unsaturated species needed for oxidative addition.[1][4]

    • Switch to a Pre-formed Catalyst: Using a well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can offer better reproducibility and ensure more efficient generation of the active Pd(0) species compared to mixing a Pd(II) source like Pd(OAc)₂ with a ligand.[15]

  • Inertia of the C-F Bond: If you are attempting to couple an aryl fluoride, the challenge is immense due to the high bond dissociation energy.

    • Check for Activating Groups: Successful C-F couplings often require the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the fluorine, which makes the carbon more electrophilic and susceptible to oxidative addition.[10]

    • Consider Alternative Halides: If synthetically feasible, using the analogous aryl bromide or iodide will dramatically increase the rate of oxidative addition. The general reactivity trend is I > Br > OTf >> Cl >> F.[6]

  • Incorrect Palladium Source:

    • If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) catalyst may be failing.[5] This reduction step can sometimes be inefficient. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial, though these reagents can have their own stability issues.[16][17]

Visualizing the Challenge: The Suzuki Catalytic Cycle for Hindered/Fluorinated Arenes

Suzuki_Cycle cluster_challenges Key Challenges Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X(L)₂ Pd0->OA_Complex Oxidative Addition Ar-X TM_Complex Ar-Pd(II)-Ar'(L)₂ OA_Complex->TM_Complex Transmetalation Ar'-B(OR)₂ + Base OA_Challenge Extremely slow for C-F bonds. Hindered by ortho-substituents. TM_Complex->Pd0 Reductive Elimination Ar-Ar' RE_Challenge Severely inhibited by steric bulk on Ar and Ar'. Often rate-limiting.

Caption: The Suzuki cycle highlighting difficult steps for hindered/fluorinated arenes.

Symptom 2: Good Conversion, But Low Product Yield and Major Byproducts
Question: My aryl halide is mostly consumed, but the yield of my desired biaryl is <30%. I've identified the corresponding dehalogenated arene and a homocoupled dimer of my boronic acid. How can I suppress these side reactions?

Answer: This outcome indicates that the catalytic cycle is initiating (oxidative addition is working), but competing decomposition or side-reaction pathways are faster than the productive transmetalation and reductive elimination steps.

Causality & Solutions:

  • Protodeboronation is Dominant: The boronic acid is decomposing before it can participate in transmetalation.

    • Change the Base: The base's role is to form a more nucleophilic "ate" complex with the boronic acid, facilitating transmetalation.[11][18] However, strong bases or the presence of water can hydrolyze the boronic acid.[6] Switch to a milder, less nucleophilic base. Anhydrous K₃PO₄ or Cs₂CO₃ are excellent choices.[2] In some cases, fluoride sources like KF or CsF are effective.[6]

    • Use a More Stable Boron Reagent: Boronic acids can be unstable.[5] Converting them to their corresponding pinacol ester, MIDA boronate, or trifluoroborate salt significantly increases their stability towards protodeboronation.[6] These reagents then slowly release the active boronic acid species in situ.

    • Minimize Water: While some protocols use aqueous base mixtures, for sensitive substrates, it's best to use anhydrous conditions with an anhydrous base to minimize the proton source for this side reaction.[6]

  • Homocoupling is Prevalent:

    • Ensure Rigorous Inert Atmosphere: Oxygen is a known promoter of boronic acid homocoupling.[2][5] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and that the reaction is set up and run under a positive pressure of an inert gas like argon or nitrogen.[16]

    • Optimize Catalyst Loading: Sometimes, very high catalyst loadings or inefficient precatalyst activation can lead to higher concentrations of Pd(II) species that promote homocoupling.[5]

Troubleshooting Workflow

Troubleshooting_Flowchart start Low Yield in Suzuki Coupling check_conversion Analyze Crude Reaction: What is the main issue? start->check_conversion no_reaction No/Low Conversion (>70% SM remaining) check_conversion->no_reaction Low Conversion byproducts High Conversion, Major Byproducts check_conversion->byproducts Byproducts solution_oa Focus on Oxidative Addition no_reaction->solution_oa solution_side_reactions Focus on Suppressing Side Reactions byproducts->solution_side_reactions action_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos, NHC) solution_oa->action_ligand action_temp Increase Temperature (e.g., 100-120 °C) action_ligand->action_temp action_halide If using Ar-F or Ar-Cl, switch to Ar-Br or Ar-I action_temp->action_halide action_base Switch to Milder Base (K₃PO₄, Cs₂CO₃, KF) solution_side_reactions->action_base action_boron Use More Stable Boron Reagent (Pinacol Ester, MIDA Boronate) action_base->action_boron action_inert Ensure Rigorous Degassing & Inert Atmosphere action_boron->action_inert

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Part 3: Key Parameter Optimization Tables

Table 1: Ligand Selection for Hindered/Fluorinated Arenes
Ligand ClassExample(s)Key StrengthsBest For...Citation(s)
Bulky Biaryl Monophosphines XPhos, SPhos, RuPhosExcellent activity, promotes both oxidative addition and reductive elimination. The gold standard for difficult couplings.General-purpose for di-, tri-, and tetra-ortho-substituted biaryls. Effective for aryl chlorides and bromides.[1][8][16]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, highly active and thermally stable. Can be superior for extremely hindered substrates.Tetra-ortho-substituted biaryls and challenging C-Cl activation.[3][11]
Specialized Bulky Ligands BI-DIME, AntPhosDesigned specifically to prevent side reactions like isomerization in alkyl couplings or for extremely challenging aryl-aryl couplings.Cases where common Buchwald ligands fail; sterically demanding aryl-alkyl couplings.[1][19][20]
Traditional Phosphines P(t-Bu)₃, PCy₃Simple, electron-rich, and effective for some less-hindered systems.Moderately hindered aryl bromides/triflates. Generally less effective than biarylphosphines for the target application.[21]
Table 2: Base Selection Guide
BaseStrengthCommon SolventsKey ConsiderationsCitation(s)
K₃PO₄ ModerateDioxane/H₂O, Toluene, THFExcellent general-purpose base for difficult couplings. Often provides a good balance of reactivity and low side reactions.[2]
Cs₂CO₃ ModerateDioxane, DMF, TolueneHighly soluble and effective. A common alternative to K₃PO₄.[1]
K₂CO₃ / Na₂CO₃ MildDioxane/H₂O, DMF/H₂OStandard bases for simpler couplings. May not be strong enough for hindered substrates but can be tried to minimize protodeboronation.[2][22]
t-BuOK / NaOtBu StrongDioxane, Toluene (anhydrous)Use with caution. Necessary for extremely challenging couplings but can promote side reactions. Requires strictly anhydrous conditions.[3][16]
KF / CsF MildDioxane, THFFluoride bases can be effective, particularly with boronic esters or trifluoroborates, and minimize protodeboronation.[6][11]

Part 4: Example Experimental Protocol

This is a generalized procedure for a challenging Suzuki-Miyaura coupling of a di-ortho-substituted aryl bromide with a fluorinated arylboronic acid. It must be optimized for specific substrates.

Reaction: Coupling of 2-bromomesitylene with 4-fluorophenylboronic acid.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried

  • 2-bromomesitylene

  • 4-fluorophenylboronic acid

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • Reagent Preparation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add K₃PO₄ (2.0-3.0 equivalents), 4-fluorophenylboronic acid (1.2-1.5 equivalents), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere Setup: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with high-purity argon gas. Repeat this evacuate/backfill cycle a total of three times to ensure a completely inert atmosphere.[16]

  • Reagent Addition: Under a positive pressure of argon, add 2-bromomesitylene (1.0 equivalent) via syringe. Following this, add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.[16]

  • Reaction Execution: Place the sealed flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing via TLC or LC-MS to observe the consumption of the starting aryl bromide.[2]

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts. Wash the organic solution with water and then with brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

Validation & Comparative

A Senior Application Scientist's Guide to Phenylboronic Acid Reactivity: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Phenylboronic acids, as indispensable reagents in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, are frequently subjected to fluorination. This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated phenylboronic acids. We will explore the fundamental electronic effects governing their behavior, present supporting experimental data on their acidity (pKa), and offer a detailed protocol for a comparative reactivity study using a model Suzuki-Miyaura cross-coupling reaction. The central theme is a trade-off: while fluorination enhances the Lewis acidity of the boronic acid, a key factor for reactivity, it can also increase the propensity for undesirable side reactions such as protodeboronation.

The Fundamental Influence of Fluorine: Electronic Effects and Acidity

Fluorine's impact on the reactivity of a phenylboronic acid is a direct consequence of its potent electron-withdrawing inductive effect (-I) and its weaker, position-dependent electron-donating resonance effect (+M). This duality profoundly alters the Lewis acidity of the boron center, a critical parameter for the transmetalation step in many cross-coupling reactions.[3][4]

The acidity of a boronic acid, quantified by its pKa value, is a reliable indicator of its electrophilicity. A lower pKa signifies a stronger acid. The introduction of fluorine generally increases acidity (lowers pKa), but the magnitude of this effect is highly dependent on the substituent's position on the phenyl ring.[5]

  • ortho-Fluorine: Exerts a strong inductive effect and can form an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid. This interaction significantly stabilizes the boronate form, leading to a substantial increase in acidity.[3][5]

  • meta-Fluorine: The acid-strengthening effect is dominated by the inductive effect, as the resonance effect does not extend to the meta position.[5]

  • para-Fluorine: The inductive electron withdrawal is partially counteracted by the electron-donating resonance effect. This results in a less pronounced increase in acidity compared to the ortho and meta isomers.[3][5]

Figure 1: Positional Effects of Fluorine Substitution.

Quantitative Data: pKa Comparison

The following table summarizes the experimentally observed pKa values for various fluorinated phenylboronic acids, illustrating the impact of fluorine's position. A lower pKa value indicates a stronger Lewis acid.

Phenylboronic Acid DerivativeApproximate pKaKey Electronic Effect(s)
Phenylboronic acid~8.8Baseline
4-Fluorophenylboronic acid~8.77-I effect partially offset by +M effect[3]
3-Fluorophenylboronic acid~7.50Strong -I effect[6]
2-Fluorophenylboronic acid~7.00Strong -I effect + Intramolecular H-bond[5]
2,3,4,6-Tetrafluorophenylboronic acid~6.17Cumulative -I effects[3]

Table 1: Comparison of pKa values for fluorinated and non-fluorinated phenylboronic acids.

Reactivity in Practice: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds, making it an ideal platform to compare the reactivity of these boronic acids.[7] The key step where the boronic acid's nature comes into play is transmetalation .

Suzuki_Cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)-X L_n pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)-Ar' L_n pd2_aryl->pd2_trans Transmetalation (Key Step) product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration reagents Ar-X (Aryl Halide) boronic_acid Ar'-B(OH)₂ (Boronic Acid) + Base

Figure 2: The Suzuki-Miyaura Catalytic Cycle.

During transmetalation, the organic group is transferred from the boron atom to the palladium(II) center. This process is generally facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex. A more Lewis acidic boronic acid can undergo this activation and subsequent transfer more readily.

The Fluorine Advantage: The increased Lewis acidity of fluorinated phenylboronic acids can lead to faster rates of transmetalation, potentially resulting in shorter reaction times and higher efficiency.[4]

The Fluorine Caveat: Stability and Side Reactions The primary drawback of increased acidity is the heightened susceptibility to protodeboronation .[8] This is a side reaction where the carbon-boron bond is cleaved by a proton source (often water, facilitated by the base), replacing the boronic acid group with a hydrogen atom.[7][9] Highly electron-deficient aryl boronic acids, such as polyfluorinated derivatives, are particularly prone to this decomposition pathway, which consumes the starting material and reduces the overall yield.[10][11]

Experimental Protocol: A Comparative Reactivity Study

This protocol provides a framework for objectively comparing the reactivity of phenylboronic acid, 2-fluorophenylboronic acid, 3-fluorophenylboronic acid, and 4-fluorophenylboronic acid in a model Suzuki-Miyaura coupling reaction. The experiment is designed to be self-validating by running all reactions in parallel under identical conditions.

Objective:

To determine the relative reactivity and yield of fluorinated vs. non-fluorinated phenylboronic acids in the coupling with 4-bromoanisole.

Materials:
  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 4-Bromoanisole

  • Phenylboronic acid

  • 2-Fluorophenylboronic acid

  • 3-Fluorophenylboronic acid

  • 4-Fluorophenylboronic acid

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Dodecane (internal standard for GC analysis)

  • Reaction vials (e.g., 8 mL) with screw caps and PTFE septa

  • Stir bars

Workflow Diagram

Experimental_Workflow start Start: Prepare Stock Solutions setup Reaction Setup: Add reagents to 4 parallel vials (1 for each boronic acid) start->setup react Inert Atmosphere: Purge with Argon/Nitrogen Seal Vials setup->react heat Reaction: Heat at 100 °C with stirring react->heat sampling Time-Course Sampling: Withdraw aliquots at t = 0, 1h, 2h, 4h heat->sampling quench Quench & Workup: Add water, extract with Ethyl Acetate sampling->quench analyze Analysis: GC-FID with internal standard quench->analyze end End: Compare Yields & Rates analyze->end

Figure 3: Experimental Workflow for Comparative Study.

Step-by-Step Procedure:
  • Catalyst Pre-mixing (Optional but recommended for consistency): In a glovebox or under an inert atmosphere, mix Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and PPh₃ (10.5 mg, 0.04 mmol, 8 mol%).

  • Reaction Setup:

    • Arrange four reaction vials, each containing a small stir bar. Label them clearly (e.g., PBA, 2-F-PBA, 3-F-PBA, 4-F-PBA).

    • To each vial, add:

      • The pre-mixed catalyst.

      • 4-Bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv).

      • The respective boronic acid (0.6 mmol, 1.2 equiv).

      • Potassium carbonate (207 mg, 1.5 mmol, 3.0 equiv).

      • Dodecane (internal standard, ~50 µL, precisely weighed).

  • Solvent Addition and Inerting:

    • To each vial, add anhydrous 1,4-dioxane (2.0 mL) and deionized water (0.5 mL).

    • Seal each vial with a cap.

    • Purge each vial with argon or nitrogen for 5-10 minutes by bubbling the gas through the solution via a long needle, with a short needle serving as an outlet.

  • Reaction and Monitoring:

    • Place all four vials in a pre-heated reaction block or oil bath at 100 °C.

    • Begin stirring at a consistent rate (~500 RPM).

    • Using a syringe, withdraw a small aliquot (~50 µL) from each vial at specified time points (e.g., 1h, 2h, 4h, and 8h).

  • Sample Workup and Analysis:

    • Quench each aliquot in a vial containing water (1 mL) and ethyl acetate (1 mL).

    • Vortex thoroughly and allow the layers to separate.

    • Analyze the organic layer by Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Calculate the yield of the biaryl product relative to the internal standard.

Interpreting the Results

By plotting the product yield versus time for each of the four reactions, you can directly compare their reaction rates.

  • Initial Rate: The 2- and 3-fluorophenylboronic acids are expected to show a higher initial reaction rate due to their lower pKa values, indicating faster transmetalation.

  • Final Yield: The final yield may tell a different story. If significant protodeboronation occurs, the reactions with the more acidic fluorinated boronic acids might plateau at a lower overall yield compared to the non-fluorinated or 4-fluoro- versions, which are generally more stable.[9][10]

This comparative approach provides a clear, self-validating picture of the reactivity-stability trade-off, allowing researchers to make informed decisions when selecting reagents for complex syntheses.

References

A Comparative Analysis of (4-Amino-3-fluorophenyl)boronic Acid and Its Positional Isomers for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Selecting the Optimal Aminofluorophenylboronic Acid Isomer

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and amino groups into aromatic scaffolds is a cornerstone of molecular design. Aminofluorophenylboronic acids serve as critical building blocks in this endeavor, offering a versatile handle for constructing complex architectures, most notably through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.[1] The precise placement of the amino and fluoro substituents on the phenylboronic acid ring, however, is not a trivial choice. It profoundly dictates the molecule's electronic properties, steric profile, and ultimately, its reactivity and performance in synthetic applications.

This guide provides an in-depth comparative analysis of (4-Amino-3-fluorophenyl)boronic acid and its key positional isomers, (3-Amino-4-fluorophenyl)boronic acid and (4-Amino-2-fluorophenyl)boronic acid. We will dissect the nuanced differences in their physicochemical properties, reactivity in Suzuki-Miyaura coupling, and stability, supported by experimental data and established chemical principles. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in selecting the optimal isomer for their specific synthetic and therapeutic targets.

Understanding the Players: Isomeric Structures and Fundamental Properties

The three isomers possess the same molecular formula (C₆H₇BFNO₂) and molecular weight (154.94 g/mol ) but differ in the substitution pattern on the phenyl ring. This seemingly subtle difference has significant consequences for their chemical behavior.

isomers cluster_4A3F This compound cluster_3A4F (3-Amino-4-fluorophenyl)boronic acid cluster_4A2F (4-Amino-2-fluorophenyl)boronic acid node_4A3F node_4A3F node_3A4F node_3A4F node_4A2F node_4A2F

Figure 1: Chemical structures of the three positional isomers of aminofluorophenylboronic acid.

A summary of their fundamental physicochemical properties is presented below. It is important to note that these reagents are often supplied as hydrochloride salts or pinacol esters to enhance stability.[2][3][4]

PropertyThis compound(3-Amino-4-fluorophenyl)boronic acid(4-Amino-2-fluorophenyl)boronic acid
CAS Number 494752-42-0[5]873566-75-7[4]921211-27-0
Molecular Formula C₆H₇BFNO₂C₆H₇BFNO₂C₆H₇BFNO₂
Molecular Weight 154.94 g/mol 154.93 g/mol [4]154.94 g/mol
Appearance SolidWhite to off-white solid[6]Solid

The Decisive Factor: Acidity (pKa) and its Impact on Reactivity

The Lewis acidity of the boronic acid moiety is a critical parameter governing its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling.[7] A lower pKa indicates a more Lewis acidic boron center, which can facilitate the formation of the boronate anion required for efficient transmetalation. The pKa is highly sensitive to the electronic effects of the substituents on the aromatic ring.

A key experimental finding by Asher et al. (2003) demonstrated that the acetamido derivative of This compound exhibits a pKa of 7.8 .[8][9] This is a significantly lower pKa than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), a direct consequence of the electron-withdrawing nature of the fluorine atom.[8] This lowered pKa is advantageous for applications requiring activity at physiological pH, such as in the development of glucose sensors.[8][9]

  • -F (Fluoro) group: Exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net effect is electron-withdrawing, which increases the Lewis acidity of the boron and lowers the pKa.

  • -NH₂ (Amino) group: Exerts a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+R). The net effect is strongly electron-donating.

Predicted pKa Ranking:

  • (4-Amino-2-fluorophenyl)boronic acid (Lowest pKa): The fluorine atom is ortho to the boronic acid. This proximity allows for a strong, direct inductive pull on the C-B bond, significantly increasing the Lewis acidity.

  • This compound (Intermediate pKa): The fluorine is meta to the boronic acid. Its inductive effect is still significant, leading to a pKa lower than that of the unsubstituted analog. The reported pKa of 7.8 for its derivative supports this.[8][9]

  • (3-Amino-4-fluorophenyl)boronic acid (Highest pKa): The fluorine is para to the boronic acid. In this position, the electron-donating resonance effect of the fluorine can partially counteract its inductive effect, leading to a less pronounced increase in acidity compared to the other isomers. Furthermore, the amino group is meta to the boronic acid, and its strong electron-donating resonance effect will decrease the Lewis acidity of the boron center.

Performance in the Field: Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a new carbon-carbon bond.[10] The success and efficiency of this reaction are highly dependent on the structure of the boronic acid isomer.

Suzuki_Workflow Start Reaction Setup Reagents Aryl Halide (Ar-X) Boronic Acid Isomer Pd Catalyst & Ligand Base (e.g., K2CO3) Start->Reagents Solvent Solvent System (e.g., Dioxane/H2O) Reagents->Solvent Reaction Heating under Inert Atmosphere Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Figure 2: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Factors Influencing Reactivity:

Electronic Effects: As discussed with pKa, the electron density on the phenyl ring is crucial.

  • Electron-withdrawing groups (like fluorine) can decrease the nucleophilicity of the organic group being transferred, potentially slowing the transmetalation step. However, they also increase the Lewis acidity of the boron, which can be beneficial.

  • Electron-donating groups (like the amino group) increase the nucleophilicity of the aryl group, which can favor transmetalation.

Steric Hindrance: The presence of substituents ortho to the boronic acid group can sterically hinder the approach of the palladium complex, slowing down or even inhibiting the reaction. This is a well-documented challenge in Suzuki-Miyaura couplings.

Isomer-Specific Reactivity Profile:
  • This compound: This isomer represents a favorable balance. The fluorine atom at the 3-position provides electronic activation (lowering the pKa) without introducing significant steric hindrance. The amino group at the 4-position is electron-donating, which can aid in the transmetalation step. This combination often leads to good reactivity and high yields in Suzuki couplings.

  • (3-Amino-4-fluorophenyl)boronic acid: With both substituents meta and para to the boronic acid, this isomer experiences the least steric hindrance. The electronic effects are a mix: the para-fluoro group has a moderate acidifying effect, while the meta-amino group is electron-donating. This isomer is expected to be a reliable coupling partner, particularly where steric bulk is a concern.

  • (4-Amino-2-fluorophenyl)boronic acid: This isomer presents the most significant challenge due to steric hindrance from the ortho-fluoro substituent. While electronically it is expected to be the most Lewis acidic, the steric clash with the palladium catalyst's ligands can severely impede the transmetalation step. Achieving high yields with this isomer often requires careful optimization of the catalyst system (e.g., using bulky, electron-rich phosphine ligands) and reaction conditions to overcome the steric barrier.

Stability and Handling: The Challenge of Protodeboronation

A common and often problematic side reaction for boronic acids, especially under the basic conditions of the Suzuki-Miyaura coupling, is protodeboronation .[11] This is the cleavage of the C-B bond by a proton source (often water), leading to the formation of the corresponding arene and boric acid, thus reducing the yield of the desired coupled product.

The susceptibility to protodeboronation is influenced by the electronic nature of the substituents:

  • Electron-rich arylboronic acids are generally more stable towards protodeboronation. The electron-donating amino group in all three isomers provides a degree of stabilization.

  • Electron-deficient arylboronic acids are more prone to this side reaction. The electron-withdrawing fluorine atom can increase the rate of protodeboronation.

Predicted Stability Ranking (against protodeboronation):

  • (3-Amino-4-fluorophenyl)boronic acid (Most Stable): The strong electron-donating amino group and the less pronounced activating effect of the para-fluoro group likely make this isomer the most robust against protodeboronation.

  • This compound (Intermediate Stability): A balance between the donating amino group and the meta-fluoro group.

  • (4-Amino-2-fluorophenyl)boronic acid (Least Stable): The strong inductive effect of the ortho-fluoro group makes the C-B bond most susceptible to cleavage.

To mitigate protodeboronation, it is crucial to use anhydrous solvents, degas the reaction mixture thoroughly, and use the boronic acid as fresh as possible. The use of boronic acid pinacol esters is a common strategy to increase stability and shelf-life, as they are less prone to protodeboronation.

Spectroscopic Characterization: The Utility of ¹⁹F NMR

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for characterizing these isomers.[12][13] Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, providing sharp signals over a wide chemical shift range.[12][13] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it an excellent probe for confirming the identity and purity of each isomer.

While specific, directly comparable ¹⁹F NMR data for all three isomers in the same solvent is not available in a single report, the general chemical shift ranges for aryl fluorides (Ar-F) can be informative.[12][13] The precise chemical shift for each isomer will be unique due to the different electronic contributions of the amino and boronic acid groups at various positions. This uniqueness allows for unambiguous identification and can be used to monitor reaction progress or degradation (e.g., protodeboronation, which would result in the disappearance of the starting material's signal and the appearance of a new signal for the resulting fluoroaniline).

Experimental Protocols: A Practical Guide

The following protocols are representative examples for performing a Suzuki-Miyaura coupling. Researchers must optimize conditions based on their specific aryl halide and the chosen isomer.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and should be adapted for each specific substrate combination.

Materials:

  • Aminofluorophenylboronic acid isomer (1.2 equivalents)

  • Aryl halide (Ar-X, where X = Br or I) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v), degassed

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, the aminofluorophenylboronic acid isomer, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture with vigorous stirring (typically 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

protocol_flow A Combine Reactants (Aryl Halide, Boronic Acid, Base) in reaction vessel B Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Add Degassed Solvent & Pd Catalyst B->C D Heat & Stir (80-100 °C) C->D E Monitor Reaction (TLC / LC-MS) D->E F Workup (Extraction & Washing) E->F Reaction Complete G Purification (Column Chromatography) F->G

Figure 3: Step-by-step experimental workflow for the Suzuki-Miyaura protocol.

Conclusion and Recommendations

The choice between this compound and its positional isomers is a strategic decision that hinges on a careful balance of electronic, steric, and stability factors.

  • This compound emerges as a robust and versatile choice for general applications. Its favorable electronic properties, conferred by the meta-fluoro substituent, lower its pKa to a useful range without introducing prohibitive steric hindrance, making it an excellent substrate for Suzuki-Miyaura couplings.[8][9]

  • (3-Amino-4-fluorophenyl)boronic acid is the recommended isomer when minimizing steric hindrance is the primary concern or when enhanced stability against protodeboronation is required. Its performance is expected to be reliable, though potentially less reactive than the 4-amino-3-fluoro isomer due to a likely higher pKa.

  • (4-Amino-2-fluorophenyl)boronic acid should be considered a specialist reagent. Its use is warranted when the specific substitution pattern is essential for the target molecule, but researchers must be prepared to invest significant effort in optimizing reaction conditions to overcome the substantial steric impediment of the ortho-fluoro group. The use of advanced, sterically demanding ligands in the catalyst system will likely be necessary.

By understanding the distinct personality of each isomer, researchers can harness their unique properties to accelerate drug discovery and streamline the synthesis of novel chemical entities.

References

A Comparative Guide to Spectroscopic Validation of (4-Amino-3-fluorophenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of (4-Amino-3-fluorophenyl)boronic Acid in Modern Drug Discovery

This compound and its derivatives represent a class of compounds with significant and expanding utility in medicinal chemistry.[1][2][3][4] Their unique structural features, particularly the presence of a boronic acid moiety, a fluorine atom, and an amino group, make them invaluable building blocks for the synthesis of novel therapeutic agents.[5][6] The boronic acid group is a key pharmacophore, known for its ability to form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins.[7] This interaction is fundamental to their application as enzyme inhibitors, with the notable example of Bortezomib, a proteasome inhibitor used in cancer therapy.[3][7] The fluorine substituent enhances the acidity of the boronic acid, which is crucial for its binding affinity to biological targets under physiological conditions.[5]

Given their pivotal role in the development of new drugs, the rigorous and unambiguous structural validation of this compound derivatives is of paramount importance. This guide provides a comparative analysis of the most pertinent spectroscopic techniques for their characterization, offering insights into the causality behind experimental choices and presenting supporting data to aid researchers in selecting the most appropriate methods for their specific needs.

The Spectroscopic Toolkit: A Multi-faceted Approach to Structural Elucidation

A comprehensive validation of this compound derivatives necessitates a multi-technique approach, as each spectroscopic method provides a unique piece of the structural puzzle. The primary techniques discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Workflow for Spectroscopic Validation

The logical progression of spectroscopic analysis is crucial for efficient and thorough characterization. The following workflow is recommended:

Caption: A typical workflow for the comprehensive spectroscopic validation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for the unambiguous elucidation of the molecular structure of this compound derivatives in solution.[8] A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a detailed picture of the atomic connectivity and chemical environment within the molecule.

¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern on the phenyl ring.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents (amino, fluoro, and boronic acid groups).

¹⁹F NMR: A Sensitive Probe for Fluorinated Compounds

Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic molecules.[9][10]

  • Causality in Experimental Choice: The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it easier to resolve and assign signals even in complex molecules.[10] This is particularly advantageous for identifying and distinguishing between different fluorinated derivatives.

  • Key Insights: The chemical shift of the fluorine atom in this compound derivatives is highly sensitive to the electronic environment of the aromatic ring. Any modification to the molecule will likely induce a change in the ¹⁹F chemical shift, making it an excellent reporter for successful derivatization. Furthermore, coupling between ¹⁹F and neighboring ¹H and ¹³C nuclei provides valuable information for confirming the substitution pattern.[11]

¹¹B NMR: Direct Observation of the Boron Center

¹¹B NMR is a specialized but indispensable technique for studying the structure and reactivity of boronic acids.[12][13][14][15]

  • Expertise in Interpretation: The chemical shift and line width of the ¹¹B NMR signal are highly dependent on the hybridization state of the boron atom.[12][16][17] A trigonal planar sp² hybridized boron in a boronic acid will have a different chemical shift compared to a tetrahedral sp³ hybridized boron in a boronate ester, which is formed upon interaction with a diol.[12][16] This makes ¹¹B NMR a direct and powerful tool for monitoring reactions involving the boronic acid moiety.[12][14][18]

  • Self-Validating System: The observation of a ¹¹B signal in the expected chemical shift range for a boronic acid (typically around 30 ppm) provides strong evidence for the presence of the B(OH)₂ group.[19] Changes in this chemical shift upon addition of a diol-containing compound can validate the binding capability of the derivative.[14][18]

NMR Nucleus Information Obtained Typical Chemical Shift Range (ppm) Key Advantage
¹H Proton environment, connectivity0-10High sensitivity, readily available
¹³C Carbon skeleton, hybridization0-200Detailed carbon framework information
¹⁹F Fluorine environment, substitution-50 to -220High sensitivity, large chemical shift dispersion[10]
¹¹B Boron hybridization state, binding2-33Direct probe of the boronic acid functionality[12][19]

Table 1: Comparison of NMR techniques for the analysis of this compound derivatives.

Experimental Protocol: Multinuclear NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube can help avoid background signals from borosilicate glass.[20]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F, and ¹¹B).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

    • ¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. Use a broad spectral width to ensure the signal is observed.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard. Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

  • Trustworthiness of Data: High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, which is a critical step in confirming the identity of a newly synthesized derivative.[21]

  • Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like this compound derivatives, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[22] For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and analyze the resulting daughter ions.

Ionization Technique Information Provided Key Advantage Key Limitation
Electrospray Ionization (ESI) Molecular weightSoft ionization, suitable for polar compounds[22]Limited fragmentation
Electron Ionization (EI) Fragmentation patternProvides a reproducible fingerprint spectrumMay not show a molecular ion for fragile molecules
High-Resolution MS (HRMS) Elemental compositionHigh accuracy and confidence in formula determination[21]Higher instrument cost

Table 2: Comparison of Mass Spectrometry techniques.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup:

    • Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. Compare the calculated formula with the expected formula of the derivative.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

  • Authoritative Grounding: The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.[23] This allows for the confirmation of the presence of key functional groups in this compound derivatives.

  • Key Vibrational Bands:

    • O-H stretch (boronic acid): A broad band typically in the region of 3200-3600 cm⁻¹.

    • N-H stretch (amino group): Two sharp bands in the region of 3300-3500 cm⁻¹.

    • B-O stretch: A strong band around 1350 cm⁻¹.[24]

    • Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Caption: Decision logic for confirming key functional groups using IR spectroscopy.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Solid samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively: Use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.

Conclusion: An Integrated Approach for Confident Validation

The robust validation of this compound derivatives is a critical step in the drug discovery and development pipeline. No single spectroscopic technique can provide a complete structural picture. Therefore, a synergistic approach that integrates the detailed connectivity information from multinuclear NMR, the molecular weight confirmation from mass spectrometry, and the functional group identification from IR spectroscopy is essential for unambiguous characterization. By understanding the strengths and experimental nuances of each technique, researchers can confidently validate the structure and purity of these vital synthetic building blocks, ensuring the integrity of their downstream applications.

References

comparative study of the hydrolytic stability of different fluoro-substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the stability of building blocks is paramount to the success of synthetic campaigns and the ultimate viability of drug candidates. Phenylboronic acids, ubiquitous reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, exhibit a wide range of stabilities. The introduction of fluorine substituents, a common strategy to modulate the physicochemical and pharmacokinetic properties of drug molecules, profoundly impacts the hydrolytic stability of the boronic acid moiety. This guide provides an in-depth comparative study of the hydrolytic stability of different fluoro-substituted phenylboronic acids, supported by experimental data and mechanistic insights to inform reagent selection and reaction optimization.

The Critical Role of Stability: Why Protodeboronation Matters

Boronic acids are susceptible to a key decomposition pathway known as protodeboronation, a process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, effectively destroying the reagent.[1] This undesired side reaction can be catalyzed by acidic or basic conditions and is highly dependent on the electronic properties of the aryl ring.[1][2] In the context of drug discovery, where reactions are often run in aqueous media and molecules must survive physiological pH, understanding and predicting the hydrolytic stability of a given boronic acid is not merely an academic exercise but a critical factor for success.[3][4][5]

The rate of protodeboronation is influenced by several factors including pH, temperature, and the nature of substituents on the aromatic ring.[6][7] Electron-withdrawing groups, such as fluorine, can significantly alter the Lewis acidity of the boron atom and the electronic density of the ipso-carbon, thereby modulating the rate of hydrolysis.[6][7]

Mechanistic Underpinnings of Fluorine's Influence

The introduction of fluorine atoms to the phenyl ring influences hydrolytic stability through a combination of inductive and resonance effects. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) enhances the Lewis acidity of the boronic acid.[6][7] This increased acidity can facilitate the formation of the tetrahedral boronate species in the presence of a nucleophile like a hydroxide ion, which is a key intermediate in base-catalyzed protodeboronation.[8]

However, the position of the fluorine substituent is critical. While a fluorine atom at any position increases the acidity, ortho-substituents can have a more complex effect. For instance, studies have shown that having two fluorine atoms at the ortho positions leads to less stable compounds.[6][7] This can be attributed to a combination of steric and electronic effects that may stabilize the transition state of the C-B bond cleavage. For highly electron-deficient systems, such as polyfluorinated phenylboronic acids, the mechanism can even shift towards the formation of a transient aryl anion.[8][9]

Below is a generalized workflow for assessing the hydrolytic stability of a given fluoro-substituted phenylboronic acid.

G cluster_prep Sample Preparation cluster_exp Stability Experiment cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution of Fluoro-Phenylboronic Acid in Organic Solvent (e.g., ACN) C Incubate Boronic Acid Solution in Aqueous Buffer at a Controlled Temperature (e.g., 37°C) A->C B Prepare Aqueous Buffers at Various pH Values (e.g., pH 4, 7.4, 10) B->C D Withdraw Aliquots at Specific Time Intervals (t=0, 1h, 2h, 4h, 8h, 24h) C->D E Quench Degradation (e.g., by acidification or dilution in aprotic solvent) D->E F Analyze Samples by Reverse-Phase HPLC-UV E->F G Quantify Peak Area of the Parent Boronic Acid F->G H Plot % Remaining Boronic Acid vs. Time G->H I Calculate Degradation Rate Constant (k) and Half-life (t½) H->I G cluster_stability Relative Hydrolytic Stability High_Stability High Stability Phenylboronic Acid 4-Fluorophenylboronic Acid 3,5-Difluorophenylboronic Acid Moderate_Stability Moderate Stability 2-Fluorophenylboronic Acid High_Stability->Moderate_Stability Increasing Ortho-Substitution Low_Stability Low Stability 2,6-Difluorophenylboronic Acid Pentafluorophenylboronic Acid Moderate_Stability->Low_Stability Increasing Number of Fluorine Substituents

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly influencing metabolic stability, binding affinity, and bioavailability. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the carbon-carbon bonds necessary to construct these complex fluorinated architectures. However, the unique electronic properties of fluorinated boronic acids—often characterized by electron deficiency and susceptibility to protodeboronation—present significant challenges to the synthetic chemist.[1][2]

The success of these transformations hinges critically on the selection of the palladium catalyst system. This guide provides an in-depth evaluation of various palladium catalysts, moving beyond a simple catalog of options to explain the mechanistic rationale behind their performance. We will dissect the nuances of catalyst selection, supported by comparative data and actionable protocols, to empower researchers in developing robust and efficient synthetic routes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

At its core, the Suzuki-Miyaura coupling is an elegant three-step dance orchestrated by a palladium catalyst. Understanding this cycle is fundamental to troubleshooting and optimizing reactions, especially with challenging substrates. The generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation : This is often the rate-limiting step and the most sensitive to the nature of the boronic acid. The organoboron reagent, activated by a base, transfers its organic group to the palladium center. Electron-deficient boronic acids, such as many fluorinated variants, can exhibit slower rates of transmetalation.[5]

  • Reductive Elimination : The two organic partners on the Pd(II) center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAd Ar-Pd(II)-X(L_n) Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)-Ar'(L_n) OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArX Ar-X ArX->OxAd ArBOH Ar'-B(OH)₂ ArBOH->Trans Base Base Base->Trans Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalyst Systems

The choice of catalyst is not a one-size-fits-all decision. It is a function of the substrate's reactivity, stability, and the desired reaction conditions. We will compare three major classes of palladium sources: traditional catalysts, modern precatalysts, and heterogeneous systems.

Traditional Palladium Sources

These are the foundational catalysts upon which much of the early Suzuki-Miyaura methodology was built. While often superseded by more advanced systems for challenging couplings, they remain relevant for specific applications and as benchmarks.

  • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ : This air-sensitive Pd(0) complex is a classic choice. However, its thermal lability and the relatively low activity of the PPh₃ ligand often necessitate higher temperatures and catalyst loadings, which can be detrimental to unstable fluorinated boronic acids.[7]

  • Palladium(II) Acetate - Pd(OAc)₂ & Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) - Pd(dppf)Cl₂ : These Pd(II) sources are more stable than Pd(PPh₃)₄ and act as precatalysts, requiring in situ reduction to the active Pd(0) species. Pd(dppf)Cl₂ is particularly robust and versatile, often providing good results for heteroaryl couplings.[8][9] The performance of Pd(OAc)₂, however, is critically dependent on the addition of a suitable phosphine ligand.

Advanced Palladium Precatalysts: The Rise of Bulky, Electron-Rich Ligands

The most significant breakthrough for coupling challenging substrates, including electron-deficient fluorinated boronic acids, has been the development of palladium precatalysts.[10] These are stable, well-defined Pd(II) complexes that efficiently generate a monoligated Pd(0) species, which is believed to be the active catalyst. The key to their success lies in the use of bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).

  • Why these ligands work : The steric bulk of ligands like XPhos and SPhos facilitates the reductive elimination step, while their strong electron-donating ability stabilizes the palladium center and promotes the initial oxidative addition. This combination leads to faster reaction rates at lower temperatures, which is crucial for minimizing the decomposition of sensitive boronic acids.[1][11]

A new generation of precatalysts was specifically developed to form the catalytically active species under conditions where the decomposition of unstable boronic acids is slow. This allows for reactions of polyfluorophenyl and heteroaryl boronic acids to proceed at room temperature with short reaction times.[11]

Heterogeneous Palladium Catalysts

Heterogeneous catalysts, typically palladium nanoparticles supported on materials like activated carbon (Pd/C) or modified graphene, offer significant practical advantages.[12][13]

  • Key Benefits : The primary advantages are ease of separation from the reaction mixture (filtration instead of chromatography) and the potential for catalyst recycling, which is crucial for process chemistry and green chemistry initiatives.[14]

  • Performance : Supported Pd nanoparticles have demonstrated excellent versatility and good conversion rates in the coupling of fluorinated substrates.[12][14] However, catalysis may sometimes occur via palladium leaching into the solution, creating a "quasi-homogeneous" system.[4]

Data Summary: Catalyst Performance Evaluation

The following table summarizes the performance of various catalyst systems for the Suzuki coupling of fluorinated boronic acids, compiled from multiple literature sources. This should be used as a qualitative guide, as reaction conditions vary between studies.

Catalyst SystemLigandBaseSolventTemp (°C)YieldKey Advantages & Insights
Buchwald Precatalyst XPhos / SPhosK₃PO₄THF / H₂ORT - 40ExcellentHigh activity at low temperatures, minimizing boronic acid decomposition. Ideal for unstable substrates like polyfluorophenylboronic acids.[11]
Pd(dppf)Cl₂ dppfNa₃PO₄Dioxane65 - 100GoodA robust and versatile workhorse catalyst, effective for a range of hetero(aryl) boronic acids.[8]
Pd(PPh₃)₄ PPh₃K₂CO₃Dioxane / H₂O120Modest-GoodClassic catalyst, but often requires higher temperatures. Used in microwave-assisted protocols to shorten reaction times.[7]
G-COOH-Pd-10 N/A (Heterogeneous)K₂CO₃Dioxane / H₂O70 - 110Good-ExcellentReusable heterogeneous catalyst. Activity is high, comparable to homogeneous systems, with the benefit of easy removal.[12][14]
Pd(OAc)₂ / Ligand SPhosK₂CO₃Toluene100ExcellentEffective system where the ligand choice is critical. SPhos confers high activity for coupling aryl chlorides at room temperature.[9]

Experimental Section: A Validated Protocol

This section provides a detailed, self-validating protocol for a representative microwave-assisted Suzuki-Miyaura coupling, a technique often used to accelerate reaction times and improve yields.[7]

Workflow for Microwave-Assisted Suzuki Coupling

Caption: A typical workflow for a microwave-assisted Suzuki coupling experiment.

Protocol: Coupling of 2-Fluoropyridine-3-boronic Acid with 4-Bromoanisole

Materials:

  • 2-Fluoropyridine-3-boronic acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[7]

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • 10 mL microwave synthesis vial with a stir bar

  • Microwave reactor

Reaction Setup (Self-Validating System):

  • Inert Atmosphere is Crucial : To a 10 mL microwave vial containing a magnetic stir bar, add the 2-fluoropyridine-3-boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃. The solid nature of the reagents at this stage minimizes premature degradation.

  • Solvent Addition : Add the degassed 4:1 dioxane/water solvent mixture. Ensuring solvents are properly degassed is critical to prevent catalyst oxidation and homocoupling side reactions.[6]

  • Seal and Secure : Immediately seal the vial with a cap. The integrity of the seal prevents solvent loss and maintains the inert atmosphere during heating.

Execution:

  • Microwave Irradiation : Place the sealed vial into the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).[7] Microwave heating provides rapid and uniform energy transfer, often leading to cleaner reactions and shorter times compared to conventional heating.[6]

  • Monitoring : After the specified time, cool the vial to room temperature. A small aliquot can be taken and analyzed by TLC or LC-MS to check for the consumption of the starting aryl halide.

Workup and Purification:

  • Extraction : Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate.

  • Washing : Wash the combined organic layers with water and then brine to remove inorganic salts and water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-fluoro-3-(4-methoxyphenyl)pyridine.[6]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. Understanding the cause of common side reactions is key to successful troubleshooting.

IssueProbable Cause(s)Recommended Solution(s)
Protodeboronation - Boronic acid instability under basic/aqueous conditions.- Prolonged reaction time at high temperature.- Use a milder base (e.g., K₃PO₄, Cs₂CO₃).- Use anhydrous solvents or a controlled amount of water.- Switch to a more stable boronic ester (e.g., pinacol ester).- Employ a more active catalyst to shorten reaction time.[1][6]
Low or No Conversion - Inactive catalyst.- Insufficiently reactive conditions.- Poor choice of base or solvent.- Screen different palladium precatalysts and ligands.- Increase reaction temperature (use microwave if possible).- Screen alternative bases and solvent systems.[6]
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Ensure all solvents are thoroughly degassed before use.- Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup.[6]

Conclusion and Future Directions

For the Suzuki-Miyaura coupling of challenging electron-deficient fluorinated boronic acids, modern palladium precatalysts equipped with bulky, electron-rich phosphine ligands represent the current state-of-the-art. Their ability to operate at low temperatures with high efficiency directly counters the primary instability pathway of these valuable building blocks. For process and green chemistry applications, supported palladium nanoparticles offer a compelling and reusable alternative.

Looking ahead, the field continues to evolve. The development of nickel-catalyzed cross-couplings for C-F bond activation and the use of even more active catalyst systems promise to further expand the synthetic toolbox, enabling the construction of increasingly complex and novel fluorinated molecules for the next generation of pharmaceuticals and materials.[15][16][17]

References

Unambiguous Structure Determination: A Comparative Guide to Validating Synthesized (4-Amino-3-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical research and development. The biological activity and safety of a pharmaceutical compound are intrinsically linked to its molecular architecture. This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for the structural elucidation of small organic molecules, using the synthesized (4-Amino-3-fluorophenyl)boronic acid as a case study. We will explore the causality behind experimental choices in X-ray crystallography and objectively compare its performance with alternative analytical techniques, providing the supporting experimental data necessary for informed decision-making in a research and development setting.

This compound is a valuable building block in medicinal chemistry, notably for its application in the development of glucose sensors.[1][2] The presence of the fluorine atom enhances the acidity of the boronic acid, which is crucial for its binding to cis-diols like glucose under physiological conditions.[1] Given its potential therapeutic and diagnostic applications, unambiguous confirmation of its synthesized structure is paramount.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with unparalleled precision, offering irrefutable proof of a molecule's structure.

The crystal structure of this compound has been successfully determined, confirming its molecular structure and revealing details about intermolecular interactions, such as hydrogen bonding.[2] This level of detail is often crucial for understanding the solid-state properties of a compound and its behavior in biological systems.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles.

X-ray_Crystallography_Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Source X-ray Diffraction Data Collection Crystal_Mounting->Xray_Source Data_Processing Data Processing & Integration Xray_Source->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Molecular Structure

Caption: A schematic overview of the key stages involved in determining the molecular structure of a synthesized compound using single-crystal X-ray crystallography.

Detailed Protocol: X-ray Crystallography of this compound

The following protocol is a detailed, step-by-step methodology for obtaining the crystal structure of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Synthesis and Purification

The synthesis of this compound can be achieved starting from 4-bromo-2-fluoroaniline.[1][2] This involves the protection of the amine group, followed by a lithium-bromine exchange, reaction with trimethyl borate, and subsequent acidic hydrolysis.[1][2]

Part 2: Crystallization

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[4] For small organic molecules like this compound, several techniques can be employed.

  • Step 1: Solvent Selection. A crucial first step is to conduct a solubility test with a range of solvents to identify a suitable system where the compound has moderate solubility.[5]

  • Step 2: Crystallization Technique.

    • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly.[6][7] This technique is effective for compounds that are stable under ambient conditions.

    • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[6] A solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting slow crystal growth.[5][6]

    • Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[6] Crystals form at the interface of the two solvents.

Part 3: Data Collection and Structure Solution

  • Step 3: Crystal Mounting and Data Collection. A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Step 4: Data Processing and Structure Solution. The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The structure is then "solved" using computational methods, such as direct methods, to obtain an initial electron density map.

  • Step 5: Structure Refinement and Validation. The initial model is refined by adjusting atomic positions and other parameters to improve the agreement between the calculated and observed diffraction data. The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.[8]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive molecular structure, other spectroscopic techniques are invaluable for routine characterization and can provide complementary information.

Analytical_Techniques_Comparison Figure 2: Comparison of Analytical Techniques for Structural Validation cluster_info Information Provided XC X-ray Crystallography Structure 3D Atomic Arrangement XC->Structure Definitive NMR NMR Spectroscopy Connectivity Atom Connectivity NMR->Connectivity Detailed MS Mass Spectrometry Molecular_Weight Molecular Weight MS->Molecular_Weight Precise IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups Characteristic

Caption: A diagram illustrating the primary type of structural information provided by different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule in solution.[9] For this compound, various NMR experiments can be performed:

  • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • ¹⁹F NMR: Is particularly useful for fluorine-containing compounds, providing a sensitive probe for the fluorine environment.[1]

  • ¹¹B NMR: Can be used to study the boron center.[10]

While NMR provides excellent information about the covalent structure of a molecule, it does not directly provide the three-dimensional arrangement of atoms in the solid state.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound with high accuracy.[11] This technique provides a crucial piece of evidence for confirming the elemental composition of the synthesized molecule. However, it does not provide information about the arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H stretches of the amino group, the B-O-H stretches of the boronic acid, and the C-F stretch.

Comparative Analysis

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Definitive 3D atomic arrangement, bond lengths, bond angles, intermolecular interactionsAtomic connectivity, chemical environment of nuclei in solutionPrecise molecular weight and elemental composition
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanograms
Key Advantage Unambiguous structure determination[3]Provides information on dynamics in solution[9]High sensitivity and accuracy for molecular weight determination[11]
Key Limitation Requires high-quality single crystals, which can be difficult to obtain[4]Does not provide solid-state structure; can be complex to interpret for large moleculesDoes not provide structural information beyond molecular formula

Conclusion

For the unambiguous validation of the molecular structure of synthesized this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of detail that is unattainable with other techniques. However, a comprehensive characterization of a new compound relies on a multi-technique approach. NMR spectroscopy is essential for confirming the covalent structure in solution, while mass spectrometry provides definitive proof of the molecular weight. Together, these techniques form a self-validating system that ensures the scientific integrity of the synthesized compound, a critical requirement in the rigorous field of drug development.

References

A Senior Application Scientist's Guide to Boronic Acid Purity Assessment: The Ascendancy of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates like boronic acids is not merely a quality metric; it is a critical determinant of a program's success. Boronic acids and their derivatives are foundational building blocks in modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the synthesis of a vast array of active pharmaceutical ingredients (APIs). The presence of impurities, such as the corresponding boronic anhydride (boroxine), can significantly impact reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality and safety of the final drug product.[1]

This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of boronic acids. As a Senior Application Scientist, my aim is to not only present the "how" but to delve into the "why," offering a clear rationale for experimental choices and highlighting the inherent self-validating nature of a well-executed qNMR protocol.

The qNMR Advantage: A Primary Method of Measurement

At its core, quantitative NMR (qNMR) is a primary analytical method, meaning it provides a direct measurement of an analyte's concentration.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1][2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][3] This is a significant advantage in early drug development when characterized standards of the drug substance may not be readily available.[4]

Why ¹H qNMR is a Go-To Technique:
  • High Natural Abundance and Sensitivity: The ¹H nucleus has a natural abundance of nearly 100% and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[2]

  • Structural Information: Beyond quantification, the NMR spectrum provides a wealth of structural information, which can aid in the identification of impurities.[1][5]

  • Versatility: qNMR can simultaneously quantify the main component, impurities, and even residual solvents in a single experiment.[6][7]

Experimental Workflow: A Self-Validating System

A robust qNMR experiment is a self-validating system, where careful planning and execution ensure the accuracy and reliability of the results. The process can be broken down into four key stages: method planning, sample preparation, data acquisition, and data processing.[2]

Diagram: qNMR Experimental Workflow

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation planning Select Internal Standard & Solvent - No signal overlap - Chemical stability - Known purity prep Accurate Weighing - Analyte & Internal Standard - Dissolve in known volume of deuterated solvent planning->prep Informed by Analyte Properties acq Optimize NMR Parameters - Relaxation delay (d1) ≥ 5 * T1 - Sufficient S/N (>250:1) - Appropriate pulse program (e.g., zg30) prep->acq Precise Sample for Analysis proc Process Spectrum - Phasing & Baseline Correction - Integrate Signals - Calculate Purity acq->proc High-Quality FID Data Analytical_Techniques cluster_primary Primary Methods cluster_comparative Comparative Methods qNMR qNMR (Direct Molar Measurement) HPLC HPLC (Separation & Detection) qNMR->HPLC Orthogonal Techniques GC GC (For Volatile Analytes/Impurities) qNMR->GC Complementary Information Titration Titration (Acid-Base Reaction) HPLC->Titration Often Correlated

References

A Senior Application Scientist's Guide to Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester in palladium-catalyzed cross-coupling reactions is a pivotal decision that profoundly influences reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides an in-depth, objective comparison of these two critical classes of organoboron reagents, grounded in mechanistic principles and supported by experimental data, to empower chemists to make the most informed choice for their specific application.

Executive Summary: The Fundamental Trade-Off of Reactivity vs. Stability

The central dilemma when selecting a boron reagent for a Suzuki-Miyaura coupling is the trade-off between chemical reactivity and operational stability.

  • Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times.[1][2][3] This enhanced reactivity is often linked to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step of the catalytic cycle.[1][2] However, this potency comes at the cost of stability. Boronic acids, particularly electron-deficient aryl, vinyl, and certain heteroaryl derivatives, are notoriously susceptible to decomposition pathways like protodeboronation (loss of the boron group) and oxidation, which can compromise their shelf-life, introduce impurities, and lower reaction yields.[1][2][4][5]

  • Boronate Esters: Conversely, boronate esters—most commonly pinacol esters—offer significantly enhanced stability.[1][2][6] They are typically crystalline, bench-stable solids that are easier to handle, purify via standard column chromatography, and store for extended periods.[1][2] This robustness makes them ideal for multi-step syntheses, library generation, and applications where reagent integrity is paramount.[2] The trade-off is that they are often, but not always, less reactive than their corresponding boronic acids.

Mechanistic Underpinnings: A Deeper Look at the Transmetalation Step

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the rate-determining transmetalation step, where the organic group is transferred from boron to the palladium center.[1][7]

Two primary mechanistic pathways are debated for this critical step[8][9]:

  • The Boronate Pathway: The base (e.g., K₂CO₃, OH⁻) activates the boronic acid to form a more nucleophilic tetrahedral 'ate' complex, [R-B(OH)₃]⁻, which then reacts with the arylpalladium(II) halide complex.[8][10]

  • The Oxo-Palladium Pathway: The base reacts with the arylpalladium(II) halide to form a more reactive arylpalladium(II) hydroxide complex. This species then reacts directly with the neutral boronic acid.[8][9]

While it was once widely believed that boronate esters must first hydrolyze in situ to the corresponding boronic acid to react, substantial evidence now shows that boronate esters can and do undergo direct transmetalation without prior hydrolysis.[11][12] The specific reaction pathway and rate can be heavily influenced by the nature of the ester's diol backbone.

General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Performance Comparison: Beyond the Rule of Thumb

While boronic acids are generally considered more reactive, kinetic studies reveal a more complex reality. The structure of the boronate ester can dramatically influence the rate of transmetalation, in some cases leading to reaction rates that far exceed the parent boronic acid.

A seminal study by Carrow and Hartwig provided kinetic data on the rate of aryl transfer from various boron species to a palladium center.[11] Their findings challenge the simple notion that esters are always slower.

Boron ReagentTypeRelative Rate of Aryl Transfer (vs. Boronic Acid)Key Insight
Ar-B(OH)₂Boronic Acid1.0Baseline reactivity.
Ar-B(catechol)Boronate Ester~4.3 x fasterElectron-deficient ester accelerates the reaction.[11]
Ar-B(glycol)Boronate Ester~23 x fasterElectron-rich, conformationally restricted ester dramatically enhances rate.[11]
Ar-B(pinacol)Boronate EsterSlowerSteric hindrance around the boron atom slows the formation of the key intermediate.[11]
Ar-B(neopentyl)Boronate EsterSlowerSimilar to pinacol, exhibits slower reactivity compared to the boronic acid in this study.[11]
BoroxineAnhydride~9.3 x fasterThe trimeric anhydride of boronic acid is highly reactive.[11]
Sigmoidal kinetic profiles were observed for pinacol and neopentyl esters, precluding a direct first-order rate constant comparison, but reaction times were longer.[11]

Summary of Performance Characteristics:

ParameterBoronic AcidBoronate Ester (e.g., Pinacol)
Reactivity Generally high; often shorter reaction times.[1][2]Generally moderate; can be slower but is highly substrate-dependent.[2][5]
Stability Lower; susceptible to protodeboronation and oxidation.[1][4]High; often bench-stable solids, resistant to decomposition.[1][2][6]
Handling Can be difficult; may require storage under inert atmosphere/low temp.[1]Easy; stable at room temperature, straightforward to weigh and handle.[1][2]
Purification Challenging; often difficult to purify via chromatography.Straightforward; readily purified by column chromatography.[1][2]
Reproducibility Can be variable due to decomposition and purity issues.Generally high, leading to more reproducible isolated yields.[1]

Practical Considerations for the Synthetic Chemist

The choice between a boronic acid and a boronate ester is ultimately a practical one, dictated by the specific goals of the synthesis.

Choose a Boronic Acid when:

  • Maximizing Reactivity is the Priority: For sluggish coupling partners, the higher intrinsic reactivity of the boronic acid may be necessary to drive the reaction to completion.

  • The Reagent is Known to be Stable: Many common arylboronic acids are sufficiently stable for routine use, especially if used shortly after purchase or synthesis.

  • Cost is a Major Factor: Boronic acids are often less expensive than their corresponding specialty esters.

Choose a Boronate Ester when:

  • Stability and Shelf-Life are Critical: For multi-step syntheses or when a reagent will be stored for an extended period, the stability of an ester is a major advantage.[2]

  • High Purity is Required: The ability to easily purify boronate esters by chromatography ensures higher purity of the starting material, leading to cleaner reactions and more reproducible outcomes.[1]

  • The Boronic Acid is Unstable: For substrates prone to protodeboronation (e.g., 2-pyridyl), using a stable ester like a pinacol or MIDA derivative is often the only viable strategy.[5][13]

  • Working in Automated or High-Throughput Synthesis: The reliability and stability of boronate esters make them the superior choice for automated workflows.[2]

Decision workflow for selecting the appropriate boron reagent.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for directly comparing the efficiency of a boronic acid versus its pinacol boronate ester in a standard cross-coupling reaction.

Objective: To compare the reaction rate and final yield for the coupling of 4-bromoanisole with phenylboronic acid and phenylboronic acid pinacol ester.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Reagent A: Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Reagent B: Phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Base: K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvent: Toluene/Water (4:1 mixture, 5 mL)

  • Internal Standard (e.g., dodecane) for GC analysis

  • Anhydrous sodium sulfate, ethyl acetate, brine

  • Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates, GC-MS equipment

Procedure:

  • Setup: Prepare two identical flame-dried round-bottom flasks equipped with reflux condensers and magnetic stir bars. Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) in both flasks.

  • Reaction A (Boronic Acid): To the first flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), K₂CO₃ (2.0 mmol), and the internal standard.

  • Reaction B (Boronate Ester): To the second flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid pinacol ester (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), K₂CO₃ (2.0 mmol), and the internal standard.

  • Solvent Addition: Degas the toluene/water solvent mixture by bubbling argon through it for 15-20 minutes. Add 5 mL of the degassed solvent to each flask via syringe.

  • Reaction Execution: Immerse both flasks in a preheated oil bath at 90 °C and begin vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots from the reaction mixture at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). Quench the aliquot with water, extract with ethyl acetate, and analyze by TLC and GC-MS to determine the consumption of starting material and formation of the product (4-methoxybiphenyl).

  • Work-up (Upon Completion): Once a reaction is complete (as determined by monitoring), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography (e.g., hexane/ethyl acetate). Determine the isolated yield for each reaction and compare the results with the kinetic data obtained during monitoring.

Expected Outcome: The reaction with phenylboronic acid is expected to proceed faster, but the final isolated yield may be comparable to or even slightly lower than the reaction with the pinacol ester, which benefits from higher starting material purity and stability.

Conclusion

The choice between boronic acids and boronate esters is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on a nuanced understanding of their respective strengths and weaknesses. Boronic acids offer high reactivity that can be essential for challenging transformations, while boronate esters provide the stability, purity, and handling characteristics required for complex, multi-step synthesis and high-throughput applications. By weighing the factors of reactivity, stability, and practicality outlined in this guide, researchers can optimize their synthetic routes, improve reproducibility, and accelerate their research and development efforts.

References

performance comparison of (4-Amino-3-fluorophenyl)boronic acid in glucose sensors against other boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Performance Analysis of (4-Amino-3-fluorophenyl)boronic Acid in Glucose Sensing: A Comparative Guide

For researchers and professionals in biosensor development and diagnostics, the selection of a molecular recognition element is a critical decision that dictates the ultimate performance of a glucose sensor. While enzymatic sensors have long dominated the landscape, their inherent stability issues have propelled the search for robust, synthetic alternatives. Among these, phenylboronic acids (PBAs) have emerged as a premier class of synthetic receptors due to their ability to form reversible covalent bonds with the cis-diol moieties of glucose.

This guide provides an in-depth performance comparison of a highly promising derivative, This compound) (4-A-3-FPBA) , against other commonly employed boronic acids. We will move beyond a simple cataloging of features to explore the underlying chemical principles and experimental data that position 4-A-3-FPBA as a superior candidate for applications requiring high sensitivity and stability at physiological pH.

The Fundamental Mechanism: Boronic Acid-Glucose Interaction

At its core, the sensing mechanism relies on the reversible formation of a cyclic boronate ester between the boronic acid and a diol-containing molecule like glucose. This reaction is pH-dependent. The boronic acid moiety (a Lewis acid) exists in equilibrium between an uncharged, trigonal planar form and a charged, tetrahedral boronate form. The tetrahedral form is significantly more favorable for binding with diols.[1]

G cluster_0 Boronic Acid Equilibrium (pH Dependent) cluster_1 Glucose Binding Trigonal PBA Phenylboronic Acid (Trigonal, sp²) Less Active Tetrahedral PBA Phenylboronate (Tetrahedral, sp³) Active for Binding Trigonal PBA->Tetrahedral PBA + OH⁻ - H₂O Glucose Glucose (Diol) Tetrahedral PBA->Trigonal PBA + H⁺ Boronate Ester Cyclic Boronate Ester (Stable Complex) Tetrahedral PBA->Boronate Ester + Glucose - 2H₂O

Caption: General mechanism of glucose binding to phenylboronic acid.

The critical challenge is that the pKa of unsubstituted phenylboronic acid is approximately 8.8, meaning that at a physiological pH of 7.4, only a small fraction of the boronic acid is in the active tetrahedral state.[2] This leads to poor sensitivity. The primary strategy to overcome this is to modify the phenyl ring with electron-withdrawing substituents to lower the pKa, making the boronic acid more acidic and thus more active at neutral pH.

The Strategic Advantage of this compound

4-A-3-FPBA is a rationally designed molecule that addresses the pKa challenge directly. It incorporates two key functional groups that enhance its performance in glucose sensing applications.

  • Ortho-Fluoro Group: Fluorine is a highly electronegative atom. When placed in the ortho position relative to the boronic acid, its strong electron-withdrawing inductive effect pulls electron density from the boron atom. This stabilizes the negatively charged tetrahedral boronate form, thereby lowering the pKa.

  • Para-Amino Group: The primary amine group serves as a versatile chemical handle. It does not significantly alter the pKa but provides a crucial site for covalent immobilization onto sensor surfaces, polymers, or hydrogels, which is essential for fabricating stable, reusable sensors.[3][4]

A key study demonstrated that the acetamido derivative of 4-A-3-FPBA exhibits a pKa of 7.8 .[3][4] This value is significantly lower than that of unsubstituted PBA and brings it much closer to the physiological pH of 7.4, dramatically increasing the population of active boronate ions available to bind glucose in biological fluids.

G cluster_0 4-A-3-FPBA Structure & Function cluster_1 Functional Contributions PBA This compound B(OH)₂ F NH₂ pKa_Lowering Lowers pKa to ~7.8 (Enhances binding at pH 7.4) PBA:f1->pKa_Lowering e⁻ withdrawing Immobilization Attachment Point (For sensor fabrication) PBA:f2->Immobilization Covalent linkage

Caption: Key functional groups of 4-A-3-FPBA and their roles.

Comparative Performance Analysis

To objectively assess the performance of 4-A-3-FPBA, we compare it with other widely used boronic acid derivatives. The following table synthesizes data from multiple studies. It is important to note that direct, head-to-head comparisons under identical conditions are rare in the literature; therefore, these values should be interpreted as representative of each molecule's potential.

Performance MetricThis compound (4-A-3-FPBA)3-Aminophenylboronic acid (3-APBA)Phenylboronic acid (PBA)Diboronic Acids (Representative)
pKa ~7.8 [3][4]~8.7~8.8[2]Varies, can be engineered
Optimal pH Physiological (~7.4) [3][4]Alkaline (>8.5)Alkaline (>9.0)Can be tuned for physiological pH
Sensitivity High at physiological pH due to favorable pKa.[3]Low at physiological pH; requires alkaline conditions for good sensitivity.Very low at physiological pH.Can be very high due to chelation effect.
Selectivity (Glucose vs. Fructose) Moderate. Monoboronic acids generally have higher affinity for fructose.Moderate. Similar fructose interference.Moderate. Higher affinity for fructose.High. Can be designed for superior glucose selectivity.[5]
Reported LOD Not explicitly reported for a standalone sensor.As low as 8.53 nM[5][6] and 0.49 µM[7] in electrochemical sensors.Generally higher than substituted PBAs.Varies by structure.
Response Time Not explicitly reported.Fast (~4-5 seconds) reported for electrochemical sensors.[5][6]Dependent on sensor format.Dependent on sensor format.
Key Advantage Excellent pKa for physiological sensing. [3][4]Well-established for sensor fabrication.Simple, foundational molecule.Superior glucose selectivity and affinity. [5]
Key Disadvantage Lower binding affinity than some diboronic acids.[5]Poor performance at neutral pH.Ineffective at neutral pH.More complex synthesis.

Analysis:

The data clearly illustrates the primary advantage of 4-A-3-FPBA : its pKa of 7.8 makes it one of the most effective monoboronic acids for glucose sensing under physiological conditions.[3][4] While 3-APBA is a workhorse in the field and can achieve impressive limits of detection, its performance is severely hampered at pH 7.4, often requiring operation in alkaline buffers, which is unsuitable for in vivo applications.

However, the guide would be incomplete without acknowledging a key trade-off. While 4-A-3-FPBA is superior to many monoboronic acids, certain advanced structures, particularly diboronic acids , can exhibit even higher glucose binding affinities and selectivity.[5] This is because they can form a more stable 2:1 complex with the glucose molecule, effectively "clamping" onto it. This highlights that 4-A-3-FPBA represents an optimal balance of synthetic accessibility and performance for many applications, while diboronic acids may be preferred when absolute highest affinity is the primary goal.

Experimental Protocol: Fabrication of a 4-A-3-FPBA-Modified Electrochemical Sensor

To ensure scientific integrity and reproducibility, we provide a standard protocol for creating a non-enzymatic, electrochemical glucose sensor. This protocol leverages the amino group of 4-A-3-FPBA for covalent immobilization onto a screen-printed carbon electrode (SPCE), a common platform in biosensor research.

Objective: To functionalize an SPCE with 4-A-3-FPBA for impedimetric or voltammetric glucose detection.

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • This compound (4-A-3-FPBA)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 0.5 M

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous ethanol

  • Potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) solution in PBS (for electrochemical characterization)

  • Potentiostat/Galvanostat with impedance spectroscopy capability

Workflow Diagram:

G cluster_workflow SPCE Functionalization Workflow start Start: Clean SPCE diazotization Step 1: Diazotization of 4-A-3-FPBA (4-A-3-FPBA + NaNO₂ + HCl) start->diazotization grafting Step 2: Electrochemical Grafting (Apply potential to SPCE in diazonium salt solution) diazotization->grafting rinse Step 3: Rinsing and Drying (Ethanol and N₂ stream) grafting->rinse characterization Step 4: Electrochemical Characterization (CV or EIS in [Fe(CN)₆]³⁻/⁴⁻) rinse->characterization ready End: Functionalized Electrode Ready for Sensing characterization->ready

Caption: Workflow for immobilizing 4-A-3-FPBA on a carbon electrode.

Step-by-Step Methodology:

  • Electrode Pre-treatment:

    • Clean the SPCE by sonicating in anhydrous ethanol for 5 minutes, followed by rinsing with deionized water.

    • Dry the electrode under a stream of nitrogen gas.

    • Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram (CV) is obtained.

  • Preparation of the Diazonium Salt of 4-A-3-FPBA:

    • Causality: This step converts the primary amine into a highly reactive diazonium salt, which can then form a stable covalent bond with the carbon surface of the electrode.

    • Dissolve 5 mM 4-A-3-FPBA in 10 mL of 0.5 M HCl in an ice bath.

    • Slowly add an equimolar amount of 5 mM NaNO₂ solution dropwise while stirring.

    • Keep the solution in the ice bath for 30 minutes to allow the diazotization reaction to complete. The resulting solution contains the in situ generated diazonium salt.

  • Electrochemical Grafting:

    • Immediately immerse the pre-treated SPCE into the freshly prepared diazonium salt solution.

    • Graft the molecule to the surface using chronoamperometry or by cycling the potential (e.g., from +0.6 V to -0.8 V) for several cycles. The reduction of the diazonium salt at the electrode surface results in the covalent attachment of the 4-A-3-FPBA moiety.

  • Post-Grafting Treatment:

    • After grafting, rinse the modified electrode thoroughly with ethanol and deionized water to remove any non-covalently bound molecules.

    • Dry the electrode with a gentle stream of nitrogen.

  • Verification and Glucose Sensing:

    • Self-Validation: The success of the functionalization can be verified by running CV or Electrochemical Impedance Spectroscopy (EIS) in a [Fe(CN)₆]³⁻/⁴⁻ redox probe solution. A successful modification will typically increase the charge transfer resistance (Rct) due to the insulating nature of the grafted layer.[5][6]

    • For glucose measurement, incubate the modified electrode in PBS (pH 7.4) containing varying concentrations of glucose.

    • The binding of glucose to the immobilized 4-A-3-FPBA will alter the local charge distribution and steric hindrance at the electrode surface, leading to a measurable change in the EIS or DPV signal that correlates with the glucose concentration.

Conclusion and Future Outlook

The evidence strongly supports the classification of This compound as a high-performance molecular recognition element for glucose sensing. Its chief advantage lies in its strategically lowered pKa, which enables sensitive and effective operation at the physiological pH of 7.4—a critical hurdle where many simpler boronic acids fail.[3][4] The presence of an amino group further enhances its utility by providing a reliable anchor for immobilization, leading to robust and reusable sensors.

While it may not achieve the absolute highest binding affinities seen in more complex diboronic acid systems[5], 4-A-3-FPBA represents a powerful and synthetically accessible tool for researchers. It is particularly well-suited for the development of non-enzymatic, continuous glucose monitors (CGMs), wearable sensors, and diagnostic platforms intended for use with biological fluids.

Future research should focus on integrating 4-A-3-FPBA into advanced materials such as conductive polymers and nanomaterials to further amplify the sensor signal and improve long-term operational stability in vivo.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Amino-3-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Amino-3-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.